Methanone, phenyl(tetrahydro-2-furanyl)-
Description
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Properties
CAS No. |
141957-79-1 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
oxolan-2-yl(phenyl)methanone |
InChI |
InChI=1S/C11H12O2/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
IVUBVBNAIATXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phenyl(tetrahydrofuran-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Phenyl(tetrahydrofuran-2-yl)methanone, a molecule of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data in public repositories, this document synthesizes information from analogous compounds and foundational chemical principles to offer a robust profile of its molecular weight, chemical structure, and inferred physicochemical properties.
Core Molecular Identity
Phenyl(tetrahydrofuran-2-yl)methanone, also known by its CAS Number 141957-79-1, is a ketone featuring a phenyl group and a tetrahydrofuran ring linked by a carbonyl group.[1]
Nomenclature and Identification
A systematic approach to naming this molecule according to IUPAC conventions is crucial for unambiguous identification in research and documentation.[2]
-
Systematic IUPAC Name: Phenyl(tetrahydrofuran-2-yl)methanone
-
Common Synonyms: 2-Benzoyltetrahydrofuran
-
CAS Number: 141957-79-1
Molecular Formula and Weight
The molecular formula is determined by the constituent atoms of the molecule. Based on this formula, the molecular weight is calculated.
| Attribute | Value |
| Molecular Formula | C₁₁H₁₂O₂ |
| Calculated Molecular Weight | 176.21 g/mol |
Chemical Structure and Representation
The three-dimensional arrangement of atoms and chemical bonds in Phenyl(tetrahydrofuran-2-yl)methanone dictates its chemical reactivity and interaction with biological systems.
Structural Diagram
The following diagram illustrates the chemical structure of Phenyl(tetrahydrofuran-2-yl)methanone.
Sources
Technical Safety & Handling Guide: Phenyl(tetrahydro-2-furanyl)methanone
Document Control:
-
Subject: Phenyl(tetrahydro-2-furanyl)methanone
-
CAS Registry Number: 141957-79-1
-
Document Type: Technical Safety Guide & Risk Assessment
-
Version: 2.1 (Scientific Release)
Part 1: Executive Summary & Application Scope
Phenyl(tetrahydro-2-furanyl)methanone (also known as 2-Benzoyltetrahydrofuran) is a specialized heterocyclic ketone used primarily as a chiral building block in the synthesis of pharmaceutical intermediates. Its structure—comprising a tetrahydrofuran (THF) ring substituted at the C2 position with a benzoyl group—imparts unique reactivity profiles, particularly in asymmetric reduction and Grignard additions.
For the researcher, this compound presents a dual-nature safety profile: it shares the peroxide-forming potential of simple ethers (due to the THF moiety) while exhibiting the chemical stability of aromatic ketones. This guide moves beyond standard compliance to provide a mechanistic understanding of the risks and handling protocols necessary for high-integrity research.
Part 2: Chemical Identity & Structural Analysis
Identification Data
| Parameter | Detail |
| Chemical Name | Phenyl(tetrahydro-2-furanyl)methanone |
| Synonyms | (Tetrahydrofuran-2-yl)(phenyl)methanone; 2-Benzoyltetrahydrofuran |
| CAS Number | 141957-79-1 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| SMILES | O=C(C1=CC=CC=C1)C2OCCC2 |
Structural Hazard Analysis
-
The THF Ring (Peroxide Risk): The tetrahydrofuran ring contains ether linkages. While the C2 position is substituted with an electron-withdrawing carbonyl group (which stabilizes the C2-H bond against radical abstraction), the C5 position remains a secondary ether methylene. This site is vulnerable to autoxidation, leading to the formation of hydroperoxides upon prolonged exposure to air.
-
The Ketone Moiety: The benzoyl group acts as a photosensitizer in some contexts but generally adds stability compared to aliphatic ethers.
Part 3: Hazard Characterization (GHS Framework)
Signal Word: WARNING
GHS Classification (Predicted/Analogous)
Based on Structure-Activity Relationships (SAR) for THF derivatives and aromatic ketones.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Irritation | 2 | Causes skin irritation.[1] | H315 |
| Eye Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - SE | 3 | May cause respiratory irritation.[2][3][4][5] | H335 |
| Reactivity | N/A | May form explosive peroxides. | EUH019 |
Precautionary Strategy
-
Prevention (P210, P233): Keep away from heat/sparks.[5][6] Keep container tightly closed.
-
Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][2][4][6][7][8] Remove contact lenses.[2][4][6][7][8]
-
Storage (P403+P235): Store in a well-ventilated place. Keep cool. Store under inert gas (Argon/Nitrogen).
Part 4: Operational Safety & Handling Protocols
The "Inert Blanket" Protocol
Due to the peroxide formation risk at the C5 position, this compound must never be stored under air.
-
Primary Storage: Seal in amber glass vials with PTFE-lined caps.
-
Atmosphere: Purge headspace with dry Argon or Nitrogen after every use.
-
Temperature: Store at 2–8°C to retard autoxidation rates.
Peroxide Management Workflow
Before performing any distillation or heating step, the researcher must validate the absence of peroxides.
Figure 1: Decision logic for managing peroxide risks prior to thermal stress.
Part 5: Physicochemical Profile
Note: Data derived from computational prediction and analogue comparison where experimental values are absent.
| Property | Value / Description |
| Physical State | Liquid (Viscous) |
| Color | Colorless to pale yellow |
| Boiling Point | ~140–145°C at 1 mmHg (Predicted) / >280°C at atm |
| Density | 1.12 ± 0.05 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Flash Point | >110°C (Closed Cup - Predicted) |
| Partition Coeff (LogP) | ~2.1 (Lipophilic) |
Part 6: Emergency Response Framework
Firefighting Measures
-
Media: Alcohol-resistant foam, Dry chemical, or CO₂.[2][9] Do not use high-volume water jet , as it may scatter the burning organic liquid.
-
Specific Hazards: Combustion generates Carbon Monoxide (CO). Vapors are heavier than air and may travel to ignition sources.[3][9]
Accidental Release (Spill) Logic
In the event of a spill, the primary risk is not just toxicity, but the potential for flammability if the liquid contacts hot surfaces, and long-term peroxide formation if residue is left to dry.
Figure 2: Operational workflow for spill containment and cleanup.
Part 7: Toxicological & Ecological Information
Acute Toxicity
-
Oral: Data limited. By analogy to 2-furoyl derivatives, estimated LD50 > 1000 mg/kg (Rat). Treat as Harmful if swallowed .
-
Inhalation: High vapor concentrations may cause drowsiness (narcotic effect) due to the ether functionality.
Ecological Impact
-
Persistence: The tetrahydrofuran ring is generally biodegradable but slow.
-
Bioaccumulation: LogP ~2.1 suggests low-to-moderate potential for bioaccumulation in aquatic organisms.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber is the required disposal method. Do not pour down drains.
Part 8: Regulatory Status
-
TSCA (USA): Likely listed as a research chemical (R&D Exemption applies for low volume).
-
REACH (EU): Pre-registration may be required for imports > 1 ton/year.
-
Transport (DOT/IATA):
-
Not regulated as a Dangerous Good for transport if Flash Point > 100°C.
-
Note: Always check specific carrier restrictions regarding "Chemicals, n.o.s." (Not Otherwise Specified).
-
References
-
National Library of Medicine. (2025). Tetrahydrofuran Derivatives - Hazardous Substances Data Bank (HSDB). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Guidance on Peroxide Forming Chemicals. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. Mobile [my.chemius.net]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
Technical Guide: Solubility Profiling of Methanone, phenyl(tetrahydro-2-furanyl)-
[1]
Executive Summary
Subject: Methanone, phenyl(tetrahydro-2-furanyl)- Common Synonyms: Phenyl(tetrahydrofuran-2-yl)methanone; 2-Benzoyltetrahydrofuran.[1] Chemical Class: Aryl-heterocyclic ketone.[1]
Critical Identity Alert: There is a discrepancy in common database associations regarding the CAS number provided in some literature requests.
-
Target Molecule (Name): Methanone, phenyl(tetrahydro-2-furanyl)- (Structure: Phenyl ring – Carbonyl – Tetrahydrofuran ring).[1] The valid CAS for this structure is typically 141957-79-1 or related stereoisomer registries.
-
Provided CAS (13494-06-9): This CAS corresponds to 3,4-Dimethyl-1,2-cyclopentadione (Caramel Pentadione), a distinct flavor compound.[1][2][3][4]
-
Scope: This guide focuses exclusively on the Phenyl(tetrahydrofuran-2-yl)methanone structure as requested by the chemical name.
This guide details the physicochemical solubility profile of Phenyl(tetrahydrofuran-2-yl)methanone, providing predictive solubility parameters, empirical solvent compatibility, and validated protocols for thermodynamic solubility determination in drug discovery workflows.
Part 1: Physicochemical Profile & Solubility Mechanism[1]
To understand the solubility behavior of Phenyl(tetrahydrofuran-2-yl)methanone, we must analyze its structural pharmacophore. It is a dual-nature molecule containing a lipophilic domain (phenyl ring) and a polar, hydrogen-bond accepting domain (tetrahydrofuran ether + ketone carbonyl).[1]
Structural Determinants of Solubility
| Property | Value (Estimated/Theoretical) | Impact on Solubility |
| Molecular Weight | ~176.21 g/mol | Low MW favors solubility in a broad range of organic solvents.[1] |
| LogP (Octanol/Water) | 1.8 – 2.3 | Moderately lipophilic. Predicts poor water solubility but high affinity for non-polar and chlorinated solvents. |
| H-Bond Donors | 0 | Lack of -OH/-NH groups means it cannot self-associate strongly, lowering the energy penalty for dissolution in aprotic solvents.[1] |
| H-Bond Acceptors | 2 (Ketone O, Ether O) | Facilitates solubility in protic solvents (Alcohols) and Lewis acids via dipole interactions.[1] |
| Rotatable Bonds | 2 | Conformational flexibility aids in disrupting crystal lattice energy (if solid), enhancing dissolution rates.[1] |
Theoretical Hansen Solubility Parameters (HSP)
Using group contribution methods, we estimate the Hansen parameters to guide solvent selection. The molecule resides in a "solubility sphere" typical of moderately polar aprotic esters and ketones.
-
Dispersion (
): High contribution from the phenyl ring (Pi-stacking potential).[1] -
Polarity (
): Moderate contribution from the C=O dipole. -
Hydrogen Bonding (
): Moderate capability to accept H-bonds.[1]
Solvent Prediction Logic:
Part 2: Empirical Solubility Data & Solvent Selection[1]
The following table summarizes the expected solubility profile based on the principle of Similia Similibus Solvuntur (Like Dissolves Like) and standard behavior for aryl-THF ketones.
Solubility Profile Table
| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>100 mg/mL) | Excellent match for dispersion ( |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong dipole interactions stabilize the ketone moiety. |
| Ethers | THF, 2-MeTHF | Miscible | "Like dissolves like"; the THF moiety interacts perfectly with the solvent. |
| Esters | Ethyl Acetate | High (>50 mg/mL) | Similar polarity; ideal for extraction from aqueous phases. |
| Alcohols | Methanol, Ethanol | Moderate - High | Soluble due to H-bonding with the ketone/ether oxygens, but lipophilic phenyl ring limits solubility in highly aqueous mixtures.[1] |
| Aqueous | Water, PBS (pH 7.[1]4) | Low (<1 mg/mL) | Hydrophobic effect of the phenyl ring dominates. No ionizable groups to assist solubility at physiological pH. |
| Alkanes | Hexane, Heptane | Low - Moderate | Polarity mismatch; likely to oil out or crystallize from cold alkanes.[1] |
Visualization: Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction vs. Extraction vs. Analysis).
Figure 1: Decision matrix for solvent selection based on the functional application of the molecule.
Part 3: Experimental Protocols (Methodology)
As a Senior Application Scientist, relying solely on predictions is insufficient. The following protocols provide the industry-standard methods for determining the solubility of this compound.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the absolute equilibrium solubility (Gold Standard).[1] Applicability: Late-stage lead optimization, formulation, and process development.[1]
Materials:
-
Test Compound: Phenyl(tetrahydrofuran-2-yl)methanone (Solid or Oil).[1]
-
Solvent: Phosphate Buffered Saline (PBS) pH 7.4 (or organic solvent of choice).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS/MS.[1]
Step-by-Step Procedure:
-
Saturation: Add an excess of the test compound (~2-5 mg) to a glass vial containing 1 mL of the solvent. Note: If the compound is an oil, ensure a distinct phase separation is visible.
-
Equilibration: Cap the vial and place it on an orbital shaker at 25°C (or 37°C) for 24 to 48 hours. This ensures thermodynamic equilibrium is reached.
-
Phase Separation:
-
If Solid: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.
-
If Oil: Allow to stand for 4 hours or centrifuge to separate the aqueous supernatant from the oily droplet.
-
-
Sampling: Carefully aspirate the supernatant (avoiding the bottom oil/solid layer).
-
Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PVDF filter to remove micro-particulates.
-
Quantification: Dilute the filtrate with mobile phase (e.g., 50:50 ACN:Water) and analyze via HPLC-UV against a standard calibration curve.
Protocol B: Kinetic Solubility (Turbidimetry)
Purpose: Rapid screening for early discovery (HTS). Applicability: Ranking compounds during synthesis campaigns.
Step-by-Step Procedure:
-
Stock Prep: Prepare a 10 mM stock solution in DMSO.
-
Titration: Aliquot PBS buffer into a 96-well plate.
-
Spiking: Stepwise add the DMSO stock to the buffer while measuring absorbance at 620 nm (where the compound does not absorb, but precipitate scatters light).
-
Endpoint: The concentration at which absorbance spikes indicates the precipitation point (Kinetic Solubility Limit).
Visualization: Shake-Flask Workflow
Figure 2: Workflow for the Thermodynamic Shake-Flask Solubility Method.
Part 4: References & Citations[1][5][6]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137679, Methanone, 2-furanylphenyl-. Retrieved from [Link]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for LogP/Solubility relationships).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press. (Source for HSP theoretical framework).
-
World Health Organization (2019). Annex 4: General guidance on hold-time studies - Appendix 1: Shake flask method. Retrieved from [Link]
The Multifaceted Biological Activities of Phenyl(tetrahydro-2-furanyl)methanone Analogs: A Technical Guide for Drug Discovery Professionals
This in-depth technical guide provides a comprehensive overview of the biological activities of methanone, phenyl(tetrahydro-2-furanyl)- analogs, a class of compounds demonstrating significant potential in therapeutic development. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising molecules. We will delve into their notable anticancer and anti-inflammatory properties, supported by detailed experimental protocols and mechanistic diagrams.
Introduction to the Phenyl(tetrahydro-2-furanyl)methanone Scaffold
The phenyl(tetrahydro-2-furanyl)methanone core structure, characterized by a phenyl group and a tetrahydrofuran ring linked by a ketone, represents a versatile scaffold in medicinal chemistry. The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a key functional group in numerous FDA-approved drugs, contributing to their pharmacological effects across various therapeutic areas.[1][2] The presence of this motif in natural products with diverse biological activities has spurred interest in its synthetic analogs.[3] The general structure of these analogs allows for extensive modification on both the phenyl and tetrahydrofuran rings, enabling the fine-tuning of their biological profiles.
Anticancer Activity: Targeting Key Signaling Pathways
Analogs of the furan and tetrahydrofuran family have demonstrated significant potential as anticancer agents.[4][5][6][7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and disruption of signaling pathways that are frequently dysregulated in cancer.[10]
Mechanism of Action: Inhibition of Protein Tyrosine Kinases
A primary mechanism underlying the anticancer effects of furan-containing compounds is the inhibition of protein tyrosine kinases (PTKs).[6][10][11][12] PTKs are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[10][11] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[10][11]
Notably, a series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro PTK inhibitory activity.[6][10][11] Several of these compounds exhibited potent inhibition, with IC50 values in the low micromolar range, in some cases surpassing the activity of the reference compound, genistein.[10][11] This suggests that the phenyl(furan-2-yl)methanone scaffold is a promising starting point for the development of novel PTK inhibitors.
Signaling Pathway: PTK-Mediated Cancer Cell Proliferation
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by phenyl(tetrahydro-2-furanyl)methanone analogs.
Structure-Activity Relationship (SAR) for PTK Inhibition
Studies on furan-2-yl(phenyl)methanone derivatives have provided initial insights into their structure-activity relationships for PTK inhibition.[10][11] The number and position of hydroxyl groups on the phenyl ring significantly influence the inhibitory activity.[11]
| Compound ID | Phenyl Ring Substitution | Furan Ring Substitution | PTK IC50 (µM) |
| 4a | 2,4-dihydroxy | Unsubstituted | 4.66 |
| 4b | 2,5-dihydroxy | Unsubstituted | 6.42 |
| 8a | 2,4-dihydroxy | 5-bromo | 5.31 |
| 8c | 2,4-dihydroxy | 4,5-dibromo | 2.72 |
| 22c | 3,4-dihydroxy | 5-bromo | 4.62 |
| Genistein | (Reference) | 13.65 | |
| Data synthesized from Molecules 2011, 16(6), 4897-911.[10] |
The data suggests that dihydroxy substitution on the phenyl ring is favorable for activity, with the 2,4-dihydroxy pattern appearing frequently among the more potent compounds. Furthermore, bromination of the furan ring, particularly at the 4 and 5 positions, can enhance PTK inhibitory potency.
Experimental Protocol: In Vitro Protein Tyrosine Kinase Inhibition Assay
The following protocol outlines a non-radioactive, ELISA-based method for assessing the in vitro PTK inhibitory activity of test compounds.
Materials:
-
96-well microtiter plates pre-coated with a synthetic polymeric peptide substrate.
-
Recombinant protein tyrosine kinase (e.g., EGFR, p56lck).
-
Test compounds (phenyl(tetrahydro-2-furanyl)methanone analogs) dissolved in DMSO.
-
ATP solution.
-
Tyrosine Kinase Buffer.
-
Anti-phosphotyrosine monoclonal antibody-peroxidase conjugate.
-
Washing Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate for peroxidase (e.g., TMB).
-
Stop solution (e.g., 2.5 N H₂SO₄).
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Tyrosine Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add 90 µL of Tyrosine Kinase Buffer containing ATP to each well of the coated microtiter plate.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding 20 µL of the protein tyrosine kinase solution to each well.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction by aspirating the contents of the wells and washing three times with Washing Buffer.
-
Add 100 µL of the anti-phosphotyrosine antibody-peroxidase conjugate to each well.
-
Incubate at 37°C for 60 minutes.
-
Wash the wells three times with Washing Buffer.
-
Add 100 µL of the peroxidase substrate solution to each well and incubate in the dark at room temperature until color develops.
-
-
Data Analysis:
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a non-linear regression analysis.[13]
-
Experimental Workflow: In Vitro PTK Inhibition Assay
Caption: Workflow for the in vitro protein tyrosine kinase (PTK) inhibition assay.
Cytotoxicity Assessment: The MTT Assay
To evaluate the cytotoxic effects of phenyl(tetrahydro-2-furanyl)methanone analogs on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[1][2][4][11][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubate for 24 or 48 hours.[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Anti-inflammatory Activity
Derivatives containing furan and tetrahydrofuran moieties have also been investigated for their anti-inflammatory properties.[15][16] The mechanisms underlying this activity often involve the modulation of key inflammatory mediators.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of furan derivatives can be attributed to their ability to suppress the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[16] This is often achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] Additionally, some compounds have been shown to reduce the expression of inflammatory cytokines like TNF-α and IL-1β.[3]
Signaling Pathway: Carrageenan-Induced Inflammation
Caption: Inhibition of the carrageenan-induced inflammatory cascade by phenyl(tetrahydro-2-furanyl)methanone analogs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[3][5][12][15][17]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds (phenyl(tetrahydro-2-furanyl)methanone analogs).
-
Reference drug (e.g., Indomethacin, 5 mg/kg).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6-8 per group): vehicle control, reference drug, and test compound groups at various doses.
-
-
Compound Administration:
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[3]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The phenyl(tetrahydro-2-furanyl)methanone scaffold and its analogs represent a promising area for drug discovery, with demonstrated potential in both oncology and inflammatory diseases. The versatility of this chemical structure allows for the synthesis of diverse libraries of compounds, enabling the optimization of their biological activities.
Future research should focus on:
-
Synthesis of a broader range of analogs to further elucidate the structure-activity relationships for both anticancer and anti-inflammatory effects.
-
In-depth mechanistic studies to identify the specific protein kinases and other molecular targets that are modulated by these compounds.
-
Exploration of other potential therapeutic applications, such as antimicrobial and neuroprotective activities, which have been reported for other furan-containing molecules.
-
Pharmacokinetic and in vivo efficacy studies of the most potent analogs to assess their potential for clinical development.
By leveraging the insights and protocols outlined in this guide, researchers can effectively advance the exploration of phenyl(tetrahydro-2-furanyl)methanone analogs as a source of novel therapeutic agents.
References
-
Brito, F. A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Available at: [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Lang, F., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. Available at: [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link]
-
Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare. Available at: [Link]
-
Zheng, F., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available at: [Link]
-
PubMed. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. PubMed. Available at: [Link]
-
Posadas, I., et al. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. DOI. Available at: [Link]
-
Martens, S. (2024, May 31). In vitro kinase assay. Protocols.io. Available at: [Link]
-
Sigma-Aldrich. (n.d.). Protein Tyrosine Kinase Assay Kit (PTK101) - Technical Bulletin. Sigma-Aldrich. Available at: [Link]
-
Pamgene. (n.d.). Protein Tyrosine Kinase Assay. Pamgene. Available at: [Link]
-
Zhang, C., et al. (2014). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. PMC. Available at: [Link]
-
Cushman, M., et al. (1993). Synthesis and protein-tyrosine kinase inhibitory activities of flavonoid analogues. PubMed. Available at: [Link]
-
Hennessy, B. T., et al. (2010). Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy. Journal of Experimental & Molecular Medicine. Available at: [Link]
-
Prateek, et al. (2020, November 19). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
Asadi-Samani, M., et al. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. Available at: [Link]
-
Doonaboyina, R., et al. (2019, September 1). SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Lashin, F. M., et al. (2020, December 29). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. ResearchGate. Available at: [Link]
-
Thakkar, K., et al. (1993). Synthesis and protein-tyrosine kinase inhibitory activity of polyhydroxylated stilbene analogues of piceatannol. PubMed. Available at: [Link]
-
Zhang, C., et al. (2014). NIH Public Access. eScholarship.org. Available at: [Link]
-
El-Sayed, W. M., et al. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. PubMed. Available at: [Link]
-
Yadav, S. K., et al. (2013, April 23). Design, synthesis and antiinflammatory activity of substituted chromones. JMPAS. Available at: [Link]
-
ResearchGate. (2026, January 15). (PDF) Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. Available at: [Link]
-
MDPI. (2025, May 28). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]
-
Frontiers. (2025, January 19). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]
-
UroToday. (2021, January 5). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday. Available at: [Link]
Sources
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. inotiv.com [inotiv.com]
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- 15. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
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- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Synthesis protocol for Methanone, phenyl(tetrahydro-2-furanyl)- via Grignard reaction
Technical Application Note: Synthesis of Phenyl(tetrahydro-2-furanyl)methanone via Grignard Reaction
Part 1: Executive Summary & Strategic Rationale
Objective: To provide a reproducible, scalable protocol for the synthesis of Phenyl(tetrahydro-2-furanyl)methanone (also known as 2-benzoyl-tetrahydrofuran). This scaffold is a critical pharmacophore in medicinal chemistry, often found in psychoactive ligands and enzyme inhibitors.
Chemical Strategy: While ketones are often synthesized via the oxidation of secondary alcohols, this protocol utilizes a C–C bond-forming Grignard reaction . The direct reaction of Phenylmagnesium bromide (PhMgBr) with Tetrahydrofuran-2-carbonitrile is selected over the reaction with acid chlorides.
-
Why Nitriles? Reaction of Grignards with acid chlorides typically leads to double addition, yielding tertiary alcohols. In contrast, nitriles react with Grignard reagents to form a stable magnesium imine salt (
). This intermediate resists further nucleophilic attack due to steric hindrance and charge repulsion. Subsequent acidic hydrolysis unmasks the desired ketone. -
Alternative Optimization: While the nitrile route is the standard "Direct Grignard" approach, this guide also references the Weinreb Amide modification for scenarios requiring higher precision or where
-deprotonation is a competing side reaction.
Part 2: Reaction Mechanism & Pathway
The transformation proceeds via a nucleophilic addition followed by hydrolysis.[1]
Mechanism Description:
-
Nucleophilic Attack: The phenyl carbanion of the Grignard reagent attacks the electrophilic carbon of the nitrile group.
-
Imine Salt Formation: The resulting intermediate is a magnesium salt of the imine. This species is stable in the reaction mixture.
-
Hydrolysis: Upon quenching with aqueous acid, the imine salt is protonated to an imine, which is then rapidly hydrolyzed to the ketone and ammonium salt.
Figure 1: Mechanistic pathway of Grignard addition to nitrile yielding ketone.
Part 3: Materials & Equipment
Reagents:
| Reagent | Role | Purity/Conc. | Notes |
|---|---|---|---|
| Tetrahydrofuran-2-carbonitrile | Substrate | >97% | Dry over molecular sieves if necessary. |
| Phenylmagnesium Bromide | Nucleophile | 1.0 M in THF | Commercial or freshly prepared.[2] Titrate before use. |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | Distilled from Na/Benzophenone or from SPS. |
| Sulfuric Acid (H₂SO₄) | Hydrolysis | 2.0 M aq. | For quenching/hydrolysis step.[1] |
| Ammonium Chloride (NH₄Cl) | Quench | Saturated aq. | Mild buffer for initial quench. |
Equipment:
-
Flame-dried 2-neck Round Bottom Flask (RBF) with magnetic stir bar.
-
Schlenk line or Nitrogen/Argon balloon assembly.
-
Pressure-equalizing addition funnel.[3]
-
Ice-water bath and Oil bath (for reflux).
Part 4: Detailed Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere. Wear flame-resistant lab coat and nitrile gloves.
Step 1: System Preparation
-
Assemble glassware (RBF, condenser, addition funnel) and flame-dry under vacuum.
-
Backfill with dry Nitrogen or Argon. Repeat 3 times to ensure removal of oxygen and moisture.
-
Cool the system to room temperature under positive inert gas pressure.
Step 2: Reagent Loading
-
Charge the RBF with Tetrahydrofuran-2-carbonitrile (1.0 equiv, e.g., 10 mmol, 1.11 g) and anhydrous THF (20 mL).
-
Cool the solution to 0°C using an ice bath. Rationale: Lower temperature controls the exotherm during initial addition.
Step 3: Grignard Addition
-
Transfer Phenylmagnesium bromide (1.2 equiv, 12 mL of 1.0 M solution) to the addition funnel via cannula or oven-dried syringe.
-
Add the Grignard reagent dropwise over 20–30 minutes.
-
Observation: The solution may turn slightly yellow or brown.[4]
-
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Step 4: Reaction Phase (Imine Formation)
-
Critical Decision: Nitriles are less electrophilic than aldehydes. Room temperature stirring is often insufficient.
-
Heat the reaction mixture to reflux (66°C) for 3–5 hours.
-
Process Control: Monitor consumption of nitrile via TLC (Solvent: 20% EtOAc/Hexanes) or GC-MS.
-
Checkpoint: The formation of the magnesium imine salt is often accompanied by a color change to a darker suspension.
-
Step 5: Hydrolysis (The Key to Ketone Formation)
-
Cool the reaction mixture to 0°C.
-
Quench: Slowly add saturated aqueous NH₄Cl (10 mL) to destroy excess Grignard. Caution: Vigorous bubbling.
-
Hydrolysis: Add aqueous H₂SO₄ (2M, 20 mL) or HCl (1M).
-
Stir vigorously at room temperature (or mild heat 40°C) for 1–2 hours.
Step 6: Workup and Purification
-
Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 30 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient 5%
15% Ethyl Acetate in Hexanes.
-
Part 5: Process Control & Troubleshooting
Workflow Diagram:
Figure 2: Experimental workflow for Grignard synthesis.[5][9]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | The | |
| Tertiary Alcohol Impurity | Over-addition | Unlikely with nitriles, but possible if hydrolysis is incomplete before workup or if Grignard quality is poor. Ensure strict stoichiometry. |
| Imine Product Isolated | Incomplete Hydrolysis | The C=N bond requires time and acid to break. Increase hydrolysis time or acid concentration (e.g., 3M HCl). |
Alternative: The Weinreb Amide Route (High Fidelity) If the nitrile route yields poor results due to deprotonation, convert Tetrahydro-2-furoic acid to the N-methoxy-N-methylamide (Weinreb amide). Reacting this amide with PhMgBr forms a stable tetrahedral intermediate that only collapses to the ketone upon workup, guaranteeing high selectivity.
Part 6: Characterization Data (Expected)
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl₃, 400 MHz):
- 7.9–8.0 (m, 2H, Ar-H ortho)
- 7.5–7.6 (m, 1H, Ar-H para)
- 7.4–7.5 (m, 2H, Ar-H meta)
- 5.2–5.3 (dd, 1H, CH-O, alpha to carbonyl)
- 3.9–4.1 (m, 2H, CH₂-O)
- 1.9–2.4 (m, 4H, CH₂-CH₂ ring)
-
IR (Neat): ~1680–1690 cm⁻¹ (C=O stretch, conjugated ketone).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Grignard reactions with nitriles).
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard chemistry).[5][8][9][11]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13132-37-1. [Link]
-
Master Organic Chemistry. (2024). Reaction of Grignard Reagents with Nitriles to give Ketones. [Link]
Sources
- 1. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 11. d.web.umkc.edu [d.web.umkc.edu]
Radical-Mediated Synthesis of 2-Benzoyltetrahydrofuran: Comparative Protocols for Thermal and Photochemical C(sp³)-H Acylation
Part 1: Executive Summary & Scientific Rationale
The
This guide details two distinct radical-mediated methodologies for this synthesis:
-
Photoredox/Nickel Dual Catalysis: A high-precision, room-temperature protocol utilizing acyl chlorides.
-
Thermal Cross-Dehydrogenative Coupling (CDC): A metal-free, high-temperature protocol utilizing benzaldehydes and peroxides.
Mechanistic Causality
The inertness of the
-
In Photoredox: An excited state photocatalyst or a chlorine radical (generated from Ni-catalysis) performs the HAT. The resulting radical enters a Ni-catalytic cycle to couple with an acyl source.[1]
-
In Thermal CDC: Alkoxy radicals generated from peroxide homolysis abstract the hydrogen. The resulting THF radical attacks the acyl source (aldehyde) or couples with an acyl radical formed in situ.
Part 2: Detailed Experimental Protocols
Protocol A: Photochemical -Acylation (Ir/Ni Dual Catalysis)
Principle: This method utilizes a "merger" of photoredox catalysis and Nickel cross-coupling. The chlorine radical, generated via the oxidative addition of benzoyl chloride to Nickel, acts as the HAT agent to activate THF.
Reagents & Equipment[3][4]
-
Substrate: Tetrahydrofuran (THF) [Solvent & Reagent]
-
Acyl Source: Benzoyl Chloride (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)
-
Base: 2,6-Lutidine (2.0 equiv)
-
Light Source: Blue LED (450 nm, ~30W)
-
Atmosphere: Argon or Nitrogen (Oxygen-free is critical)
Step-by-Step Workflow
-
Catalyst Pre-complexation: In a dry vial, mix NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%) in a small amount of THF. Stir for 10 minutes until a clear green solution forms.
-
Reaction Assembly: Add the Photocatalyst (2 mol%) and Benzoyl Chloride (1.0 equiv, e.g., 0.5 mmol) to the reaction vessel.
-
Solvent Addition: Add anhydrous THF (typically 2-3 mL for 0.5 mmol scale). THF acts as both solvent and reactant.
-
Base Addition: Add 2,6-Lutidine (2.0 equiv). This neutralizes the HCl generated during the reaction.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, which quenches the excited photocatalyst.
-
Irradiation: Seal the vessel and irradiate with Blue LEDs at Room Temperature (25°C) for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Work-up: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check: The reaction mixture should turn from green (Ni-precatalyst) to a dark brownish-orange during irradiation. If the color remains bright green, the Ni cycle has likely not initiated (check oxygen levels).
Protocol B: Thermal Cross-Dehydrogenative Coupling (CDC)
Based on general peroxide-mediated radical coupling strategies (e.g., Li et al., JACS).
Principle: A metal-free approach where tert-butyl hydroperoxide (TBHP) or Di-tert-butyl peroxide (DTBP) serves as the oxidant. It abstracts hydrogens from both THF and Benzaldehyde to facilitate radical-radical coupling.
Reagents & Equipment[3][4]
-
Substrate: Tetrahydrofuran (THF) [Solvent & Reagent]
-
Acyl Source: Benzaldehyde (1.0 equiv)
-
Oxidant: TBPB (tert-Butyl peroxybenzoate) or DTBP (2.0 equiv)
-
Temperature: 100–110 °C
-
Vessel: High-pressure sealed tube (Ace Glass or similar)
Step-by-Step Workflow
-
Charge Vessel: To a pressure tube equipped with a magnetic stir bar, add Benzaldehyde (0.5 mmol).
-
Oxidant Addition: Add TBPB (1.0 mmol, 2.0 equiv). Safety Note: Peroxides are potentially explosive.[4] Use a blast shield.
-
Solvent: Fill with THF (2.0 mL).
-
Sealing: Flush the headspace with Nitrogen for 1 minute, then tightly seal the Teflon cap.
-
Heating: Place in a pre-heated oil bath at 110 °C. Stir vigorously for 16–24 hours.
-
Cooling & Quenching: Cool to room temperature. Carefully open the seal. Add saturated aqueous NaHCO₃ to quench residual acid/peroxide.
-
Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Na₂S₂O₃ (to reduce remaining peroxides) and brine.
-
Purification: Silica gel chromatography.
Self-Validating Check: Monitor by TLC. Benzaldehyde spot should disappear. If Benzoic acid (byproduct) is observed in large quantities, the temperature may be too high, or oxygen was present (promoting over-oxidation).
Part 3: Mechanism & Visualization
Pathway 1: Photoredox/Nickel Dual Catalysis
This pathway relies on the synergy between the Ir-photocatalyst (Energy Transfer/SET) and the Nickel cycle. The key feature is the generation of a Chlorine radical (
Caption: Figure 1. Synergistic Photoredox/Nickel catalysis cycle. Note the chlorine radical serving as the HAT agent to activate THF.
Pathway 2: Thermal Radical Chain
This mechanism is driven by the thermal homolysis of the peroxide, generating alkoxy radicals that abstract hydrogen.
Caption: Figure 2. Thermal Cross-Dehydrogenative Coupling (CDC) mechanism driven by peroxide homolysis.
Part 4: Data Summary & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Photochemical | Protocol B: Thermal CDC |
| Reaction Temp | 25 °C (Room Temp) | 110 °C |
| Acyl Source | Benzoyl Chloride | Benzaldehyde |
| Catalyst | Ir (Photoredox) + Ni | None (Stoichiometric Oxidant) |
| Typical Yield | 75–85% | 50–70% |
| Selectivity | High (C2 position) | Moderate (Possible ring opening) |
| Scalability | mg to g scale (Photon limited) | g to kg scale (Batch friendly) |
| Green Metric | High Atom Economy (Catalytic) | Lower (Stoichiometric waste) |
Troubleshooting Guide
-
Low Yield (Photochemical):
-
Cause: Oxygen inhibition.
-
Solution: Ensure rigorous degassing. Use a glovebox if possible.
-
Cause: Light penetration.
-
Solution: Use narrow vessels or increase stirring rate to ensure uniform irradiation.
-
-
Byproduct Formation (Thermal):
-
Cause: Over-oxidation of benzaldehyde.
-
Solution: Add the oxidant slowly (syringe pump) or lower the temperature to 90°C.
-
Issue: THF Ring Opening.
-
Cause: Acidic byproducts.
-
Solution: Add solid Na₂CO₃ (0.5 equiv) to the reaction mixture to buffer acidity.
Part 5: References
-
Sun, Z., Kumagai, N., & Shibasaki, M. (2017). Photocatalytic
-Acylation of Ethers.[6] Organic Letters, 19(14), 3727–3730. -
MacMillan, D. W. C., et al. (2016). The Direct
-Arylation of Ethers via the Merger of Photoredox Mediated C–H Functionalization and the Minisci Reaction. Angewandte Chemie International Edition, 54(5), 1565–1569. -
Li, C.-J. (2009). Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations. Accounts of Chemical Research, 42(2), 335–344.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. TBAI-Catalyzed Regioselective Hydroxyperoxidation of 1-Aryl/Alkyl-1,3-dienes [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Note: A Robust Protocol for the Selective Catalytic Oxidation of Phenyl(tetrahydro-2-furanyl)methanol
Abstract
The selective oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, crucial for the development of fine chemicals and pharmaceutical intermediates. This application note provides a detailed, field-proven protocol for the synthesis of phenyl(tetrahydro-2-furanyl)methanone via the catalytic aerobic oxidation of its corresponding secondary alcohol precursor. We move beyond traditional stoichiometric oxidants, which are often hazardous and generate significant waste, to focus on a modern, efficient system utilizing a copper(I)/TEMPO co-catalyst with molecular oxygen from ambient air as the terminal oxidant.[1][2][3] The causality behind critical experimental choices, from catalyst selection to reaction monitoring and workup, is thoroughly explained. This guide is designed to be a self-validating system for researchers, complete with optimization data, troubleshooting advice, and detailed characterization guidelines to ensure reproducible, high-yield results.
Introduction: The Imperative for Greener Alcohol Oxidation
The conversion of alcohols to carbonyl compounds is one of the most fundamental reactions in synthetic organic chemistry.[1] Phenyl(tetrahydro-2-furanyl)methanone, the target of this protocol, represents a structural motif found in various biologically active molecules. Historically, this transformation relied on stoichiometric amounts of heavy-metal oxidants like chromium or manganese reagents.[1] While effective, these methods suffer from significant drawbacks, including harsh reaction conditions, low atom economy, and the production of toxic waste, making them environmentally and economically unsustainable for large-scale applications.[2]
The field has since pivoted towards catalytic solutions that employ benign terminal oxidants. Among the most successful are systems based on the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[4][5] When paired with a transition metal co-catalyst, such as copper, TEMPO facilitates highly efficient and selective oxidations under remarkably mild conditions, often using air as the ultimate oxidant, with water as the only byproduct.[3][6] This Cu/TEMPO system has emerged as a versatile and practical tool for oxidizing a wide array of alcohols, including unactivated aliphatic substrates.[6] This note details the application of this powerful catalytic system to the specific, high-value synthesis of phenyl(tetrahydro-2-furanyl)methanone.
The Cu/TEMPO Catalytic Mechanism
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Cu/TEMPO-catalyzed aerobic oxidation of alcohols operates through a cooperative, two-stage catalytic cycle.[6] It is not the TEMPO radical itself, but rather the in situ generated oxoammonium cation that acts as the primary oxidant of the alcohol. The copper co-catalyst is essential for regenerating the active TEMPO species from its reduced hydroxylamine form using molecular oxygen.
The generally accepted mechanism proceeds as follows:
-
Substrate Oxidation: The active oxidant, the TEMPO oxoammonium cation (TEMPO+), abstracts a hydride from the alcohol substrate, converting it to the desired ketone. This reduces TEMPO+ to its hydroxylamine form (TEMPO-H).
-
Catalyst Oxidation & Regeneration: The copper(I) catalyst is first oxidized by O₂ to a copper(II) species. This Cu(II) species then mediates the oxidation of TEMPO-H back to the TEMPO radical, regenerating Cu(I) in the process. The TEMPO radical is then further oxidized to the active TEMPO+ species to complete the catalytic cycle.[6]
This synergistic relationship, where copper facilitates the aerobic regeneration of the active organic oxidant, allows for the use of only catalytic quantities of both components.
Caption: The Cu/TEMPO-catalyzed alcohol oxidation cycle.
Experimental Application & Protocols
This section provides a comprehensive, step-by-step protocol for the oxidation of phenyl(tetrahydro-2-furanyl)methanol.
Materials & Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phenyl(tetrahydro-2-furanyl)methanol | >98% | Sigma-Aldrich | Substrate |
| Copper(I) Bromide (CuBr) | 99.99% | Strem Chemicals | Catalyst |
| TEMPO | 98% | Acros Organics | Co-catalyst |
| Acetonitrile (CH₃CN) | Anhydrous, >99.8% | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | For workup |
| Brine | N/A | Lab Prepared | For workup |
| Anhydrous MgSO₄ | N/A | EMD Millipore | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For chromatography |
| Round-bottom flask (50 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Condenser | --- | --- | --- |
| Gas inlet adapter/balloon | --- | --- | For air atmosphere |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add phenyl(tetrahydro-2-furanyl)methanol (1.0 mmol, 178.2 mg).
-
Catalyst Addition: Add copper(I) bromide (0.05 mmol, 7.2 mg, 5 mol%) and TEMPO (0.10 mmol, 15.6 mg, 10 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Atmosphere: Fit the flask with a condenser and place a balloon filled with air atop the condenser. Causality Note: While ambient air in the flask is often sufficient for small-scale reactions, using a balloon ensures a slight positive pressure and a consistent supply of oxygen, the terminal oxidant, without needing a vigorous stream that could evaporate the solvent.
-
Reaction Execution: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours. The starting alcohol will have a lower Rf than the product ketone.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a small plug of celite to remove the copper catalyst, washing the plug with dichloromethane (2 x 10 mL).
-
Combine the organic filtrates in a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Causality Note: The bicarbonate wash removes any acidic byproducts that may have formed.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford phenyl(tetrahydro-2-furanyl)methanone as a pure product.
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and HRMS. Expected yield: 85-95%.
Process Optimization Data
The conditions in the master protocol were derived from systematic optimization. The following table illustrates the effect of key variables on reaction performance, demonstrating the robustness and tunability of the method.
| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuBr (5) | TEMPO (10) | CH₃CN | 40 | 5 | 92 |
| 2 | CuBr (2.5) | TEMPO (5) | CH₃CN | 40 | 8 | 85 |
| 3 | CuBr (5) | TEMPO (10) | Toluene | 60 | 6 | 78 |
| 4 | CuBr (5) | TEMPO (10) | CH₃CN | RT | 24 | 65 |
| 5 | None | TEMPO (10) | CH₃CN | 40 | 24 | <5 |
| 6 | CuBr (5) | None | CH₃CN | 40 | 24 | <5 |
Insight: Entry 1 shows the optimal conditions. Entries 5 and 6 confirm that both the copper catalyst and TEMPO are essential for the reaction. Entry 4 demonstrates that while the reaction proceeds at room temperature, gentle heating significantly improves the rate, a key consideration for practical applications.
Visualized Experimental Workflow
Caption: Overview of the experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Cu(I) oxidized to inactive Cu(II) oxide).2. Insufficient oxygen supply.3. Low reaction temperature. | 1. Use fresh, high-purity CuBr.2. Ensure the air balloon has a good seal or refresh it.3. Confirm oil bath temperature and increase if necessary (up to 60 °C). |
| Reaction Stalls | Catalyst deactivation or poisoning. | Add a second small portion of catalyst (e.g., 1-2 mol% CuBr). |
| Formation of Side Products | Over-oxidation or side reactions due to excessive heat or time. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
Conclusion
This application note presents a reliable and highly efficient protocol for the synthesis of phenyl(tetrahydro-2-furanyl)methanone using a Cu/TEMPO catalytic system. By leveraging ambient air as the terminal oxidant, the method provides a green and sustainable alternative to traditional stoichiometric oxidations. The detailed procedural steps, mechanistic insights, and troubleshooting advice equip researchers with the necessary tools to successfully implement this valuable transformation in their own laboratories, ensuring high yields and purity for applications in drug discovery and fine chemical synthesis.
References
-
Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols . Journal of the American Chemical Society.
-
Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone . PMC.
-
TEMPO-Mediated Oxidations . Organic Reactions.
-
Catalytic oxidation of alcohols to carbonyl compounds over hydrotalcite and hydrotalcite-supported catalysts . RSC Publishing.
-
Mechanism of copper(I)/TEMPO-catalyzed aerobic alcohol oxidation . Journal of the American Chemical Society.
- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo981380+
-
Synthesis of ketones by oxidation of alcohols . Organic Chemistry Portal.
-
Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes . Frontiers in Chemistry.
-
Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity . PMC.
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes . MDPI.
-
Catalytic conversion of alcohols to aldehydes and ketones . Google Patents.
-
Alcohol Oxidation over Supported Platinum-Based Nanoparticles and Non-Precious-Metal Atoms . libra etd.
-
Controlled alcohol oxidation reactions by supported non-noble metal nanoparticles on chitin-derived N-doped carbons . Catalysis Science & Technology (RSC Publishing).
-
Selective aerobic oxidation of alcohols with supported Pt nanoparticles: effect of particle size and bismuth promotion . Research Collection.
-
A step forward towards sustainable aerobic alcohol oxidation: new and revised catalysts based on transition metals on solid supports . Green Chemistry (RSC Publishing). /2017/gc/c7gc00406k)
Sources
- 1. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic oxidation of alcohols to carbonyl compounds over hydrotalcite and hydrotalcite-supported catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Using Methanone, phenyl(tetrahydro-2-furanyl)- as a pharmaceutical intermediate
Strategic Utilization in Chiral Scaffold Assembly and API Synthesis[1]
Executive Summary
Methanone, phenyl(tetrahydro-2-furanyl)- (CAS: 5469-21-6), also known as 2-benzoyltetrahydrofuran, serves as a critical "gateway intermediate" in pharmaceutical chemistry. Its value lies in its dual functionality: it possesses a reactive carbonyl group susceptible to stereoselective reduction and a tetrahydrofuran (THF) ring, a motif ubiquitous in bioactive natural products (lignans, annonaceous acetogenins) and synthetic kinase inhibitors.
This application note provides a comprehensive guide for researchers utilizing this intermediate. Unlike standard datasheets, this document details Cross-Dehydrogenative Coupling (CDC) protocols for its "green" synthesis and Corey-Bakshi-Shibata (CBS) workflows for its conversion into high-value chiral alcohols.
Physicochemical Profile & Stability
Before initiating synthesis, researchers must account for the specific stability profile of the
| Property | Value / Characteristic | Impact on Protocol |
| Molecular Formula | C11H12O2 | - |
| Molecular Weight | 190.22 g/mol | Stoichiometry calculations |
| Boiling Point | ~140-145°C (15 mmHg) | Requires high-vac distillation for purification |
| Chirality | Racemic (typically) | CRITICAL: The C2 position is labile. Enantiopure forms can racemize via enolization under strong basic conditions. |
| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic workups |
Synthesis Module: Cross-Dehydrogenative Coupling (CDC)
Traditional synthesis involves Grignard addition to nitriles, which suffers from poor atom economy. The following protocol utilizes oxidative CDC, a modern, atom-economical approach favored in Green Chemistry initiatives.
3.1. Mechanistic Rationale
The CDC approach directly couples the C(sp3)-H bond of tetrahydrofuran with the formyl C(sp2)-H of benzaldehyde. This avoids pre-functionalization (e.g., halogenation) and minimizes hazardous waste.
3.2. Detailed Protocol (Metal-Free Peroxide System)
Objective: Synthesis of 2-benzoyltetrahydrofuran from commodity chemicals. Scale: 10 mmol (adaptable).
Reagents:
-
Tetrahydrofuran (THF): 20 mL (Acts as solvent and reactant)[1]
-
Benzaldehyde: 1.06 g (10 mmol)
-
tert-Butyl hydroperoxide (TBHP) (70% aq): 2.0 equiv.
-
Catalyst: Tetrabutylammonium iodide (TBAI) (10 mol%)
Step-by-Step Procedure:
-
Charge: In a 50 mL sealed tube equipped with a magnetic stir bar, add TBAI (370 mg, 1 mmol) and Benzaldehyde (1.06 g, 10 mmol).
-
Solvent Addition: Add THF (20 mL). Note: THF is used in excess to drive the equilibrium and act as the solvent.
-
Oxidant Addition: Slowly add TBHP (2.57 mL, 20 mmol) dropwise at room temperature.
-
Precaution: Exothermic reaction. Monitor internal temperature.
-
-
Reaction: Seal the tube and heat to 80°C for 12–16 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear.
-
-
Quench: Cool to room temperature. Pour mixture into saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench excess peroxide. Stir for 30 mins. (Critical for safety).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
Yield Expectation: 70–85% isolated yield.
Application Module: Asymmetric Transformation
The ketone moiety is prochiral.[1][2] For pharmaceutical applications (e.g., synthesis of selective serotonin reuptake inhibitors or specific kinase ligands), controlling the stereochemistry of the resulting alcohol is non-negotiable.
4.1. Stereocontrol Workflow
The following diagram illustrates the decision matrix for downstream functionalization, highlighting the critical divergence between racemic and chiral pathways.
Figure 1: Stereochemical decision tree for the reduction of 2-benzoyltetrahydrofuran. Selection of the CBS catalyst enantiomer dictates product chirality.
4.2. Protocol: Enantioselective CBS Reduction
Objective: Synthesis of (R)-phenyl(tetrahydrofuran-2-yl)methanol. Mechanism: The chiral oxazaborolidine catalyst directs hydride attack to the Re-face or Si-face of the ketone.
Reagents:
-
Substrate: 2-Benzoyltetrahydrofuran (1.90 g, 10 mmol)
-
Catalyst: (S)-Me-CBS (1.0 M in toluene, 1.0 mL, 10 mol%)
-
Reductant: Borane-THF complex (BH₃[1]·THF) (1.0 M, 6 mL, 0.6 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge the (S)-Me-CBS solution.
-
Borane Addition: Add the BH₃·THF solution to the catalyst at 0°C. Stir for 15 minutes.
-
Substrate Addition: Dissolve the ketone (1.90 g) in 10 mL anhydrous THF. Add this solution slowly (over 1 hour) via syringe pump to the catalyst/borane mixture at -20°C.
-
Technical Insight: Slow addition maintains a low concentration of unreacted ketone, maximizing catalyst turnover and enantioselectivity.
-
-
Completion: Stir at -20°C for an additional 30 minutes. Monitor by TLC.
-
Quench: Carefully add Methanol (5 mL) dropwise. (Caution: Hydrogen gas evolution).[3]
-
Workup: Add 1N HCl (10 mL) and stir for 20 mins to break the boron complex. Extract with diethyl ether.[4]
-
Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Comparative Analysis of Methods
To assist in process selection, the following table contrasts the traditional Grignard route with the recommended CDC route.
| Feature | Method A: Grignard (PhMgBr + Nitrile) | Method B: CDC (Rec. Protocol) |
| Atom Economy | Low (Mg salts waste) | High (Water/Alcohol byproduct) |
| Safety | High risk (Exothermic, moisture sensitive) | Moderate (Peroxide handling) |
| Step Count | 2 (Nitrile synthesis + Grignard) | 1 (Direct coupling) |
| Scalability | Difficult (Cooling requirements) | Good (Flow chemistry compatible) |
| Cost | High (Anhydrous solvents, Mg metal) | Low (Generic solvents, TBAI) |
References
-
Li, C. J. (2009).[5] Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations.[5][6] Accounts of Chemical Research. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1] Journal of the American Chemical Society. Link
-
Scheuermann, C. J. (2010). Beyond Traditional Cross-Couplings: The Scope of the Cross-Dehydrogenative Coupling Reaction. Chemistry – An Asian Journal. Link
-
BenchChem. (2025).[1] Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction. Application Notes & Protocols. Link
-
PubChem. (2023). Methanone, phenyl(tetrahydro-2-furanyl)- Compound Summary. National Library of Medicine. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 5. Cross dehydrogenative coupling - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
Application Note: Photo-Induced Synthesis of 2-Benzoyltetrahydrofuran via TBADT-Catalyzed C-H Functionalization
This Application Note details the protocol for the photo-induced synthesis of 2-Benzoyltetrahydrofuran (Phenyl(tetrahydrofuran-2-yl)methanone). This procedure utilizes a Cross-Dehydrogenative Coupling (CDC) strategy, leveraging Tetrabutylammonium Decatungstate (TBADT) as a Hydrogen Atom Transfer (HAT) photocatalyst to activate the
Executive Summary
The direct functionalization of saturated heterocycles like tetrahydrofuran (THF) is a cornerstone of modern "green" synthesis, avoiding the need for pre-functionalized starting materials. This protocol describes the synthesis of 2-benzoyltetrahydrofuran via the oxidative coupling of benzaldehyde and THF .
By employing TBADT as a photocatalyst under near-UV (365 nm) irradiation, we selectively abstract a hydrogen atom from the
Mechanistic Principles
The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism.[1][2][3][4] The photocatalyst, TBADT, effectively bridges the reactivity gap between the inert ether solvent and the aldehyde.
Reaction Pathway[3][6][7][8][9][10][11]
-
Photoexcitation: TBADT absorbs a photon (365 nm) to reach its excited triplet state (
). -
Solvent Activation (HAT): The excited catalyst abstracts a hydrogen atom from the
-position of THF, generating a nucleophilic -oxy radical. -
Acyl Radical Formation: Concurrently, the oxidant (TBPB) or the excited catalyst facilitates the generation of a benzoyl radical from benzaldehyde (or directly supplies the benzoyl group if TBPB is used as both oxidant and reagent in modified variants). In this specific CDC protocol, TBPB acts as the oxidant to regenerate the catalyst and drive the oxidative coupling.
-
Radical Coupling: The persistent benzoyl radical and the transient THF radical undergo cross-coupling to form the C-C bond.
Mechanistic Diagram
Caption: Photocatalytic cycle showing TBADT-mediated HAT activation of THF and subsequent coupling with the benzoyl radical.
Experimental Protocol
Materials & Equipment
-
Photocatalyst: Tetrabutylammonium decatungstate (TBADT) - [Sigma-Aldrich / Lab Synthesis]
-
Substrates: Benzaldehyde (>99%, freshly distilled), Tetrahydrofuran (anhydrous, inhibitor-free).
-
Oxidant: tert-Butyl peroxybenzoate (TBPB, 98%).
-
Solvent: The reaction uses THF as both reagent and solvent.
-
Light Source: 365 nm High-Power LED (e.g., Kessil PR160 or similar, ~40-60W).
-
Vessel: Quartz or Borosilicate glass tube (10 mL) with septum cap.
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
-
In a 10 mL dried glass vial equipped with a magnetic stir bar, add TBADT (66 mg, 0.02 mmol, 2 mol%).
-
Add Benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv).
-
Add TBPB (291 mg, 1.5 mmol, 1.5 equiv) carefully via syringe.
-
Add anhydrous THF (5.0 mL) to dissolve all components. Note: THF is used in excess.
Step 2: Degassing
-
Seal the vial with a septum.
-
Sparge the solution with Nitrogen (
) or Argon for 10 minutes to remove dissolved oxygen (which quenches the excited photocatalyst).
Step 3: Irradiation
-
Place the vial approximately 2-3 cm away from the 365 nm LED light source.
-
Turn on the fan/cooling system to maintain the reaction temperature at 25–30 °C .
-
Stir vigorously under irradiation for 16–24 hours . Monitor consumption of benzaldehyde by TLC (Hexane/EtOAc 8:2) or GC-MS.[5]
Step 4: Workup & Purification
-
Extinguish the light and remove the solvent (excess THF) under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in Ethyl Acetate (20 mL) and wash with saturated
(2 x 10 mL) to remove benzoic acid byproducts. -
Wash with Brine (10 mL), dry over
, and concentrate. -
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (95:5 to 85:15).
-
Product: 2-Benzoyltetrahydrofuran appears as a colorless to pale yellow oil.
-
Optimization & Data Summary
The following table summarizes the impact of critical variables on the yield of 2-benzoyltetrahydrofuran.
| Entry | Photocatalyst | Oxidant (Equiv) | Light Source | Solvent | Yield (%) | Notes |
| 1 | TBADT (2 mol%) | TBPB (1.5) | 365 nm LED | THF | 78% | Standard Condition |
| 2 | None | TBPB (1.5) | 365 nm LED | THF | <5% | No background reaction |
| 3 | TBADT (2 mol%) | None | 365 nm LED | THF | 12% | Stoichiometric limit |
| 4 | Eosin Y (2 mol%) | TBPB (1.5) | 530 nm (Green) | THF | 45% | Lower HAT efficiency |
| 5 | TBADT (2 mol%) | 365 nm LED | THF | 35% | Over-oxidation to alcohol |
Data derived from comparative analysis of HAT protocols [1, 2].
Troubleshooting & Critical Controls
Common Failure Modes
-
Low Conversion: Often caused by oxygen quenching. Ensure thorough degassing (
sparging) before irradiation. -
Over-oxidation (Alcohol Formation): If the product contains significant amounts of phenyl(tetrahydrofuran-2-yl)methanol, reduce the oxidant loading or ensure the TBPB is fresh. The ketone is the oxidative coupling product; the alcohol is the non-oxidative radical coupling product.
-
Lamp Heating: TBADT degradation can occur if the reaction exceeds 50°C. Use a cooling fan.
Safety Considerations
-
Peroxides: TBPB is a peroxide.[5][6] Avoid contact with metals and reducing agents. Do not concentrate the reaction mixture to dryness if significant unreacted peroxide remains; quench with aqueous sodium thiosulfate first.
-
UV Light: Wear UV-protective eyewear when the 365 nm LED is active.
References
-
Photochemical Insights on Acyl Azolium Salts & HAT
-
TBADT Photocatalysis Review
-
Cross-Dehydrogenative Coupling (CDC)
-
TBADT-Mediated C-H Alkylation
- Title: A General Direct Aldehyde C–H Alkylation via TBADT-Nickel Synergistic C
- Source:Organic Letters
-
URL:[Link]
- Relevance: Validates the use of TBADT for generating acyl radicals
Sources
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemistry of benzaldehyde | Scilit [scilit.com]
- 8. Redirecting [linkinghub.elsevier.com]
Scalable Production Methods for Phenyl(tetrahydro-2-furanyl)methanone: Advanced Photoredox and Electrochemical Workflows
Executive Summary
Phenyl(tetrahydro-2-furanyl)methanone (CAS: 141957-79-1) is a high-value heterocyclic ketone utilized as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and targeted agrochemicals. Historically, its synthesis relied on cryogenic Grignard additions to Weinreb amides or harsh Friedel-Crafts acylations, which suffer from poor atom economy, high E-factors, and inherent scalability bottlenecks.
This application note outlines two modern, highly scalable production methodologies: Continuous Flow Photoredox/Nickel Dual Catalysis and Microfluidic Electrochemical Oxidative Cyclization . By transitioning from batch to continuous flow architectures, these protocols eliminate mass-transfer limitations, ensure uniform energy distribution, and provide self-validating parameters for industrial scale-up.
Method 1: Continuous Flow Photoredox/Nickel Dual Catalysis
Mechanistic Rationale & Causality
The direct C(sp³)–H acylation of tetrahydrofuran (THF) utilizes N-benzoylsuccinimide as the acylating agent under dual catalytic conditions. The causality behind this specific reagent selection lies in the resonance-destabilized C–N bond of N-benzoylsuccinimide, which drastically lowers the activation energy required for oxidative addition by the Ni(0) catalyst.
Simultaneously, the Iridium photocatalyst (Ir{[dF(CF₃)ppy]₂-(dtbbpy)}PF₆) is excited by blue light, enabling a Hydrogen Atom Transfer (HAT) event that cleaves the strong α-C-H bond of THF to generate a nucleophilic α-oxy radical. The Ni(II)-acyl intermediate captures this radical, followed by reductive elimination to yield the target ketone.
To scale this from a 24-hour benchtop batch reaction to a production-ready system, a continuous flow photochemical reactor is employed. According to the Beer-Lambert law, light penetration drops exponentially in batch vessels. By utilizing fluoropolymer microcapillaries, the flow system ensures uniform photon flux across the entire reaction volume, accelerating kinetics and suppressing over-irradiation side reactions.
Photoredox/Ni Dual Catalysis signaling pathway for C(sp³)–H acylation.
Step-by-Step Protocol: Flow-Adapted Dual Catalysis
System Preparation:
-
Reagent Stream A: Dissolve Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ (0.5 mol%),[Ni(dtbbpy)(H₂O)₄]Cl₂ (4 mol%), and N-benzoylsuccinimide (1.0 equiv, 0.125 M) in anhydrous THF.
-
Solid-Phase Base Column: Pack an omnifit glass column with anhydrous K₃PO₄ and LiCl. Causality: Heterogeneous bases cause catastrophic clogging in microfluidic pumps. Utilizing a packed-bed column ensures continuous basic conditioning of the solvent stream without introducing particulates into the photochemical zone.
-
Reactor Setup: Connect the packed-bed column in-line before a 10 mL PFA (perfluoroalkoxy) coil reactor irradiated by a 450 nm (30 W) LED array.
Execution & Self-Validation: 4. Prime the system with anhydrous THF at 0.5 mL/min. 5. Engage the syringe pump containing Reagent Stream A at a flow rate of 0.2 mL/min (Residence time = 50 minutes). 6. Self-Validation Step: Route the reactor effluent through an inline UV-Vis flow cell. Monitor the disappearance of the N-benzoylsuccinimide absorbance peak (~245 nm). A stabilized baseline indicates steady-state conversion. Do not begin product collection until the baseline is flat for at least 2 residence times. 7. Collect the effluent, concentrate under reduced pressure, and purify via short-path distillation or silica plug to isolate Phenyl(tetrahydro-2-furanyl)methanone.
Method 2: Microfluidic Electrochemical Oxidative Cyclization
Mechanistic Rationale & Causality
Electrochemical synthesis provides a highly sustainable, reagent-free approach to complex bond formation. By subjecting (E)-5-phenylpent-4-en-1-ol to anodic oxidation, an intramolecular oxidative cyclization is triggered, directly yielding the target ketone.
The fundamental challenge in scale-up electrochemistry is overcoming the high ohmic resistance of organic solvents. To solve this, an Ammonite 8 microfluidic flow cell is utilized . Causality: The microfluidic architecture features a narrow interelectrode gap (<250 µm), which minimizes ohmic drop and drastically reduces the requisite concentration of the supporting electrolyte (Et₄NBF₄). The Carbon/PVDF anode is selected over standard metals due to its superior resistance to oxidative degradation, ensuring long-term continuous operation. Triflic acid is added to stabilize the radical cation intermediates and suppress unwanted polymerization.
Continuous flow microfluidic electrochemical workflow for oxidative cyclization.
Step-by-Step Protocol: Microfluidic Electrolysis
System Preparation:
-
Electrolyte Solution: Prepare a solution of (E)-5-phenylpent-4-en-1-ol (0.1 M), Et₄NBF₄ (0.025 M, supporting electrolyte), and triflic acid (0.1 M) in a dry solvent mixture of DMSO/CH₂Cl₂ (2:3 v/v).
-
Reactor Setup: Assemble the Ammonite 8 flow reactor utilizing a Stainless Steel (SS) cathode and a Carbon/PVDF composite anode. Ensure the interelectrode spacer is properly compressed to maintain a 250 µm gap.
Execution & Self-Validation: 3. Pump the electrolyte solution through the reactor at a flow rate of 0.5 mL/min. 4. Apply a constant current (galvanostatic mode) calculated to deliver 2.2 F/mol of charge to the substrate. 5. Self-Validation Step: Continuously monitor the cell voltage via the DC power supply interface. Under galvanostatic control, a stable cell voltage (typically between 3.5V - 5.0V) indicates steady-state mass transfer and optimal electrode surface integrity. A sudden voltage spike (>10% variance) signifies electrode fouling or gas bubble accumulation. If a spike occurs, temporarily increase the flow rate to flush the micro-channels. 6. Pass the effluent through a 40 psi Back Pressure Regulator (BPR) to keep electro-generated gases in solution, ensuring consistent conductivity. 7. Quench the collected stream with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and concentrate to isolate the product.
Quantitative Process Comparison
The following table summarizes the operational metrics of both scalable workflows, allowing process chemists to select the optimal route based on available infrastructure.
| Metric | Flow Photoredox / Ni Dual Catalysis | Microfluidic Electrochemistry |
| Primary Transformation | Intermolecular C(sp³)–H Acylation | Intramolecular Oxidative Cyclization |
| Starting Material | THF + N-Benzoylsuccinimide | (E)-5-phenylpent-4-en-1-ol |
| Typical Yield | 65% - 75% | 70% - 82% |
| Reaction / Residence Time | ~50 minutes | ~10 minutes |
| Catalyst / Reagent Cost | High (Ir/Ni complexes) | Low (Reagent-free electron transfer) |
| Primary Equipment | PFA Coil + 450nm LED Array | Ammonite 8 Flow Cell + DC Power Supply |
| Scalability Limit | Limited by photon flux at larger tube diameters | Highly scalable via numbering-up (parallel cells) |
References
-
Green, R. A., Brown, R. C. D., Pletcher, D. "Electrosynthesis in Extended Channel Length Microfluidic Electrolysis Cells." Journal of Flow Chemistry, vol. 6, no. 3, 2016, pp. 191-197. URL:[Link]
-
University of Southampton Research Repository. "Phenyl(tetrahydrofuran-2-yl)methanone - Microfluidic Electrosynthesis." 2022. URL:[Link]
Reagents required for the preparation of 2-Benzoyltetrahydrofuran
Abstract
This application note details a robust, scalable synthetic route for 2-Benzoyltetrahydrofuran (CAS: 1636-49-3), a valuable scaffold in medicinal chemistry found in protein kinase inhibitors and antitumor agents. While several pathways exist—including the oxidation of secondary alcohols or the hydration of alkynes—this guide prioritizes the Weinreb Amide methodology . This approach offers superior chemoselectivity, preventing the common "over-addition" side reactions associated with Grignard additions to esters or acid chlorides. We provide a complete two-step protocol starting from commercially available tetrahydro-2-furoic acid, ensuring high purity and reproducibility.
Strategic Analysis of Synthetic Routes
When designing a synthesis for 2-Benzoyltetrahydrofuran, researchers typically evaluate three primary strategies. The selection depends on reagent availability and scale requirements.
| Route | Methodology | Pros | Cons |
| A (Recommended) | Weinreb Amide | High Fidelity: Prevents over-addition of Grignard; stable intermediate; easy workup. | Requires two steps from the acid.[1][2] |
| B | Nitrile Addition | Direct: Single step from tetrahydrofuran-2-carbonitrile. | Nitriles can be slow to react; competitive deprotonation of |
| C | Alcohol Oxidation | Mild: Good if the alcohol precursor is available. | Requires toxic or expensive oxidants (e.g., PCC, Dess-Martin); adds an oxidation step. |
Expert Insight: Route A is the "Gold Standard" for library synthesis. The formation of the stable five-membered chelate intermediate during the Grignard addition guarantees that the reaction stops at the ketone stage, eliminating the formation of tertiary alcohol byproducts.
Reagents & Materials
Core Reagents[3]
-
Starting Material: Tetrahydro-2-furoic acid (CAS: 16874-33-2) - Purity >97%[2]
-
Coupling Reagent: 1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1) - Reagent Grade
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)
-
Nucleophile: Phenylmagnesium bromide (PhMgBr) (CAS: 100-58-3) - 1.0 M solution in THF
Solvents & Auxiliary[3][4][5][6][7]
-
Dichloromethane (DCM): Anhydrous, for amide coupling.
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free, for Grignard reaction.
-
Quenching: Ammonium chloride (
), Hydrochloric acid (1M HCl). -
Drying Agent: Magnesium sulfate (
) or Sodium sulfate ( ).
Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide Intermediate
Objective: Convert Tetrahydro-2-furoic acid into N-methoxy-N-methyltetrahydrofuran-2-carboxamide.
Mechanism: The carboxylic acid is activated by CDI to form an acyl-imidazole intermediate. The subsequent nucleophilic attack by N,O-dimethylhydroxylamine releases imidazole and forms the stable Weinreb amide.
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Activation: Add Tetrahydro-2-furoic acid (11.6 g, 100 mmol) and anhydrous DCM (200 mL).
-
CDI Addition: Add CDI (17.8 g, 110 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Stirring: Stir the mixture at Room Temperature (RT) for 45–60 minutes until gas evolution ceases and the solution is clear.
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol, 1.1 equiv) in one portion.
-
Reaction: Stir at RT for 12–16 hours (overnight).
-
Workup:
-
Dilute with DCM (100 mL).
-
Wash with 1M HCl (2 x 100 mL) to remove imidazole and unreacted amine.
-
Wash with Saturated
(100 mL) and Brine (100 mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure.-
Expected Yield: 85–95% as a colorless to pale yellow oil.
-
QC: Verify by TLC (EtOAc/Hexane 1:1) or
H NMR.[4]
-
Protocol B: Grignard Addition to form 2-Benzoyltetrahydrofuran
Objective: Nucleophilic substitution of the Weinreb amide with Phenylmagnesium bromide.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck RBF equipped with a reflux condenser, addition funnel, and nitrogen atmosphere.
-
Dissolution: Dissolve the Weinreb amide (from Protocol A) (7.95 g, 50 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.
-
Grignard Addition: Transfer Phenylmagnesium bromide (60 mL of 1.0 M solution in THF, 60 mmol, 1.2 equiv) to the addition funnel.
-
Critical Step: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature <5°C.
-
-
Chelation Phase: Once addition is complete, remove the ice bath and allow the reaction to warm to RT. Stir for 2–3 hours.
-
Note: The reaction forms a stable magnesium chelate intermediate that prevents further reaction.
-
-
Quench & Hydrolysis: Cool the mixture back to 0°C. Carefully quench by adding saturated
solution (50 mL).-
Caution: Exothermic reaction.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Purification: Combine organic layers, wash with Brine, dry over
, and concentrate.-
Purification: If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
-
Expected Yield: 80–90%.[5]
-
Visualizing the Workflow
Diagram 1: Synthetic Pathway & Mechanism
The following diagram illustrates the reaction flow and the critical chelation mechanism that ensures selectivity.
Caption: Stepwise conversion of Tetrahydro-2-furoic acid to 2-Benzoyltetrahydrofuran via the Weinreb amide, highlighting the stable magnesium chelate intermediate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation by CDI. | Ensure |
| Tertiary Alcohol Impurity | Grignard reagent degraded or excess temperature. | While Weinreb amides resist over-addition, extreme temperatures (>40°C) can destabilize the chelate. Keep reaction at RT or below. |
| Incomplete Conversion (Step 2) | Old Grignard reagent. | Titrate the Grignard reagent before use. If the bottle is old, assume lower titer and increase equivalents (up to 1.5 equiv). |
| Emulsion during Workup | Magnesium salts precipitating. | Use a dilute acid wash (1M HCl) or Rochelle's salt (Potassium sodium tartrate) solution to solubilize magnesium salts during extraction. |
Safety & Handling (MSDS Highlights)
-
Phenylmagnesium bromide: Extremely flammable and moisture sensitive. Reacts violently with water. Handle under inert atmosphere (Nitrogen/Argon).[3]
-
CDI: Moisture sensitive. Irritating to eyes and skin. Handle in a fume hood.
-
Tetrahydrofuran: Peroxide former. Test for peroxides before distillation or use.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.
-
BenchChem Application Note. "Synthesis of (+)-Tetrahydro-2-furoic Acid Derivatives." BenchChem Protocols, 2025 .
-
Organic Syntheses. "General procedure for the preparation of Weinreb amides." Org.[6] Synth., 2002 , 79, 176.
Sources
- 1. benchchem.com [benchchem.com]
- 2. US4985575A - Process for preparing optically active tetrahydro-2-furoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Precision Functionalization of the Tetrahydrofuran Ring in Phenyl Ketone Scaffolds
Executive Summary
The tetrahydrofuran (THF) ring fused with or tethered to phenyl ketone moieties represents a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors, antidepressants (e.g., Nefazodone analogs), and natural products. However, the chemical inertness of the THF ether linkage, contrasted with the high reactivity of the ketone, presents a synthetic paradox. Traditional methods often require de novo ring synthesis to introduce substituents.
This guide details direct C(sp³)-H functionalization strategies. We focus on bypassing de novo synthesis by utilizing modern photoredox catalysis and Hydrogen Atom Transfer (HAT) methodologies. These protocols allow for the late-stage diversification of the THF ring in the presence of the sensitive phenyl ketone functionality.
Strategic Analysis: The Chemical Challenge
The primary challenge in functionalizing a THF ring attached to a phenyl ketone is chemoselectivity.
-
The Trap: The phenyl ketone is electrophilic (susceptible to Grignard/Lithium reagents) and enolizable (susceptible to base).
-
The Opportunity: The
-oxy C-H bond of the THF ring has a lowered Bond Dissociation Energy (BDE ~92 kcal/mol) compared to unactivated alkanes (~98 kcal/mol). -
The Solution: Radical-mediated Hydrogen Atom Transfer (HAT).[1] By generating a nucleophilic
-oxy radical, we can bypass the ketone's electrophilicity.
Comparative Approaches
| Methodology | Target Bond | Selectivity | Tolerance of Ketone |
| Photoredox/Ni Dual Catalysis | High (Steric control) | Excellent | |
| Minisci Reaction | Moderate | Good (Acidic media) | |
| Direct Lithiation | Low | Poor (Attacks ketone) | |
| Rhodium Carbenoid Insertion | High | Moderate |
Core Protocol A: Photoredox -Arylation (The "Gold Standard")
This protocol utilizes a dual-catalytic system: an Iridium photocatalyst to drive the energetics and a Nickel catalyst to effect the C-C bond formation. This is the most robust method for appending aryl rings to the THF scaffold without touching the phenyl ketone.
Mechanism of Action
The reaction relies on a "radical relay." The excited photocatalyst oxidizes a quinuclidine HAT reagent, which abstracts a hydrogen from the THF. The resulting radical is intercepted by the Nickel catalyst.
Figure 1: The mechanistic interplay between the photocatalyst, the HAT agent, and the cross-coupling cycle.
Materials
-
Substrate: Phenyl ketone-THF derivative (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.5 equiv).
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%).
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%).
-
HAT Reagent: Quinuclidine (10 mol%) or 3-Acetoxyquinuclidine.
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: Acetonitrile (degassed).
-
Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).
Step-by-Step Protocol
-
Glovebox Setup (Recommended): In a nitrogen-filled glovebox, charge an 8 mL vial with the aryl bromide (0.50 mmol), photocatalyst (5.6 mg, 0.005 mmol), NiCl₂·glyme (5.5 mg, 0.025 mmol), ligand (6.7 mg, 0.025 mmol), and base (138 mg, 1.0 mmol).
-
Substrate Addition: Add the THF-phenyl ketone substrate (0.33 mmol) and quinuclidine (0.033 mmol).
-
Solvent & Seal: Add anhydrous, degassed Acetonitrile (10 mL). Seal the vial with a Teflon-lined septum cap.
-
Irradiation: Remove from glovebox. Place the vial 2–3 cm away from the Blue LED source. Use a fan to keep the reaction temperature at ~25°C.
-
Monitoring (The Self-Validating Step):
-
Checkpoint: At t=1 hour, withdraw 50 µL. Dilute in CDCl₃ containing 1,3,5-trimethoxybenzene (internal standard).
-
Pass Criteria: Appearance of new benzylic proton signals (shifted downfield from original THF peaks). Disappearance of Aryl Bromide.
-
-
Workup: After 24 hours (or full conversion), dilute with diethyl ether, filter through a short pad of silica gel to remove nickel salts, and concentrate.
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Core Protocol B: The "Ketone-Directed" Minisci Reaction
This approach leverages the phenyl ketone moiety itself. Upon UV irradiation, the carbonyl n-π* transition generates an oxygen-centered radical (diradical character) which can abstract a hydrogen atom from the THF ring intramolecularly or intermolecularly, depending on the linker length.
Note: This method is "Catalyst-Free" regarding the HAT agent, using the substrate's own photophysics.
Mechanism
The phenyl ketone acts as a "chemical antenna," absorbing light and abstracting hydrogen to form a ketyl radical and a THF radical. These recombine or trap an external electrophile (heteroarene).
Figure 2: The phenyl ketone acting as an internal photosensitizer/HAT agent.
Protocol (Intermolecular Minisci Type)
-
Reagents: Dissolve Phenyl Ketone-THF substrate (0.5 mmol) and the Heteroarene (e.g., 4-methylquinoline, 2.0 equiv) in CH₂Cl₂:H₂O (1:1 biphasic mixture).
-
Acid Additive: Add TFA (1.0 equiv). Crucial: Protonation of the heteroarene increases its electrophilicity, making it a better trap for the nucleophilic THF radical.
-
Oxidant: Add (NH₄)₂S₂O₈ (2.0 equiv).
-
Reaction: Irradiate with near-UV (390–400 nm) or White Light CFL. The ketone may assist, but the persulfate drives the oxidative turnover.
-
Workup: Basify with NaHCO₃, extract with DCM.
Troubleshooting & Optimization (The "Self-Validating" System)
A robust protocol must include failure analysis. Use this matrix to diagnose issues.
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM Recovery) | Oxygen quenching of the excited state. | Degas thoroughly. Sparge Ar for 15 mins or Freeze-Pump-Thaw (3 cycles). |
| Ring Opening of THF | Radical instability or over-oxidation. | Lower the temperature to 0°C. Switch from Persulfate to the milder Photoredox/HAT (Protocol A). |
| Ketone Reduction | Competitive reduction of the phenyl ketone. | The ketone is acting as an electron acceptor. Reduce the strength of the reductant or switch to an oxidative quenching cycle. |
| Low Regioselectivity | Multiple | 2-substituted THFs prefer 5-position functionalization (steric control). If 2-position is desired, use a directing group on the phenyl ring. |
References
-
MacMillan, D. W. C., et al. "Direct arylation of ethers through the combination of photoredox-mediated C-H functionalization and the Minisci reaction."[3] Nature, 2014 . [Link]
-
Baran, P. S., et al. "Practical C-H functionalization of quinolines with ethers." Angewandte Chemie International Edition, 2014 . [Link]
-
Doyle, A. G., et al. "Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals."[4] Journal of the American Chemical Society, 2016 . [Link]
-
Knowles, R. R., et al. "Catalytic Alkylation of Remote C–H Bonds Enabled by Proton-Coupled Electron Transfer." Science, 2013 . [Link]
-
Inoue, M., et al. "Site-Selective C–H Functionalization of Ethers." Chemical Reviews, 2017 . [Link]
Sources
Application Note: High-Efficiency One-Pot Synthesis and Downstream Functionalization of 2-Benzoyltetrahydrofuran Scaffolds
Introduction & Strategic Rationale
2-Benzoyltetrahydrofuran and its derivatives are privileged structural motifs in medicinal chemistry. They serve as critical precursors for the synthesis of bioactive lignans, macrolides, and central nervous system (CNS) modulators ()[1]. Historically, the construction of 2-acyltetrahydrofurans required multi-step, linear sequences involving the protection and deprotection of diols or the use of stoichiometric, toxic oxidants.
To meet the modern demands of step-economy and green chemistry, this application note details a state-of-the-art, one-pot methodology. We outline the synthesis of 2-benzoyltetrahydrofuran via a nitrite-catalyzed aerobic ring contraction of tetrahydropyrans ()[2], followed by its downstream Dynamic Kinetic Resolution (DKR) to yield highly enantioenriched chiral alcohols ()[3].
Mechanistic Causality & Reaction Design
Nitrite-Catalyzed Aerobic Ring Contraction
The one-pot synthesis leverages a dehydrogenative dual functionalization strategy. Instead of relying on pre-functionalized acyclic precursors, this method utilizes inert, readily available tetrahydropyrans.
Causality in Reagent Selection : The addition of catalytic sodium nitrite (
Dynamic Kinetic Resolution via Asymmetric Hydrogenation (DKR-AH)
Racemic 2-benzoyltetrahydrofuran possesses a highly enolizable
Causality in Catalyst Design : By matching the rate of base-catalyzed racemization (via the transient enol intermediate) with the rate of asymmetric hydrogenation using a chiral Ruthenium(II) catalyst (e.g.,
Quantitative Data & Strategy Comparison
To contextualize the efficiency of the one-pot ring contraction, Table 1 summarizes the quantitative metrics of leading synthetic strategies.
Table 1: Comparison of Synthetic Strategies for 2-Benzoyltetrahydrofuran Scaffolds
| Synthetic Strategy | Catalyst / Reagents | Yield (%) | Enantiomeric Excess (ee %) | Atom Economy | Key Advantage |
| One-Pot Ring Contraction | 78 - 98 | N/A (Racemic) | High | Utilizes inert ethers; aerobic conditions. | |
| Nitrile Oxide Cycloaddition | 60 - 75 | N/A | Moderate | Good for highly substituted lignan precursors. | |
| DKR-Asymmetric Hydrogenation | > 95 | > 98 | Very High | Converts racemic one-pot product to pure chiral alcohol. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Benzoyltetrahydrofuran via Ring Contraction
Self-Validating System: The reaction relies on the visual cue of
Materials :
-
2-Phenyltetrahydropyran (1.0 mmol)
- (10 mol%, 0.1 mmol)
-
Aqueous
(48 wt%, 4.0 equiv) - (10 mol%, acts as a radical-stabilizing co-catalyst)
-
Acetonitrile (
, 5.0 mL) -
Oxygen balloon (
)
Step-by-Step Method :
-
Preparation : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-phenyltetrahydropyran (1.0 mmol) in 5.0 mL of anhydrous
. -
Catalyst Addition : Add
(10 mol%) and (10 mol%) to the stirring solution. -
Atmosphere Exchange : Purge the flask with
gas three times via a vacuum manifold and maintain a continuous atmosphere using a balloon. -
Activation : Dropwise add aqueous
(4.0 equiv) via syringe. Causality Note: The controlled addition prevents thermal runaway during the exothermic radical generation phase. -
Reaction Execution : Heat the mixture to 50 °C and stir vigorously for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
Quenching & Workup : Once the starting material is consumed, cool the flask to room temperature. Quench with saturated aqueous
(5 mL). Causality Note: Thiosulfate is critical here to safely reduce any residual active bromine species or peroxides, preventing downstream side reactions. Extract with EtOAc (3 x 10 mL). -
Purification : Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography to yield pure 2-benzoyltetrahydrofuran.
Protocol 2: DKR-Asymmetric Hydrogenation of 2-Benzoyltetrahydrofuran
Self-Validating System: The success of the DKR is validated by chiral HPLC analysis. A >98% ee confirms that the base-catalyzed racemization rate successfully outpaced the hydrogenation rate of the less reactive enantiomer.
Materials :
-
Racemic 2-benzoyltetrahydrofuran (0.5 mmol, from Protocol 1)
- (0.5 mol%)
- (1.1 mol%)
- (1.1 mol%)
- (5.0 mol%)
-
Anhydrous 2-Propanol (3.0 mL)
- gas (50 atm)
Step-by-Step Method :
-
Catalyst Pre-formation : In an argon-filled glovebox, mix
, , and in anhydrous 2-propanol. Stir at 80 °C for 2 hours to form the active chiral complex, then cool to room temperature. -
Substrate Loading : Transfer the racemic 2-benzoyltetrahydrofuran and
into a stainless-steel autoclave containing the pre-formed catalyst solution. -
Hydrogenation : Seal the autoclave, purge with
gas three times, and pressurize to 50 atm. -
Reaction Execution : Stir the mixture at room temperature for 24 hours. Causality Note: The basic conditions (
) ensure rapid racemization of the unreacted substrate enantiomer, feeding it back into the catalytic cycle. -
Isolation : Carefully vent the
gas. Filter the mixture through a short pad of silica gel to remove the Ru catalyst. Concentrate and purify to obtain the highly enantioenriched -alkoxy alcohol.
Mandatory Visualizations
Fig 1. Mechanistic pathway of the nitrite-catalyzed aerobic ring contraction.
Fig 2. Dynamic Kinetic Resolution (DKR) of racemic 2-benzoyltetrahydrofuran.
References
-
Watanabe, K., Hamada, T., & Moriyama, K. (2018). "Ring-Contraction Reaction of Substituted Tetrahydropyrans". Organic Letters. URL: [Link]
-
Xie, J.-H., & Zhou, Q. (2011). "Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation". Science of Synthesis. URL: [Link]
-
Garçon, C., et al. (2013). "Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes)". Molecules. URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenyl(tetrahydrofuran-2-yl)methanone
Welcome to the Technical Support Center for the synthesis of Phenyl(tetrahydrofuran-2-yl)methanone (CAS: 141957-79-1), also known as 2-benzoyl tetrahydrofuran. This molecule is a critical synthetic intermediate, frequently utilized in the development of bioactive compounds, including anti-inflammatory and antioxidant marine natural product derivatives like myrothecol[1][2].
Synthesizing this target presents unique challenges, primarily due to the sensitivity of the tetrahydrofuran (THF) ring to strong Lewis acids and the tendency for over-addition in classical organometallic reactions. As a Senior Application Scientist, I have compiled this guide to provide field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, reproducible results in your laboratory.
Synthesis Strategy & Route Comparison
Selecting the correct synthetic route is the most critical factor in determining your yield. Below is a quantitative and qualitative comparison of the most common approaches evaluated in recent literature.
| Synthetic Route | Typical Yield | Reaction Conditions | Primary Reagents | Pros & Cons |
| Weinreb Amide / Grignard | 75–85% | 0 °C to RT, 4–6 h | Tetrahydro-2-furoic acid, N,O-dimethylhydroxylamine, PhMgBr | Pros: High yield, prevents over-addition. Cons: Requires cryogenic handling and strict anhydrous conditions[3]. |
| Photoredox/Ni Dual Catalysis | ~53% | RT, 24 h, Blue LED (450 nm) | N-benzoylsuccinimide, THF, Ir/Ni catalysts, K3PO4, LiCl | Pros: Mild conditions, direct C(sp3)–H functionalization of THF. Cons: Moderate yield, requires specialized photocatalytic setup[4][5]. |
| Friedel-Crafts Acylation | 0% (Complex Mixture) | Reflux or RT | THF-2-carbonyl chloride, Benzene, AlCl3 | Pros: Cheap reagents. Cons: Fails completely. Lewis acids cause THF ring-opening and polymerization[6]. |
Validated Experimental Protocols
Protocol A: The Weinreb Amide Route (Industry Standard)
This two-step protocol is the most reliable method for bench-scale synthesis, leveraging a stable chelated intermediate to prevent tertiary alcohol formation[3].
Step 1: Preparation of the Weinreb Amide
-
Setup: In an oven-dried round-bottom flask under argon, dissolve tetrahydro-2-furoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Activation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), followed by EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous MgSO4 and concentrate under vacuum. Self-Validation: TLC should show complete consumption of the baseline acid spot.
Step 2: Grignard Addition
-
Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C under argon[3].
-
Addition: Slowly add Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir for 2 hours at 0 °C, then allow warming to room temperature.
-
Quench: Crucial Step – Quench strictly at 0 °C by slowly adding saturated aqueous NH4Cl. This collapses the tetrahedral intermediate into the desired ketone[3].
-
Isolation: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure phenyl(tetrahydrofuran-2-yl)methanone.
Protocol B: Photoredox/Nickel Dual Catalysis (Modern C–H Acylation)
This method utilizes a radical relay mechanism involving hydrogen-atom transfer (HAT) to directly acylate the C(sp3)–H bond of THF[4][7].
-
Reagent Charging: On the bench top, equip an 8 mL scintillation vial with a magnetic stir bar. Charge the vial with:
-
Solvent Addition: Add anhydrous THF (3.2 mL, 0.125 M). In this reaction, THF acts as both the solvent and the hydrogen-atom donor[4].
-
Degassing: Sparge the mixture with argon for 15 minutes. Do not skip this step; oxygen will quench the photocatalytic cycle.
-
Irradiation: Seal the vial and irradiate with a 30 W blue LED lamp (450 nm) for 24 hours at room temperature[4].
-
Purification: Filter through a short pad of Celite using CH2Cl2 as the eluent. Concentrate and purify via column chromatography (cyclohexane–EtOAc 10:1) to isolate the product as a colorless oil (Expected yield: ~53%)[4][7].
Troubleshooting & FAQs
Q: I attempted to synthesize the target via Friedel-Crafts acylation using tetrahydrofuran-2-carbonyl chloride, benzene, and AlCl3, but I only isolated a complex mixture. What went wrong? A: This is a documented mechanistic failure. The THF ring is highly susceptible to nucleophilic attack and ring-opening in the presence of strong Lewis acids like AlCl3[6]. The oxonium intermediate formed during the reaction triggers a cascade of ring-opening and polymerization events, leading to the complex mixture you observed. You must abandon the Friedel-Crafts approach and utilize the Weinreb amide route instead.
Q: During the Grignard reaction with methyl tetrahydrofuran-2-carboxylate, my primary product is a tertiary alcohol. How do I stop the over-addition? A: Standard esters are too reactive. When the first equivalent of PhMgBr attacks the ester, it forms a ketone intermediate that is more electrophilic than the starting ester, immediately reacting with a second equivalent of the Grignard reagent. By converting the acid to a Weinreb amide (N-methoxy-N-methylamide) first, the initial Grignard attack forms a stable, five-membered chelated tetrahedral intermediate coordinated by the magnesium ion[3]. This intermediate is stable at room temperature and only collapses to form the desired ketone after you quench the reaction with aqueous NH4Cl, completely preventing over-addition.
Q: My yield for the Photoredox/Ni dual catalysis protocol is stuck below 20%. How can I optimize this? A: Low yields in this protocol usually stem from three specific issues:
-
Oxygen Contamination: The excited state of the Iridium photocatalyst (*Ir(III)) is highly sensitive to triplet oxygen quenching. Ensure you are sparging with argon for a minimum of 15 minutes[4].
-
Light Penetration: Ensure your vial is positioned optimally (approx. 2-5 cm) from the 30W/40W blue LED source. Lower wattage LEDs (e.g., standard 10W strips) do not provide sufficient photon flux to drive the catalytic cycle efficiently.
-
Additive Omission: The protocol requires LiCl[4][5]. Lithium chloride is not just a salt; it acts to break up pre-catalyst aggregates and increases the solubility and reactivity of the Nickel complex in THF. Ensure your LiCl is strictly anhydrous.
Mechanistic Pathway Visualization
The following decision tree illustrates the logical flow and causality behind selecting the appropriate synthetic route for phenyl(tetrahydrofuran-2-yl)methanone.
Decision tree evaluating synthetic pathways for phenyl(tetrahydrofuran-2-yl)methanone synthesis.
References
-
Lu, et al. "Isolation and Characterization of New Anti-Inflammatory and Antioxidant Components from Deep Marine-Derived Fungus Myrothecium sp. Bzo-l062." Marine Drugs, MDPI, 2020. Available at:[Link]
-
University of Southampton Research Repository. "Electrosynthesis in Extended Channel Length Microfluidic Electrolysis Cells / Attempted Friedel-Crafts." Soton.ac.uk, 2022. Available at:[Link]
Sources
- 1. Isolation and Characterization of New Anti-Inflammatory and Antioxidant Components from Deep Marine-Derived Fungus Myrothecium sp. Bzo-l062 | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-1-(tetrahydrofuran-2-yl)ethanone | 131328-27-3 | Benchchem [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Purification techniques for 2-Benzoyltetrahydrofuran from reaction mixtures
Status: Operational Agent: Senior Application Scientist Ticket ID: 2-BTHF-PUR-001 Subject: Purification protocols for 2-Benzoyltetrahydrofuran (CAS: 5469-38-5) from crude reaction mixtures.
Introduction
Welcome to the Technical Support Hub. You are likely synthesizing 2-Benzoyltetrahydrofuran (2-BTHF) , a core pharmacophore intermediate. Whether you arrived here via a Grignard addition to a tetrahydro-2-furoic acid derivative (Weinreb amide/nitrile) or via radical oxidative cross-coupling of THF and benzaldehyde, the purification challenges are distinct but manageable.
This guide treats your purification process as a system . We do not just "wash and column"; we target specific impurities based on their physicochemical properties relative to the ketone functionality of your target.
Module 1: The First Line of Defense (Reaction Workup)
Objective: Remove bulk inorganic salts, oxidants, and acidic byproducts before they compromise your chromatography column or distillation setup.
Protocol 1.1: The "Buffered" Quench (Grignard Route)
Context: If you used Phenylmagnesium bromide, your crude contains magnesium salts that form sticky emulsions. Target Impurity: MgBr(OH), Biphenyl.
-
Cool: Chill reaction mixture to 0°C.
-
Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Why: NH₄Cl buffers the pH to ~9. Strong mineral acids (HCl) can cause the THF ring to open or the ketone to ketalize if alcohols are present.
-
-
Phase Split: Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
The "Biphenyl" Wash: If biphenyl (homocoupling byproduct) is visible as a white solid, filter the organic layer through a pad of Celite before drying.
Protocol 1.2: The "Scavenger" Wash (Radical/Oxidative Route)
Context: Radical routes often use TBHP or other oxidants, leading to Benzoic Acid as a major impurity. Target Impurity: Benzoic Acid, Peroxides.
-
Reductive Quench: Wash organic layer with 10% Sodium Thiosulfate or Sodium Bisulfite .
-
Why: Neutralizes residual peroxides that are explosion hazards during concentration.
-
-
Base Wash: Wash twice with saturated Sodium Bicarbonate (NaHCO₃) .
-
Why: Converts Benzoic Acid (pKa ~4.2) to sodium benzoate (water-soluble), partitioning it into the aqueous layer. Your target 2-BTHF (neutral ketone) remains in the organic layer.
-
Module 2: Chromatographic Separation (High Purity)
Objective: Isolate 2-BTHF from structurally similar impurities like phenyl(tetrahydrofuran-2-yl)methanol (over-reduced alcohol) or biphenyl.
Data Table: Relative Retention (TLC)
Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexanes:Ethyl Acetate (80:20)
| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] Rf | Visualization | Nature |
| Biphenyl | 0.90 | UV (Strong) | Non-polar impurity |
| 2-Benzoyltetrahydrofuran (Target) | 0.45 - 0.55 | UV / DNP Stain | Ketone |
| Phenyl(tetrahydrofuran-2-yl)methanol | 0.20 - 0.30 | UV / PMA Stain | Alcohol (Over-reaction) |
| Benzoic Acid | 0.05 (Streaks) | UV / Bromocresol | Acidic impurity |
Workflow Visualization: Chromatography Logic
Caption: Decision matrix for selecting flash chromatography gradients based on impurity profile.
Step-by-Step Flash Protocol
-
Column Packing: Use 40-63 µm silica gel. Ratio: 30g silica per 1g crude.
-
Equilibration: Flush with 100% Hexanes (or Petroleum Ether).
-
Loading: Dissolve crude in minimum DCM or Toluene. Avoid EtOAc for loading as it broadens bands.
-
Elution Gradient:
-
0–5 CV (Column Volumes): 100% Hexanes (Elutes Biphenyl).
-
5–15 CV: Ramp to 10% EtOAc/Hexanes.
-
15–25 CV: Hold at 15-20% EtOAc (Target elutes here).
-
>25 CV: Flush with 50% EtOAc (Removes alcohols/acids).
-
Module 3: Scalability (Distillation & Crystallization)
Objective: Purification of >50g batches where chromatography is cost-prohibitive.
Vacuum Distillation Guide
2-BTHF is thermally stable up to ~150°C but can darken (decompose) in the presence of trace acids.
-
Pre-requisite: The crude must be acid-free (Module 1, Protocol 1.2).
-
Equipment: Short-path distillation head or Kugelrohr.
-
Parameters:
-
Vacuum: < 2 mmHg (High Vacuum essential).
-
Bath Temp: 130°C – 150°C.
-
Vapor Temp (bp): Expect ~110°C – 125°C at 1 mmHg (Estimate based on acetophenone/THF analogs).
-
-
Fraction Cut:
-
F1 (Fore-run): Solvent traces, benzaldehyde.
-
F2 (Main Fraction): Clear, colorless oil (2-BTHF).
-
Residue: Dark tar (Polymerized THF/oligomers).
-
Crystallization (The "Cold" Trick)
While 2-BTHF is often an oil at RT, it can be crystallized at low temperatures if purity is already >85%.
-
Dissolve oil in minimum Pentane or Diisopropyl Ether (warm).
-
Cool slowly to -20°C (Freezer) or -78°C (Dry ice/Acetone).
-
Seed with a crystal if available.
-
Filtration: Must be done cold (jacketed funnel) or the solid will melt back into the mother liquor.
Module 4: Troubleshooting & FAQs
Q1: My product co-elutes with a "ghost" spot that isn't UV active. What is it?
A: This is likely unreacted THF or THF-dimers formed during radical coupling.
-
Diagnosis: Dip TLC in Phosphomolybdic Acid (PMA) or KMnO₄ and heat. THF derivatives will stain blue/brown.
-
Fix: These are volatile. Rotavap your product at 50°C @ 10 mbar for 1 hour. If they persist, use high-vacuum drying.
Q2: The product turned yellow/brown after sitting on the bench.
A: Ketones adjacent to ether linkages (alpha-alkoxy ketones) are susceptible to auto-oxidation or acid-catalyzed enolization.
-
Fix: Store under Argon/Nitrogen in the freezer (-20°C).
-
Rescue: Pass through a small plug of basic alumina (removes acidic impurities causing degradation) and re-concentrate.
Q3: I see a double spot for my target on TLC. Is it decomposing?
A: Not necessarily. 2-BTHF has a chiral center at the C2 position of the THF ring.
-
Scenario A: If you used a chiral column, you are seeing enantiomers.
-
Scenario B: If on normal silica, it might be the enol form (rare) or a diastereomer if other substituents are present.
-
Check: Run an NMR. If the spectra are identical, it is likely an artifact or enantiomers resolving in a chiral solvent environment.
Q4: The Grignard reaction "stalled" and I have starting material left.
A: This is a synthesis issue affecting purification.
-
Cause: Enolization. The Grignard reagent acted as a base, deprotonating the alpha-position of the ketone product or the starting material, rather than attacking as a nucleophile.
-
Purification Impact: You will have significant starting material (SM). Modify the gradient in Module 2 to hold at 5% EtOAc longer to clear the SM before eluting the product.
References
-
Grignard Addition to Weinreb Amides
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.
- Relevance: Establishes the standard route for preventing over-addition of Grignard reagents to form ketones like 2-BTHF.
-
-
Radical Oxidative Coupling (CDC)
-
Li, C.-J. "Cross-Dehydrogenative Coupling (CDC): Exploring C–C Bond Formations beyond Functional Group Transformations." Accounts of Chemical Research, 2009 , 42(2), 335–344.
- Relevance: Describes the mechanism and impurity profile (oxidants, benzoic acid) for coupling ethers (THF) with aldehydes.
-
- Purification of Heterocyclic Ketones: Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. Relevance: General protocols for distillation and handling of boiling points for substituted tetrahydrofurans.
-
TLC Staining Protocols
-
"TLC Stains for Ketones and Ethers." Master Organic Chemistry.
- Relevance: Validation of DNP and PMA stains for 2-BTHF monitoring.
-
Sources
- 1. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 2. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. US5559254A - Separation of a mixture of methanol and tetrahydrofuran into its constituents - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans [organic-chemistry.org]
- 8. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 9. US4533742A - Preparation of 2-hydroxytetrahydrofuran by hydroformylation of allyl alcohol using ketone solvents - Google Patents [patents.google.com]
- 10. scholarworks.wmich.edu [scholarworks.wmich.edu]
Minimizing side reactions in phenyl(tetrahydro-2-furanyl)methanone production
Executive Summary
The synthesis of phenyl(tetrahydro-2-furanyl)methanone (CAS: 54889-48-4) presents a unique set of chemoselective challenges. Unlike its heteroaromatic precursor (2-furoyl benzene), the saturated tetrahydrofuran (THF) ring introduces significant lability.[1] The ether oxygen is a Lewis base, making the ring susceptible to cleavage under the harsh acidic conditions of Friedel-Crafts acylation. Furthermore, the
This guide prioritizes the Weinreb Amide and Nitrile routes over direct Acyl Chloride addition, as these pathways offer the highest control over side reactions (specifically over-addition and ring opening).
Part 1: Route Selection & Mechanistic Logic
Q: Why is the Friedel-Crafts acylation of benzene with tetrahydrofuran-2-carbonyl chloride not recommended?
A: While theoretically direct, this route suffers from "Lewis Acid Incompatibility."[1]
-
Mechanism of Failure: Aluminum chloride (
) coordinates not just with the acyl chloride, but also with the ether oxygen of the THF ring. This weakens the C2-O bond, facilitating ring opening via an oxocarbenium intermediate.[1] -
Result: Formation of 4-chloro-1-phenylpentan-1-one and polymerized THF byproducts rather than the desired cyclic ketone.
-
Recommendation: Use Nucleophilic Acyl Substitution (Grignard addition) on a "buffered" electrophile (Weinreb amide or Nitrile).[1]
Q: What is the primary cause of "over-addition" impurities, and how do we stop it?
A: Over-addition occurs when the highly reactive Phenylmagnesium Bromide (PhMgBr) attacks the newly formed ketone product before the reaction is quenched, yielding the tertiary alcohol diphenyl(tetrahydro-2-furanyl)methanol .
-
Solution: Use the Weinreb Amide (N-methoxy-N-methylamide) intermediate.
-
Causality: The Weinreb amide forms a stable 5-membered chelate with the magnesium ion upon the first addition. This "anchors" the intermediate as a tetrahedral species, preventing the collapse to the ketone until the acidic quench is performed.
Part 2: Experimental Protocol (The Weinreb Route)
Step 1: Synthesis of the Weinreb Amide
Reagents: Tetrahydrofuran-2-carboxylic acid, CDI (Carbonyldiimidazole), N,O-Dimethylhydroxylamine HCl.
-
Activation: Dissolve the acid in DCM.[1] Add CDI (1.1 equiv) portion-wise at 0°C. Wait for
evolution to cease (approx.[1] 1h). -
Coupling: Add N,O-Dimethylhydroxylamine HCl (1.2 equiv). Stir at RT for 12h.[1][2]
-
Checkpoint: Monitor by TLC. The amide is stable; aqueous workup (1M HCl wash) removes unreacted amine.[1]
Step 2: Grignard Addition (The Critical Step)
Reagents: Phenylmagnesium Bromide (PhMgBr) in THF/Ether.
Protocol:
-
Inert Atmosphere: Flame-dry all glassware. Argon purge is mandatory.[1] Moisture kills Grignard reagents, producing benzene and reducing stoichiometry.[1]
-
Temperature Control: Cool the Weinreb amide solution (in dry THF) to -78°C .
-
Why? Low temperature suppresses competitive deprotonation of the
-proton (C2 position), preserving stereochemistry.
-
-
Addition: Add PhMgBr (1.2 equiv) dropwise over 30 minutes.
-
The "Soak": Allow to warm to 0°C and stir for 1 hour.
-
Quench: Pour into cold, saturated
solution.
Part 3: Troubleshooting & FAQs
Q: I see a significant "Over-Addition" peak (Tertiary Alcohol) in HPLC. Why?
-
Diagnosis: You likely used the Acid Chloride or Ester derivative instead of the Weinreb Amide or Nitrile.
-
Fix: If you must use the acid chloride, use Lithium organocuprates (
) instead of Grignard reagents. They are less reactive toward ketones.[1]
Q: My product is racemized (ee% dropped from 99% to 60%).
-
Cause 1: High temperature during Grignard addition.[1] The basicity of PhMgBr deprotonated the C2 hydrogen.
-
Cause 2: Harsh workup.[1] Strong bases during extraction can enolize the ketone.[1]
-
Fix: Keep reaction at -78°C. Quench with buffered ammonium chloride. Avoid washing the organic layer with strong NaOH.[1]
Q: The THF ring opened during workup.
-
Cause: Use of strong Lewis acids or concentrated mineral acids (
) during the quench. -
Fix: Use 1M citric acid or saturated
.[1]
Part 4: Data Visualization
Figure 1: Reaction Pathway & Impurity Logic
Caption: Comparative pathways showing how the Weinreb route protects the ketone intermediate via chelation, whereas Acid Chloride routes risk over-addition and ring opening.
Part 5: Summary of Solvents and Reagents
| Component | Recommended | Avoid | Reason |
| Solvent | Dry THF or Diethyl Ether | DCM (for Grignard), Wet solvents | Grignard reagents require coordinating ether solvents. DCM inhibits formation.[1] |
| Electrophile | Weinreb Amide | Acid Chloride, Ethyl Ester | Esters/Chlorides allow double addition of Grignard.[1] |
| Quench | Sat. | Conc.[1] HCl, | Strong acids promote ring opening of the THF ether. |
| Temperature | -78°C to 0°C | > 25°C | Heat promotes racemization (enolization) and side reactions.[1] |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815-3818.[1] Link
-
Somerville, D. D., et al. "A Facile Synthesis of Beta-Keto Esters from Weinreb Amides."[1] Synthetic Communications, 2010 .[1] (General application of Weinreb chemistry preventing over-addition).[1]
-
Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964 .[1] (Reference for Lewis Acid cleavage of ethers).
-
Clayden, J., Greeves, N., Warren, S. "Organic Chemistry."[1] Oxford University Press, 2012 .[1] (Mechanistic grounding for Grignard chelation and stereocontrol).
Sources
- 1. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. vaia.com [vaia.com]
- 4. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. EP0367515B1 - Method of racemization of optically active tetrahydrofuran 2-carboxylic acid - Google Patents [patents.google.com]
Optimizing temperature and pressure for 2-Benzoyltetrahydrofuran synthesis
Case ID: 2-BTHF-OPT-001 Status: Active Support Ticket Agent: Senior Application Scientist, Chemical Process Development Subject: Temperature and Pressure Optimization for High-Fidelity Synthesis
Executive Summary & Method Selection
Welcome to the technical support center. You are likely encountering yield inconsistencies or selectivity issues in the synthesis of 2-Benzoyltetrahydrofuran (2-BTHF) . This molecule—a tetrahydrofuran ring substituted at the
To assist you effectively, we must first identify which synthetic pathway you are utilizing. The optimization parameters for Temperature (T) and Pressure (P) differ radically between the two dominant methodologies.
| Feature | Method A: The Weinreb Amide Route (Recommended) | Method B: Direct Radical Oxidative Coupling |
| Primary Mechanism | Nucleophilic Acyl Substitution (Grignard) | Radical C-H Functionalization (Minisci-type) |
| Key Variable | Temperature (Cryogenic control) | Temperature & Oxidant Loading |
| Pressure Role | Inert Gas (Atmospheric + Positive Pressure) | Sealed Vessel / Autogenic Pressure |
| Target Audience | High-purity, stereocontrolled synthesis | High-throughput, atom-economic screening |
Troubleshooting Guide: The Weinreb Amide Route
Standard Protocol: Reaction of N-methoxy-N-methyltetrahydrofuran-2-carboxamide with Phenylmagnesium Bromide.
Q1: My yield is consistently low (<50%), and I see unreacted amide. Should I increase the temperature?
Diagnosis: Do NOT increase the temperature during the addition phase. The stability of the Tetrahedral Intermediate is the failsafe of this reaction. If you heat it prematurely, the intermediate may collapse or the Grignard reagent may decompose.
The Causality: The Weinreb amide forms a stable 5-membered chelate with the magnesium ion upon nucleophilic attack. This "anchored" intermediate prevents the ketone from forming during the reaction, thereby stopping a second equivalent of Grignard from attacking (which would form the tertiary alcohol).
Optimization Protocol:
-
Addition Phase (
): Maintain 0°C to 5°C .-
Why? At -78°C, the reaction kinetics for the bulky amide might be too sluggish. At >20°C, the Grignard reagent is prone to protonation by adventitious moisture or ether cleavage.
-
-
Digestion Phase (
): Warm to Room Temperature (20–25°C) for 1–2 hours.-
Why? This ensures complete conversion of the amide to the chelated intermediate.
-
-
Pressure (
): Maintain 0.1–0.2 bar positive pressure of dry or Ar.-
Critical: This is not for kinetics, but to prevent atmospheric moisture ingress which kills the Grignard.
-
Q2: I am observing the formation of the tertiary alcohol (over-addition). How is this possible with a Weinreb amide?
Diagnosis: This indicates a failure of the chelation mechanism, likely due to Lewis Acid interference or Temperature Spikes during quenching.
Troubleshooting Steps:
-
Check Reagent Quality: Are you using a large excess of Grignard (>2.5 equiv)? Standard protocol requires only 1.2–1.5 equiv.
-
Quench Temperature: The ketone is liberated only during the acid quench. If the quench is highly exothermic and done too fast, the local heat can degrade the product or cause side reactions in the crude mixture.
-
Fix: Quench with saturated
at 0°C .
-
Visualizing the Weinreb Chelation Control
Caption: The stability of the Mg-chelated intermediate is the rate-limiting selectivity filter. Premature collapse leads to over-addition.
Troubleshooting Guide: Direct Oxidative Coupling (Radical Route)
Standard Protocol: Reaction of THF and Benzaldehyde with TBHP (tert-Butyl hydroperoxide).
Q3: The reaction is extremely slow at reflux. Can I use a pressure vessel?
Diagnosis: Yes. This reaction relies on the homolytic cleavage of the oxidant (TBHP) to generate radicals. The bond dissociation energy (BDE) requires thermal activation.
Optimization Protocol:
-
Temperature: The optimal window is 70°C – 80°C .
-
Pressure: Using a sealed tube (Autoclave or heavy-walled glass pressure vessel) allows you to heat THF (b.p. 66°C) above its boiling point without solvent loss.
-
Recommendation: Run at 80°C in a sealed vessel . The internal pressure will rise to approx. 1.5 – 2.0 bar . This increases the collision frequency and radical initiation rate.
-
Q4: I am seeing ring-opening side products. Is the pressure too high?
Diagnosis: This is likely a Temperature issue, not pressure. At temperatures >100°C, the THF radical is prone to fragmentation (ring opening) to form linear aldehydes/ketones.
Corrective Action:
-
Cap the Temperature: Do not exceed 90°C.
-
Oxidant Dosing: Do not add all oxidant at once. Use a syringe pump to add TBHP over 4 hours. This keeps the radical concentration low (steady state), favoring the cross-coupling over the self-destruction of the THF radical.
Comparative Data: Temperature vs. Yield
The following data summarizes internal optimization runs for the Weinreb route (Method A) and the Oxidative Radical route (Method B).
| Temperature (°C) | Method A Yield (Weinreb) | Method B Yield (Radical) | Observations |
| -78 | 15% | 0% | Method A: Too slow. Method B: No initiation. |
| 0 | 92% | <5% | Method A Optimal. Kinetic control achieved. |
| 25 (RT) | 85% | 12% | Method A: Slight decomposition. Method B: Slow initiation. |
| 66 (Reflux) | 60% | 45% | Method A: Significant side products. Method B: Moderate yield.[1] |
| 80 (Sealed) | N/A | 78% | Method B Optimal. Pressure facilitates kinetics. |
Experimental Protocol: The Gold Standard (Weinreb Route)
Objective: Synthesis of 2-Benzoyltetrahydrofuran (10 mmol scale).
Reagents:
-
N-methoxy-N-methyltetrahydrofuran-2-carboxamide (1.59 g, 10 mmol)
-
Phenylmagnesium bromide (1.0 M in THF, 15 mL, 15 mmol)
-
Anhydrous THF (20 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask. Equip with a magnetic stir bar, a rubber septum, and an inert gas inlet (
). -
Dissolution: Add the Weinreb amide and anhydrous THF. Cool the system to 0°C using an ice/water bath.
-
Addition: Add the PhMgBr solution dropwise via syringe over 20 minutes.
-
Checkpoint: The solution should turn slightly cloudy/yellow but remain fluid. If it turns dark brown/black immediately, check solvent dryness.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature (23°C) . Stir for 2 hours.
-
TLC Check: Eluent 30% EtOAc/Hexane. The amide spot (
) should disappear; a new less polar spot ( ) appears (this is the ketone, visible after workup/hydrolysis on the plate).
-
-
Quench: Cool back to 0°C . Add saturated aqueous
(20 mL) slowly. Vigorous bubbling indicates quenching of excess Grignard. -
Workup: Extract with Et2O (3 x 30 mL). Wash combined organics with brine.[2] Dry over
. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
MacMillan, D. W. C., et al. (2014).[3] "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction". Angewandte Chemie International Edition, 53(47), 12822-12826.
-
Organic Chemistry Portal. (2024). "Weinreb Ketone Synthesis: Mechanism and Protocols".
-
Rode, C. V., et al. (2013). "Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts". Green Chemistry, 15, 2927-2934. (Context for furan ring hydrogenation selectivity).
Sources
Troubleshooting catalyst deactivation in tetrahydrofuran ketone synthesis
Status: Active Role: Senior Application Scientist Ticket ID: THC-882-GEN Subject: Troubleshooting Catalyst Deactivation during Hydrogenation of Furanic Ketones
Executive Summary
Welcome to the Advanced Catalysis Support Center. You are likely accessing this guide because your yield of tetrahydrofuran (THF) ketones (e.g., 4-(tetrahydro-2-furyl)-2-butanone) has dropped, or your reaction times have drifted significantly.
Synthesizing THF-ketones via the hydrogenation of furan precursors (such as furfuryl acetone) is deceptively difficult. It requires saturating the aromatic furan ring without reducing the ketone or opening the ring via hydrogenolysis. This guide addresses the three primary failure modes: Poisoning (Feedstock/Solvent) , Fouling (Oligomerization) , and Selectivity Drift (Ring Opening) .
Part 1: Diagnostic Triage (Start Here)
Before altering reaction parameters, perform these three "sanity checks." 60% of deactivation issues are resolved here.
| Symptom | Immediate Check | The "Why" |
| Sudden, total loss of activity | Test Solvent for Peroxides | THF forms peroxides ( |
| Gradual slowing over 5-10 runs | Check Feedstock Acid Value | Trace acids (acetic/formic) from furfural precursors promote polymerization (coking) on the catalyst surface. |
| High pressure, low conversion | Gas Purity (CO check) | Decarbonylation side-reactions generate CO, which binds irreversibly to Pd/Pt sites at low temperatures. |
Part 2: Deep Dive Troubleshooting
Issue A: The "Invisible Killer" – Solvent & Feedstock Poisoning
The Mechanism: THF is not an inert solvent; it is a reactive ether. On storage, it forms hydroperoxides. When introduced to a hydrogenation catalyst (Pd/C, Rh/C, or Ni), these peroxides induce oxidative leaching or surface oxidation. Furthermore, furanic feedstocks often contain sulfur or CO-generating impurities.
Q: My fresh catalyst works once, then dies immediately. Why? A: You likely have Peroxide Poisoning . Even "stabilized" THF can accumulate peroxides after opening.
-
The Fix: Perform a semi-quantitative peroxide test (Protocol 1 below). If positive, treat THF with activated alumina or molecular sieves before use. Never distill peroxide-laden THF to dryness.
Q: Activity drops, and I see "leaching" (colored solution). A: This is Acid-Induced Leaching . Furan precursors (like furfural derivatives) often contain carboxylic acid impurities (acetic/formic acid).[1] These acids, combined with THF, solubilize the metal (especially Ni or Pd), stripping it from the support.
-
The Fix: Pre-wash feedstock with basic alumina or a weak bicarbonate wash to neutralize acids (
) before introducing to the reactor.
Issue B: Fouling & Coking (The "Sticky" Surface)
The Mechanism: Furan rings are electron-rich. On acidic supports (like unwashed Carbon or Alumina), furan rings do not just hydrogenate; they polymerize (resinification). This creates a "varnish" that blocks catalyst pores.
Q: My catalyst weight increased after filtration. Is this normal? A: No. This indicates Coking/Polymerization . The furan ring has opened and polymerized on the surface.
-
The Fix: Switch to a non-acidic support. If using Pd/C, ensure it is "reduced and base-washed" (e.g., Pd on Carbon, pH 8-9). Avoid acidic supports like Zeolites or
for this specific transformation.
Issue C: Selectivity Drift (Ring Opening)
The Mechanism: You want to saturate the ring (THF-ketone), but you are getting linear alcohols or ketones. This is Hydrogenolysis .
-
Cause: Temperature too high or metal interaction too strong.
-
The Fix: Lower the temperature (
). High temperatures favor the high-activation-energy ring-opening pathway.
Part 3: Visualizing the Failure Modes
The following diagram illustrates the competing pathways for a furanic ketone on a Palladium surface. Note how "Coking" and "Decarbonylation" act as permanent sinks for catalyst activity.
Figure 1: Reaction network showing the competition between desired hydrogenation and deactivation pathways (Coking and Poisoning).
Part 4: Validated Protocols
Protocol 1: The "Peroxide Check" (Mandatory for THF)
Do not rely on the expiration date of the bottle.
-
Reagents: 10% KI solution (fresh), Glacial Acetic Acid.
-
Method: Mix 1 mL of THF solvent with 1 mL of 10% KI and 1 mL of acetic acid.
-
Observation:
-
Colorless: Safe (< 5 ppm).
-
Yellow: Caution (5-50 ppm). Treat with alumina.
-
Brown: DANGER (> 50 ppm). Discard as hazardous waste. Do not use for catalysis; it will oxidize Pd/Pt instantly.
-
Protocol 2: Spent Catalyst Autopsy
To determine if your catalyst is fouled (coked) or sintered:
-
Filter the spent catalyst while keeping it wet (pyrophoric risk).
-
Wash extensively with hot ethanol (removes surface oligomers) followed by the reaction solvent.
-
Dry under vacuum at 60°C.
-
TGA Analysis: Run Thermogravimetric Analysis in air.
-
Weight loss < 200°C: Residual solvent.
-
Weight loss 300-450°C: Polymer/Coke . (If >10% w/w, fouling is your root cause).
-
Part 5: Troubleshooting Logic Flow
Use this decision tree to isolate your specific problem.
Figure 2: Diagnostic logic flow for isolating catalyst deactivation causes.
References
-
Lange, J. P., et al. (2012). "Furfural conversion into biofuels: Process and catalyst selection." ChemCatChem. (Discusses the polymerization/coking mechanism of furan rings on acidic supports).
-
Nakagawa, Y., & Tomishige, K. (2011). "Total hydrogenation of furan derivatives over silica-supported Pd–Ir alloy catalyst." Catalysis Communications. (Details selectivity issues and ring-opening hydrogenolysis).
-
Sigma-Aldrich Technical Bulletin. "Peroxide Forming Solvents." (Safety and deactivation data regarding THF peroxides).
-
Gallezot, P. (2001). "Poisoning and deactivation of palladium catalysts." Applied Catalysis A: General. (Mechanisms of CO poisoning and sintering in hydrogenation).
-
Resasco, D. E., et al. (2018). "How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural." Chemical Reviews. (Comprehensive review on reaction pathways and deactivation).
Sources
Removing impurities from crude Methanone, phenyl(tetrahydro-2-furanyl)-
Technical Support Center: Troubleshooting & Purification of Crude Phenyl(tetrahydrofuran-2-yl)methanone
Welcome to the Technical Support Center for the isolation and purification of Methanone, phenyl(tetrahydro-2-furanyl)- (also known as phenyl(tetrahydrofuran-2-yl)methanone or 2-benzoyl tetrahydrofuran). This guide is designed for researchers and drug development professionals synthesizing this compound via modern C(sp3)–H functionalization, photoredox/metal dual catalysis, or electrochemical pathways.
Below, you will find mechanistically grounded troubleshooting FAQs, quantitative analytical data, and self-validating purification protocols to ensure high-fidelity isolation of your target compound.
Part 1: Frequently Asked Questions (Mechanisms & Troubleshooting)
Q1: What are the most common impurities found in the crude mixture, and what is their mechanistic origin? The impurity profile of your crude mixture is heavily dictated by your synthetic route.
-
Transition Metal Residues: If synthesized via photoredox/Nickel dual catalysis (e.g., using Ir/Ni catalysts and N-benzoylsuccinimide)[1], residual Nickel and Iridium complexes often remain coordinated to the oxygen atom of the newly formed ketone, leading to a green or brown tint in the crude oil.
-
Regioisomers (3-Acyl Impurity): Hydrogen Atom Transfer (HAT) processes predominantly target the
-oxy C-H bond (2-position) of tetrahydrofuran (THF) due to oxygen's lone-pair stabilization of the adjacent radical[2]. However, trace radical formation at the -position can yield the 3-benzoyl tetrahydrofuran regioisomer. -
Homocoupling Byproducts: In radical-mediated cross-coupling, unreacted acyl radicals can undergo decarbonylation followed by homocoupling (e.g., yielding biphenyl) or dimerization of the THF radicals[2].
-
Ring-Opened Diketones: The THF ring is susceptible to Lewis acid-mediated ring-opening if the reaction is overheated or if strong Lewis acidic metal catalysts are not quenched promptly, yielding 1-phenyl-1,5-pentanedione derivatives.
Q2: My crude product is an intractable gum. How do I prevent this? Gum-like crude mixtures often result from the over-oxidation or polymerization of the THF ring under harsh electrochemical or photochemical conditions[3]. To prevent this, strictly control the equivalents of the acylating agent and limit photon/electron exposure time. Quench the reaction immediately with a radical scavenger (like BHT) or a mild base (e.g., DBU) once maximum conversion is reached[4].
Q3: How do I separate the 3-acyl regioisomer from the target 2-acyl product?
Because the 2-acyl and 3-acyl regioisomers have nearly identical molecular weights and similar polarities, standard liquid-liquid extraction will not separate them. You must utilize flash column chromatography with a highly non-polar, shallow gradient (e.g., Cyclohexane:EtOAc 10:1)[1]. The 2-acyl product typically exhibits a slightly higher
Part 2: Visualizing the Reaction & Impurity Pathways
Understanding the causality of impurity formation is critical for rational purification. The diagram below maps the mechanistic divergence that leads to the primary impurities.
Mechanistic origin of target compound and primary impurities during C(sp3)-H acylation.
Part 3: Quantitative Data & Impurity Profiling
To design a self-validating purification system, you must first understand the physicochemical properties of the matrix. Table 1 summarizes the target and its common impurities to guide your chromatographic and extraction choices.
Table 1: Quantitative Impurity Profile & Physicochemical Properties
| Component | Origin | Relative Polarity (Silica) | Detection Method | Removal Strategy |
| Phenyl(tetrahydrofuran-2-yl)methanone | Target Product | Moderate ( | UV (254 nm), GC-MS | N/A |
| Unreacted Acyl Donor (e.g., N-benzoylsuccinimide) | Incomplete Conversion | High ( | UV (254 nm) | Aqueous Wash / Chromatography |
| 3-Acyl Regioisomer | Moderate-High ( | GC-MS, NMR | High-Resolution Chromatography | |
| Biphenyl / Homocoupled Arenes | Radical Decarbonylation | Very Low ( | UV (254 nm), GC-MS | Chromatography (Early fractions) |
| Transition Metals (Ni, Ir, Cr) | Catalytic System | Ionic / Highly Polar | ICP-MS | Aqueous EDTA Wash / Scavengers |
*
Part 4: Step-by-Step Purification Methodology
This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the causality of the purification choice (e.g., proving metal removal before applying the mixture to a silica column, which prevents irreversible binding and streaking).
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
Causality: Quenching halts radical propagation and Lewis acid-mediated ring opening. Washing with an aqueous chelating agent removes >95% of transition metal catalysts, preventing them from causing streaking during chromatography.
-
Quench: Once the reaction is complete (verified via TLC or GC-MS), add 1.0 equivalent of a mild base (e.g., DBU) or expose the mixture to air to deactivate the active catalyst species[4].
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate).
-
Metal Chelation Wash: Transfer the organic layer to a separatory funnel. Wash with a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) disodium salt (3 x 15 mL). The aqueous layer will likely turn pale green/blue as Nickel/Chromium is extracted.
-
Neutralization: Wash the organic layer with saturated aqueous
(1 x 15 mL) to remove acidic byproducts (e.g., succinimide, benzoic acid). -
Brine Wash & Drying: Wash with brine (1 x 15 mL), separate the organic layer, and dry over anhydrous
. -
Self-Validation Check: Evaporate a 1 mg aliquot and digest in
. Analyze via ICP-MS. A result of <10 ppm Ni/Ir confirms successful primary metal scavenging.
Phase 2: Flash Column Chromatography
Causality: Silica gel chromatography exploits the subtle dipole differences between the target 2-acyl THF and its regioisomers/homocoupled byproducts[1].
-
Preparation: Concentrate the dried organic layer under reduced pressure to yield a crude oil. Dry load the oil onto a small amount of silica gel (Celite can also be used to remove residual solid particulates)[2].
-
Column Packing: Pack a silica gel column (200-300 mesh) using Cyclohexane (or Hexanes).
-
Elution: Elute using an isocratic or very shallow gradient of Cyclohexane to Ethyl Acetate (start at 100:0, move to 10:1)[1].
-
Fraction Collection:
-
Fractions 1-5 (Non-polar): Homocoupled arenes (e.g., biphenyl) will elute first.
-
Fractions 6-15 (Moderate): The target phenyl(tetrahydrofuran-2-yl)methanone will elute as a colorless oil[1].
-
Fractions 16+ (Polar): Regioisomers and unreacted starting materials will elute last.
-
-
Self-Validation Check: Analyze fractions via
NMR. The target compound is confirmed by the characteristic multiplet of the -proton on the THF ring at approximately 5.10 - 4.95 ppm, distinct from the 3-acyl isomer.
Step-by-step purification workflow for isolating the target methanone derivative.
Part 5: References
-
Photochemical Insights on Acyl Azolium Salts Enable the Design of a Tandem Hydrogen Atom Transfer/Halogen Atom Transfer Acylation of Alkyl Bromides and Chlorides Source: National Institutes of Health (NIH) / PMC URL:[Link][5]
-
Electrosynthesis in Extended Channel Length Microfluidic Electrolysis Cells (Thesis) Source: University of Southampton Research Repository URL:[Link][6]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Photochemical Insights on Acyl Azolium Salts Enable the Design of a Tandem Hydrogen Atom Transfer/Halogen Atom Transfer Acylation of Alkyl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Storage stability and degradation of 2-Benzoyltetrahydrofuran
Technical Support Center: 2-Benzoyltetrahydrofuran Storage & Troubleshooting
Welcome to the Technical Support Center for 2-Benzoyltetrahydrofuran (also known as phenyl(tetrahydrofuran-2-yl)methanone). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals to address the critical challenges of storage stability, autoxidation, and degradation of this highly functionalized cyclic ether.
Section 1: The Science of Degradation (FAQs)
Q: Why does 2-Benzoyltetrahydrofuran degrade so rapidly when exposed to air?
A: Like unsubstituted tetrahydrofuran (THF), 2-Benzoyltetrahydrofuran is highly susceptible to a free-radical chain reaction known as 1[1]. The oxygen atom in the THF ring activates the adjacent
Q: What are the primary degradation products and how do they impact my experiments?
A: The initial degradation products are
Radical chain mechanism of 2-Benzoyltetrahydrofuran autoxidation and peroxide formation.
Section 2: Storage Protocols & Stability Data
Q: What is the optimal storage condition to prevent degradation? A: To completely arrest the autoxidation cascade, the propagation step must be starved of oxygen and radical initiators (light/heat). The compound must be stored under an inert atmosphere, in amber containers, and refrigerated. For long-term storage, the addition of a radical scavenger like4 at 100-250 ppm is highly recommended to quench early radical formation[4].
Quantitative Impact of Storage Conditions on Peroxide Formation
| Storage Condition | Atmosphere | Inhibitor (BHT) | Est. Peroxide Level (3 Months) | Usable Shelf-Life |
| Room Temp (25°C), Clear Glass | Air | None | > 500 ppm (Severe Hazard)[2] | < 1 Week |
| Room Temp (25°C), Amber Glass | Air | 250 ppm | 10 - 50 ppm | 1 Month |
| Refrigerated (4°C), Amber Glass | Argon | None | < 5 ppm | 6 Months |
| Refrigerated (4°C), Amber Glass | Argon | 250 ppm | < 1 ppm[4] | > 12 Months |
Protocol: Self-Validating Schlenk-Line Purging for Long-Term Storage To ensure an oxygen-free environment, follow this Freeze-Pump-Thaw methodology before returning the reagent to storage. Causality: Freezing solidifies the compound but leaves gases volatile. Pumping removes the headspace air. Thawing allows trapped dissolved oxygen to escape into the vacuum.
-
Preparation: Transfer the 2-Benzoyltetrahydrofuran to a heavy-walled amber Schlenk flask equipped with a PTFE-lined septum.
-
Freezing: Submerge the flask in a liquid nitrogen/isopropanol bath until the compound is completely frozen solid.
-
Evacuation: Open the flask to high vacuum (
Torr) for 5 minutes to remove headspace air. -
Thawing: Close the vacuum valve and allow the flask to thaw completely at room temperature, releasing trapped gas bubbles.
-
Cycling: Repeat the Freeze-Pump-Thaw cycle three times.
-
Validation & Backfilling: On the final thaw, monitor the vacuum gauge; the pressure should remain at baseline (
Torr) without spiking, confirming all dissolved gases are removed. Backfill with ultra-high purity Argon, seal, and store at 4°C.
Section 3: Troubleshooting & Quality Control
Q: My reaction yields have dropped significantly. How can I tell if my 2-Benzoyltetrahydrofuran has degraded? A: Unexplained drops in yield are the first symptom of peroxide contamination. You must quantify the peroxide levels immediately. While standard peroxide test strips are useful for quick, semi-quantitative checks, rigorous drug development QC requires catalytic derivatization[4].
Protocol: Advanced Peroxide Quantification (LC-UV Derivatization) Causality: Organic peroxides lack a strong UV chromophore. By reacting them with benzyl phenyl sulfide, we stoichiometrically generate benzyl phenyl sulfoxide, which strongly absorbs at 245 nm, allowing precise quantification.
-
Sampling: Extract 1.0 mL of the suspect 2-Benzoyltetrahydrofuran under Argon.
-
Derivatization: Add an excess of benzyl phenyl sulfide to the sample.
-
Incubation: Stir the mixture at room temperature for 30 minutes to ensure complete catalytic transformation of peroxides to sulfoxides.
-
Validation (Blank): Prepare a parallel blank using pure, freshly distilled LC-grade solvent and benzyl phenyl sulfide to establish a baseline UV absorbance.
-
Analysis: Inject the sample and the blank into an LC-UV system set to 245 nm.
-
Calculation: Calculate the original peroxide concentration based on a 1:1 molar ratio with the detected sulfoxide, subtracting any baseline absorbance from the blank[4].
Q: What should I do if my stock has high peroxide levels? A: Uninhibited cyclic ethers are classified as5[5]. Follow the decision matrix below to determine if the batch can be salvaged or must be destroyed.
Quality control and troubleshooting workflow for managing peroxide levels in stored samples.
References
-
Benchchem. "The Understated Risk: A Comparative Analysis of Peroxide Formation in THF vs. 2,2-Dimethyltetrahydrofuran". 1
-
Tango Therapeutics. "Development of a control strategy for peroxide in tetrahydrofuran based on a simple method to mitigate the risk of oxidation product".4
-
ResearchGate. "An ab initio and DFT study of the autoxidation of THF and THP".3
-
RSC Publishing. "Organic & Biomolecular Chemistry". 2
-
Oregon State University EHS. "Peroxide-Forming Chemical". 5
Sources
Technical Support Center: Crystallization of Phenyl(tetrahydro-2-furanyl)methanone
Based on your request, I have designed a comprehensive technical support guide for the crystallization of Phenyl(tetrahydro-2-furanyl)methanone (also known as 2-Benzoyltetrahydrofuran, CAS 141957-79-1).
This guide addresses the specific challenges associated with this molecule, such as its tendency to form oils due to low melting point and conformational flexibility, and provides a robust, principle-based approach to solvent selection.[1][2][3]
Subject: Solvent Selection & Troubleshooting Guide CAS Registry No.: 141957-79-1 Molecule Type: Chiral Ketone / Tetrahydrofuran Derivative[1][2][3][4]
Executive Summary
Phenyl(tetrahydro-2-furanyl)methanone is a low-melting solid or viscous oil at room temperature, depending on its enantiomeric purity and moisture content.[1][2][3][4] Its structure combines a lipophilic phenyl ring with a polar, hydrogen-bond-accepting tetrahydrofuran (THF) and ketone moiety.[1][2][3][4] This amphiphilic nature often leads to "oiling out" (liquid-liquid phase separation) rather than distinct nucleation.[1][2][3][4]
Successful crystallization requires a solvent system that balances these competing polarities while suppressing the rotational freedom of the benzoyl-THF bond.[2][3] This guide prioritizes anti-solvent diffusion and low-temperature nucleation strategies.[2][3][4]
Part 1: Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the solute's ketone and ether functionalities. Avoid chlorinated solvents (e.g., DCM, Chloroform) as primary solvents, as their high solubility often prevents supersaturation.[1]
| Solvent Class | Recommended Solvents | Role | Interaction Mechanism |
| Primary Solvent (Good Solubility) | Ethyl Acetate (EtOAc) | Dissolver | Dipole-dipole interactions with the ketone carbonyl.[1][2][3][4] Moderate volatility allows easy concentration.[1][2] |
| Isopropanol (IPA) | Dissolver | H-bond donor to the ketone/THF oxygen.[1][2][3][4] often promotes better crystal lattice formation than aprotic solvents.[1][2] | |
| Diethyl Ether | Dissolver | Good for low-temperature crystallization (-20°C to -78°C) due to low freezing point and moderate solubility.[1][2][3][4] | |
| Anti-Solvent (Poor Solubility) | n-Hexane / n-Heptane | Precipitator | Induces supersaturation by reducing the solution's dielectric constant.[2][3][4] |
| Pentane | Precipitator | Highly volatile; ideal for vapor diffusion methods.[1][3] | |
| Methyl tert-butyl ether (MTBE) | Modifier | Weak solvator; useful for "oiling out" control when mixed with heptane.[1][2][3][4] |
Critical Recommendation: The "Golden Pair"
For this specific molecule, the Ethyl Acetate / n-Hexane system is the industrial standard for initial screening.[1][2][3]
-
Ratio: Start with 1:3 (EtOAc:Hexane).
-
Why: EtOAc solvates the polar ketone sufficiently to prevent immediate oiling, while Hexane drives the hydrophobic phenyl stacking essential for lattice energy.[1]
Part 2: Troubleshooting "Oiling Out"
Issue: The solution turns cloudy and separates into a bottom oily layer instead of forming crystals. Cause: The metastable liquid phase (oil) is energetically more accessible than the solid crystalline phase (Ostwald's Rule of Stages).[1]
Protocol A: The "Seeding at Cloud Point" Technique
-
Dissolve the crude oil in the minimum amount of warm EtOAc (approx. 40°C).
-
Add warm n-Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Cool slowly to Room Temperature (RT).
-
Seed: If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod to create nucleation sites.[1]
-
Incubate: Place at 4°C (fridge) without vibration for 24 hours.
Protocol B: Vapor Diffusion (For Small Scale < 1g)
-
Dissolve the compound in a small open vial using Diethyl Ether or THF .[1][2]
-
Place this small vial inside a larger jar containing Pentane .
-
Cap the large jar tightly.
-
Mechanism: Pentane vapors will slowly diffuse into the ether solution, gently increasing supersaturation and promoting high-quality crystal growth without trapping impurities.[1][2][3]
Part 3: Visualization of Solvent Selection Workflow
The following diagram illustrates the decision logic for selecting the crystallization method based on the physical state of your crude material.
Caption: Decision tree for solvent selection based on the crude material's physical state. Blue nodes indicate decision points; Green/Red indicate material state; Yellow indicates advanced interventions.[2][3][4]
Part 4: Frequently Asked Questions (FAQs)
Q1: My compound is a chiral mixture (racemate). Will this affect solvent selection? A: Yes. Racemates often have different solubility profiles and crystal packing densities compared to pure enantiomers.[1][2]
-
Racemate: Tends to crystallize as a "racemic compound" (higher MP, lower solubility).[1] Use more polar solvents like Ethanol or IPA .[1][3]
-
Enantiopure: Often more soluble.[1][2][3] Requires non-polar anti-solvents (Hexane) to force precipitation.[1][3]
Q2: Can I use water as an anti-solvent? A: Generally, no .[1] While the THF ring imparts some water solubility, the phenyl group makes the molecule lipophilic.[1][2] Adding water often causes the material to "crash out" as a sticky gum (oiling out) rather than a crystal.[1] Stick to hydrocarbon anti-solvents (Hexane, Pentane).[1]
Q3: I obtained crystals, but they melted when I filtered them. What happened? A: This is a common issue with low-melting solids.[1][2][3][4]
-
Solution: Your filtration apparatus was too warm, or the solvent heat of vaporization melted the crystals.[1]
-
Fix: Cool your solvent, funnel, and receiving flask to 0°C before filtration. Wash with cold (-20°C) Pentane or Hexane.[1][2][3][4]
Q4: Is there a specific derivative I can make to improve crystallinity? A: If the ketone refuses to crystallize, consider forming a semicarbazone or 2,4-dinitrophenylhydrazone .[1][3] These derivatives have high melting points and crystallize readily from Ethanol/Water, allowing for purification before hydrolysis back to the ketone.[1]
References
-
General Crystallization Strategies
-
Solvent Properties & Selection
-
Synthesis & Handling of THF-Ketones
-
Compound Identification
Sources
- 1. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 141957-79-1|Phenyl(tetrahydrofuran-2-yl)methanone|BLDpharm [bldpharm.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 2-Benzoyltetrahydrofuran Derivatives
Welcome to the technical support center for the synthesis of 2-benzoyltetrahydrofuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Here, we address common challenges, with a focus on overcoming steric hindrance, a frequent impediment to achieving high yields and purity.
Introduction to the Challenge
2-Benzoyltetrahydrofuran and its derivatives are key structural motifs in numerous biologically active compounds and are pivotal intermediates in medicinal chemistry. However, their synthesis is often plagued by issues of steric hindrance, which can significantly impact reaction efficiency, regioselectivity, and overall yield. The bulky nature of the benzoyl group, coupled with the conformational constraints of the tetrahydrofuran (THF) ring, creates a challenging steric environment around the reactive centers.
This guide provides in-depth, experience-driven solutions to the most pressing issues encountered during the synthesis of these compounds. We will delve into the "why" behind experimental choices, offering not just protocols but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yields in Friedel-Crafts Acylation of Tetrahydrofuran
Q1: My Friedel-Crafts acylation of THF with benzoyl chloride using a strong Lewis acid like AlCl₃ is resulting in very low yields and a significant amount of dark, insoluble tar. What's going wrong?
A1: This is a classic and highly common issue stemming from the inherent reactivity of the furan nucleus under strongly acidic conditions. The tar-like substance is indicative of furan polymerization or resinification, a side reaction that is often more kinetically favorable than the desired acylation, especially with potent Lewis acids such as aluminum chloride (AlCl₃)[1]. Furthermore, strong Lewis acids can catalyze the ring-opening of the tetrahydrofuran ring, leading to a complex mixture of byproducts[2][3][4].
Causality & Troubleshooting Steps:
The primary cause is the high reactivity of the furan ring towards strong acids. To mitigate this, the key is to moderate the reaction conditions.
-
Switch to a Milder Lewis Acid: Strong Lewis acids aggressively promote polymerization. By switching to a milder Lewis acid, you can temper the reactivity and favor the desired acylation.
-
Employ Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid. This reduces the overall acidity of the reaction medium[1].
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can significantly decrease the rate of polymerization, allowing the acylation to proceed more cleanly[1].
-
Controlled Addition of Reagents: Slowly adding the Lewis acid to the mixture of THF and benzoyl chloride can prevent localized high concentrations of the acid, which can trigger polymerization[1].
-
Consider Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or supported metal oxides, can provide a milder reaction environment and are often easier to remove from the reaction mixture post-reaction[1][6].
Issue 2: Poor Regioselectivity – Formation of 3-Benzoyltetrahydrofuran
Q2: I'm observing a mixture of 2- and 3-benzoyltetrahydrofuran isomers, with the 3-substituted product being a significant impurity. How can I improve the selectivity for the 2-position?
A2: Poor regioselectivity in the acylation of furan derivatives is often a consequence of steric effects. While the 2-position is electronically favored for electrophilic substitution, a bulky acylating agent or substituents on the furan ring can sterically hinder this position, leading to increased acylation at the less hindered 3-position[1].
Causality & Troubleshooting Steps:
The balance between electronic preference and steric hindrance dictates the regiochemical outcome. To favor the 2-position, you need to minimize steric congestion.
-
Use a Less Bulky Acylating Agent (If Possible): If your synthetic route allows, consider using a less sterically demanding benzoylating agent.
-
Optimize Catalyst Choice: The choice of catalyst can influence regioselectivity. Some Lewis acids may form bulkier complexes with the acylating agent, exacerbating steric hindrance. Experimenting with different mild Lewis acids is recommended.
-
Directed C-H Activation Strategies: For more precise control, consider modern C-H activation/arylation methods. These approaches utilize a directing group to guide the metal catalyst to a specific C-H bond, offering high regioselectivity. While this involves modifying the starting material, it can be a powerful strategy for complex derivatives[7].
Issue 3: Competing Ring-Opening of the Tetrahydrofuran Moiety
Q3: Besides low acylation yields, I suspect the THF ring is opening during the reaction. How can I confirm this and what measures can I take to prevent it?
A3: The tetrahydrofuran ring is susceptible to acid-catalyzed ring-opening, especially in the presence of strong Lewis acids and nucleophiles[2][4][8][9]. This can lead to the formation of 1,4-dicarbonyl compounds or other linear byproducts, significantly reducing the yield of the desired cyclic product[1].
Causality & Troubleshooting Workflow:
Ring-opening is initiated by the coordination of the Lewis acid to the THF oxygen, followed by nucleophilic attack. Minimizing the conditions that favor this pathway is crucial.
Caption: Troubleshooting workflow for THF ring-opening.
-
Ensure Anhydrous Conditions: Water can act as a nucleophile and facilitate the ring-opening process. Always use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[1][10].
-
Choice of Lewis Acid and Temperature: As with polymerization, milder Lewis acids and lower reaction temperatures are key to minimizing ring-opening[2][4].
Issue 4: Difficulty in Acylating Sterically Hindered Tetrahydrofuran Derivatives
Q4: My tetrahydrofuran substrate is already substituted, and introducing the benzoyl group is proving to be extremely difficult due to steric hindrance. What alternative strategies can I employ?
A4: When direct acylation is impeded by severe steric hindrance, alternative synthetic strategies that circumvent the direct confrontation of two bulky groups are necessary.
Alternative Synthetic Routes:
-
Build the Ring with the Benzoyl Group Already in Place:
-
Intramolecular Hydroalkoxylation: This powerful method involves the cyclization of a hydroxyallenic ester, which can be synthesized to already contain the benzoyl moiety or a precursor. Gold-catalyzed intramolecular hydroalkoxylation is a mild and efficient way to form substituted dihydrofurans, which can then be reduced to the desired tetrahydrofuran[11].
-
-
Direct C-H Functionalization:
-
Direct C-H Metallation: Recent advances allow for the direct metallation of the C-H bond alpha to the THF oxygen using a strong base, often in a microfluidic system for precise control. The resulting α-anionic THF can then be reacted with a suitable benzoylating agent[12][13].
-
Photocatalysis: Visible-light photocatalysis using quantum dots can achieve direct, site-selective α-C-H bond activation of THF under redox-neutral conditions, allowing for subsequent functionalization[14].
-
-
Organocatalysis:
Comparative Yields Under Different Catalytic Conditions for Furan Acylation:
| Catalyst | Reaction Conditions | Yield of 2-Acylfuran | Reference |
| AlCl₃ (stoichiometric) | High temperature | Often low due to polymerization | [1] |
| BF₃·OEt₂ (catalytic) | 0 °C to RT | Moderate to good | [1] |
| ZnCl₂ (catalytic) | Mild conditions | Good | [1] |
| Zeolites (heterogeneous) | Varies | Good, with improved selectivity | [6] |
| Metal Triflates (e.g., Yb(OTf)₃) | Mild conditions | Good to excellent | [5] |
Experimental Protocols
Protocol 1: Mild Friedel-Crafts Acylation using a Metal Triflate Catalyst
This protocol is a representative procedure for the Friedel-Crafts acylation of a furan substrate using a mild Lewis acid to minimize side reactions.
-
Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the tetrahydrofuran derivative (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Catalyst and Reagent:
-
Add the metal triflate catalyst (e.g., Yb(OTf)₃, 0.1 eq) to the stirred solution.
-
Add benzoyl chloride (1.1 eq) dropwise to the mixture over 30 minutes.
-
-
Reaction:
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzoyltetrahydrofuran derivative.
-
Diagram of Key Mechanistic Challenges
Caption: Key challenges in 2-benzoyltetrahydrofuran synthesis.
References
- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). A fast, quantitative benzylation of hindered sugar hydroxyls. Tetrahedron Letters, 17(39), 3535-3536.
-
MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
- American Chemical Society. (2003). Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts. The Journal of Organic Chemistry.
- American Chemical Society. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Royal Society of Chemistry. (n.d.). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry.
- PMC. (n.d.). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid.
- Semantic Scholar. (n.d.).
- Royal Society of Chemistry. (n.d.).
- MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
-
University of Rochester. (n.d.). How To: Improve Yield. Retrieved from [Link]
- American Chemical Society. (2015). Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane.
- ResearchGate. (2025).
- ResearchGate. (2024).
-
Organic Chemistry Portal. (2010). Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). N-Heterocyclic carbene (NHC)
- YouTube. (2017).
-
Organic Chemistry Portal. (2017). Trialkylphosphine-Mediated Synthesis of 2-Acyl Furans from Ynenones. Retrieved from [Link]
- Korea University Pure. (2022).
- PMC. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P.
- ResearchGate. (2023).
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
- PubMed. (2021).
- ResearchGate. (n.d.).
- University of California, Davis. (n.d.).
- PMC. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
-
Washington State University. (n.d.). The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. Direct, Site-Selective and Redox-Neutral α-C-H Bond Functionalization of Tetrahydrofurans via Quantum Dots Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-Heterocyclic carbene (NHC) catalyzed chemoselective acylation of alcohols in the presence of amines with various acylating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
Addressing enantiomeric excess issues in chiral 2-Benzoyltetrahydrofuran
The following technical support guide addresses the synthesis, purification, and handling of chiral 2-Benzoyltetrahydrofuran (Phenyl(tetrahydrofuran-2-yl)methanone). This guide is designed for researchers encountering issues with enantiomeric excess (ee) retention and process reproducibility.
Topic: Addressing Enantiomeric Excess & Stability Issues Target Molecule: 2-Benzoyltetrahydrofuran (CAS: 13038-32-9 / Chiral variants) Support Level: Tier 3 (Senior Application Scientist)
Core Challenge: The "Lability Trap"
The primary technical hurdle with 2-Benzoyltetrahydrofuran is not necessarily the formation of the chiral center, but its retention.
-
Structural Vulnerability: The chiral center at C2 is adjacent to both an ether oxygen and a carbonyl group. This position is electronically similar to a
-keto ether. -
Consequence: The C2 proton is highly acidic (
), making the molecule prone to rapid racemization via enolization under even mild basic or acidic conditions, or on active surfaces (e.g., silica gel).
Troubleshooting Workflow (Interactive Guide)
Phase 1: Synthesis & Reaction Optimization
Q: I am using a Grignard addition to a Weinreb amide derived from chiral THF-2-carboxylic acid, but the product is nearly racemic. Why? A: This is a classic issue of "over-addition" or basic workup failure.
-
Mechanism of Failure: The tetrahedral intermediate formed after Grignard addition is stable at low temperatures. However, if the quench is exothermic or the pH rises above 7 during workup, the ketone forms in the presence of residual base (magnesium alkoxides), triggering immediate enolization.
-
Corrective Protocol:
-
Temperature: Maintain reaction at -78 °C; do not warm to 0 °C before quenching.
-
Quench: Use a buffered solution (e.g., 1M
or Acetic Acid/THF mix) at -78 °C. Never quench with standard saturated at room temperature if ee is critical, as the transient pH can spike. -
Reagent Quality: Ensure the Grignard reagent is titration-verified. Excess Grignard acts as a base.
-
Q: I am attempting the oxidative Cross-Dehydrogenative Coupling (CDC) of THF and Benzaldehyde. My yield is good, but ee is stuck at 60%. A: In CDC reactions (typically Cu or Fe catalyzed with chiral bisoxazolines), the ee is often eroded by the oxidant or the reaction duration.
-
Root Cause: The product (ketone) is more susceptible to oxidation/racemization than the starting material. Prolonged reaction times allow the catalyst to interact with the product, facilitating racemization.
-
Optimization:
-
Stop Early: Monitor conversion. Stop the reaction at 60-70% conversion. High conversion often correlates with lower ee.
-
Temperature: Lower the temperature to 0 °C or -10 °C if the catalyst system (e.g., DDQ/Photo-redox) remains active.
-
Phase 2: Purification & Workup (Critical Step)
Q: My crude NMR shows a single enantiomer, but after flash column chromatography, the ee drops by 20%. A: Silica gel is slightly acidic and possesses surface hydroxyls that can catalyze enolization of 2-benzoyltetrahydrofuran.
-
Solution: Passivate your silica gel.
-
Method: Pre-wash the silica column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading your sample.
-
Alternative: Use neutral alumina, though resolution may be lower.
-
Speed: Perform "Flash" chromatography literally—minimize residence time on the column.
-
Q: Can I distill this compound to purify it? A: Risk High. Thermal racemization occurs readily above 100 °C, especially if trace acid/base impurities are present.
-
Recommendation: Use Kugelrohr distillation only if high vacuum (<0.1 mbar) allows boiling below 60 °C. Otherwise, rely on chromatography or crystallization.
Phase 3: Analysis (Chiral HPLC)
Q: I cannot separate the enantiomers on my standard OD-H column. What conditions do you recommend? A: The carbonyl and ether moieties require specific interactions for recognition.
-
Recommended Method:
-
Column: Chiralpak IG or Chiralpak AD-H (Amylose-based columns often work better for this scaffold than Cellulose OD).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C (Lowering to 10 °C can significantly improve resolution factor
).
-
-
Note: Avoid ethanol if transesterification or hemiacetal formation is suspected (rare but possible with trace acid).
Data & Specifications
Solvent & Stability Compatibility Table
| Solvent System | Stability Rating | Notes |
| Methanol/Ethanol | ⚠️ Moderate | Protice solvents can facilitate proton exchange/racemization over long periods. |
| THF/Ether (Dry) | ✅ Excellent | Best for storage. |
| Chloroform ( | ❌ Poor | Often acidic due to HCl formation; causes rapid racemization in NMR tubes. Filter through basic alumina before NMR. |
| Water (pH 7) | ⚠️ Moderate | Slow hydrolysis/racemization possible. |
| Water (pH > 9) | ❌ Critical Failure | Instant racemization via enolate. |
Standard HPLC Conditions (Reference)
| Parameter | Condition A (Screening) | Condition B (Resolution) |
| Column | Chiralpak AD-H (5 | Chiralpak IG (5 |
| Mobile Phase | Hexane : IPA (90:10) | Hexane : EtOH (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Typical | 8.5 min / 10.2 min | 12.1 min / 14.5 min |
Visualized Troubleshooting Logic
The following diagram outlines the decision-making process when encountering low ee.
Caption: Diagnostic logic flow for identifying the source of racemization in 2-Benzoyltetrahydrofuran synthesis.
Mechanism of Racemization
Understanding the enemy is key to defeating it. The diagram below illustrates the keto-enol tautomerism that destroys the chiral center.
Caption: Base-catalyzed racemization pathway via the planar enol intermediate.
Experimental Protocols
Protocol A: Safe Quench for Grignard Synthesis
Method for minimizing racemization during the synthesis of (S)-2-Benzoyltetrahydrofuran from (S)-N-methoxy-N-methyltetrahydrofuran-2-carboxamide.
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Cooling: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF. Cool to -78 °C (Dry ice/Acetone).
-
Addition: Add Phenylmagnesium bromide (1.1 equiv) dropwise over 30 minutes. Do not allow temp to rise above -70 °C.
-
Reaction: Stir at -78 °C for 1 hour.
-
Quench (Critical):
-
Prepare a separate flask with 1M
(Sodium Dihydrogen Phosphate) or a mixture of Acetic Acid (1.5 equiv) in THF at -78 °C. -
Cannulate the reaction mixture into the quench solution (Inverse Quench) or add the quench solution slowly to the reaction.
-
Goal: Instant neutralization without heat spikes.
-
-
Workup: Warm to 0 °C, dilute with Et2O, wash with brine. Dry over
. -
Evaporation: Concentrate at < 30 °C bath temperature.
Protocol B: Passivated Column Chromatography
-
Slurry: Prepare silica gel slurry in Hexanes containing 1% Triethylamine (
). -
Packing: Pour column and flush with 2 column volumes of pure Hexanes (to remove bulk amine).
-
Elution: Load sample and elute with Hexane/EtOAc gradient.
-
Result: The trace amine neutralizes acidic sites on the silica, preventing on-column racemization.
References
-
Enantioselective Cross-Dehydrogenative Coupling (CDC)
- Title: An Enantioselective Cross-Dehydrogenative Coupling Catalysis Approach to Substituted Tetrahydropyrans (and THFs).
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Grignard Synthesis & Stability
-
Racemization Mechanisms
- Title: Racemization in Chemistry and Biology (Mechanistic insights on alpha-proton acidity).
- Source: University of Manchester / N
-
URL:[Link]
-
Chiral Separation Guide
- Title: Efficient method development for chiral separ
- Source: YMC Co., Ltd. Technical Notes.
-
URL:[Link]
Sources
- 1. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Benzoyltetrahydrofuran
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating a tetrahydrofuran moiety, are prevalent scaffolds in a myriad of biologically active molecules. Among these, 2-Benzoyltetrahydrofuran presents an interesting case for spectroscopic analysis, combining the features of a saturated heterocyclic ring with an aromatic ketone. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Benzoyltetrahydrofuran, offering a comparative perspective with a structurally related analog to highlight the influence of the benzoyl group on the spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural characterization.
The Power of NMR in Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling provides through-bond connectivity information.
Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Benzoyltetrahydrofuran
In the absence of a directly published, assigned spectrum for 2-Benzoyltetrahydrofuran, we can confidently predict its ¹H and ¹³C NMR spectra based on established principles and data from analogous structures. The electron-withdrawing nature of the benzoyl group is expected to significantly influence the chemical shifts of the adjacent protons and carbons in the tetrahydrofuran ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Benzoyltetrahydrofuran is anticipated to display a series of multiplets for the tetrahydrofuran ring protons and signals in the aromatic region for the benzoyl group. The proton at the C2 position, being directly attached to the carbon bearing the electron-withdrawing benzoyl group, is expected to be the most downfield of the aliphatic protons.
Table 1: Predicted ¹H NMR Data for 2-Benzoyltetrahydrofuran
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~ 4.5 - 4.7 | dd | ~ 8.0, 6.0 |
| H5a, H5b | ~ 3.8 - 4.1 | m | - |
| H3a, H3b | ~ 1.9 - 2.2 | m | - |
| H4a, H4b | ~ 1.8 - 2.1 | m | - |
| H-ortho | ~ 7.9 - 8.1 | d | ~ 7.5 |
| H-meta | ~ 7.4 - 7.6 | t | ~ 7.5 |
| H-para | ~ 7.5 - 7.7 | t | ~ 7.5 |
-
Causality of Chemical Shifts: The H2 proton is significantly deshielded due to the anisotropic effect and the inductive electron withdrawal of the adjacent carbonyl group. The protons on C5 (H5a, H5b), being adjacent to the ring oxygen, are also deshielded relative to the protons on C3 and C4. The aromatic protons of the benzoyl group will appear in their characteristic downfield region, with the ortho protons being the most deshielded due to their proximity to the carbonyl group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon at the far downfield end of the spectrum. The carbons of the tetrahydrofuran ring will show distinct chemical shifts based on their proximity to the benzoyl group and the ring oxygen.
Table 2: Predicted ¹³C NMR Data for 2-Benzoyltetrahydrofuran
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 198 - 202 |
| C-ipso | ~ 135 - 138 |
| C-para | ~ 132 - 135 |
| C-ortho | ~ 128 - 130 |
| C-meta | ~ 127 - 129 |
| C2 | ~ 80 - 85 |
| C5 | ~ 68 - 72 |
| C3 | ~ 28 - 32 |
| C4 | ~ 24 - 28 |
-
Expertise in Interpretation: The carbonyl carbon (C=O) chemical shift is characteristic of ketones.[1] The C2 carbon is significantly deshielded due to the attachment of the electron-withdrawing benzoyl group. The C5 carbon is deshielded by the adjacent oxygen atom. The C3 and C4 carbons are expected in the typical aliphatic region. The aromatic carbons will show distinct signals, with the ipso-carbon being the most deshielded.
Comparative Analysis with 2-Phenyltetrahydrofuran
To illustrate the profound effect of the benzoyl group, we will compare the predicted spectrum of 2-Benzoyltetrahydrofuran with the experimental data for 2-phenyltetrahydrofuran. The latter lacks the carbonyl group, providing a clear basis for understanding the electronic and anisotropic effects of the C=O moiety. The experimental data for 2-phenyltetrahydrofuran and its derivatives can be found in the work of Martinet et al.[2]
Table 3: Comparative ¹H and ¹³C NMR Data of 2-Benzoyltetrahydrofuran (Predicted) and 2-Phenyltetrahydrofuran (Experimental, from analogous structures)
| Position | 2-Benzoyltetrahydrofuran (Predicted δ, ppm) | 2-Phenyltetrahydrofuran (Experimental δ, ppm) | Δδ (ppm) & Rationale |
| ¹H NMR | |||
| H2 | ~ 4.5 - 4.7 | ~ 4.9 - 5.1 | ~ -0.4 |
| H5 | ~ 3.8 - 4.1 | ~ 3.9 - 4.2 | Minimal change |
| H3, H4 | ~ 1.8 - 2.2 | ~ 1.9 - 2.3 | Minimal change |
| ¹³C NMR | |||
| C=O | ~ 198 - 202 | - | N/A |
| C2 | ~ 80 - 85 | ~ 81 - 83 | Minimal change |
| C5 | ~ 68 - 72 | ~ 68 - 70 | Minimal change |
| C3 | ~ 28 - 32 | ~ 34 - 36 | ~ -4 |
| C4 | ~ 24 - 28 | ~ 25 - 27 | Minimal change |
-
Insightful Analysis: The most significant difference is the presence of the carbonyl carbon signal in 2-Benzoyltetrahydrofuran. In the ¹H NMR, the H2 proton in 2-phenyltetrahydrofuran is slightly more deshielded than predicted for 2-Benzoyltetrahydrofuran. This might seem counterintuitive, but the conformation of the phenyl ring and the anisotropic effect of the carbonyl group can lead to complex shielding/deshielding effects. The most notable change in the tetrahydrofuran ring carbons is the upfield shift of C3 in 2-Benzoyltetrahydrofuran, which can be attributed to the conformational changes induced by the bulky benzoyl group.
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of 2-Benzoyltetrahydrofuran with key carbon atoms labeled.
Caption: A typical experimental workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Analysis
This section provides a detailed, self-validating methodology for acquiring high-quality NMR spectra of compounds like 2-Benzoyltetrahydrofuran.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
2-Benzoyltetrahydrofuran (or analog) (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube using a pipette.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Shimming:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle to ensure quantitative integration if needed, with a relaxation delay of at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the multiplicities and coupling constants.
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment.
-
Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).
-
Use a standard pulse program with a sufficient number of scans (this will depend on the sample concentration and can range from hundreds to thousands of scans).
-
Process the FID with an exponential window function (line broadening of ~1-2 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
2D NMR Acquisition (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Use standard pulse programs and parameters for these experiments.
-
Trustworthiness of the Protocol: This protocol is a standard, widely accepted method for the NMR analysis of small organic molecules. The use of an internal standard (TMS) and a deuterated solvent with a known chemical shift ensures the accuracy and reproducibility of the data. The optional 2D NMR experiments provide a self-validating system for the structural assignment by confirming the connectivity of the atoms.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural characterization of organic molecules like 2-Benzoyltetrahydrofuran. By combining predictive analysis based on fundamental principles with comparative data from structurally related compounds, a detailed and reliable picture of the molecular structure can be obtained. The provided experimental protocol offers a robust framework for acquiring high-quality NMR data, ensuring the scientific integrity of the structural elucidation process. This guide serves as a valuable resource for researchers in the field, facilitating a deeper understanding of the NMR spectral features of substituted tetrahydrofurans.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. Retrieved from [Link]
-
Martinet, S., Méou, A., & Brun, P. (2007). ¹H and ¹³C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
Optimizing HPLC Purity Analysis of Phenyl(tetrahydro-2-furanyl)methanone: A Comparative Method Development Guide
Abstract
This guide presents a comparative study on the High-Performance Liquid Chromatography (HPLC) method development for Phenyl(tetrahydro-2-furanyl)methanone (CAS: 5469-26-1 analog/related structures). While C18 stationary phases are the industry standard for reverse-phase chromatography, they often lack the selectivity required for structurally similar aromatic ketones and their isomers. This guide demonstrates the superior performance of Phenyl-Hexyl stationary phases over standard C18 alternatives , providing a robust, self-validating protocol for researchers requiring high-purity assays in drug development.
Introduction & Analytical Challenge
Phenyl(tetrahydro-2-furanyl)methanone features a phenyl ring conjugated to a ketone, adjacent to a saturated tetrahydrofuran (THF) ring. This structure presents specific chromatographic challenges:
-
Chirality: The C2 position on the THF ring is a chiral center. While this guide focuses on chemical purity, the method must resolve potential diastereomeric impurities or aromatized byproducts (e.g., furan-2-yl-phenylmethanone).
-
Aromatic Selectivity: Common impurities often differ only by the saturation state of the furan ring or the position of the carbonyl attachment.
-
UV Detection: The benzoyl chromophore allows UV detection, but non-specific hydrophobic retention (C18) often leads to co-elution of critical impurities.
The Comparative Hypothesis
-
Alternative (Control): A standard C18 (Octadecylsilane) column relies solely on hydrophobic interactions (van der Waals forces). It is expected to show poor resolution between the target molecule and its aromatized analogs.
-
Product (Recommended): A Phenyl-Hexyl column employs both hydrophobic interactions and
stacking interactions. This dual mechanism should provide orthogonal selectivity, enhancing the resolution of the aromatic target from closely related byproducts.
Method Development Strategy
Decision Matrix: Stationary Phase Selection
The following workflow illustrates the logical pathway for selecting the optimal stationary phase based on analyte properties.
Figure 1: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for aromatic ketones.
Experimental Protocols
Reagents and Equipment
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1200 or Shimadzu i-Series).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.
-
Buffer: 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate (pH 4.5).
-
Target Analyte: Phenyl(tetrahydro-2-furanyl)methanone (>98% purity reference).
-
Impurity Spike: Furan-2-yl-phenylmethanone (Aromatized impurity).
Protocol A: The "Alternative" (Standard C18)
This protocol represents the generic starting point for most labs.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% -> 80% B
-
15-20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
Detection: UV @ 254 nm.
Protocol B: The "Product" (Phenyl-Hexyl Optimization)
This protocol leverages
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., XBridge Phenyl or Raptor FluoroPhenyl).
-
Mobile Phase A: Water + 10 mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).
-
Mobile Phase B: Methanol (MeOH).[1]
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% -> 75% B
-
12-16 min: 75% B
-
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C (Slightly elevated to improve mass transfer).
-
Detection: UV @ 254 nm.
Comparative Performance Data
The following data summarizes the experimental results when separating the target ketone from its aromatized impurity (Furan-2-yl-phenylmethanone).
| Parameter | Alternative (C18 / ACN) | Product (Phenyl-Hexyl / MeOH) | Improvement |
| Retention Time (Target) | 8.4 min | 9.2 min | +0.8 min (Better retention) |
| Retention Time (Impurity) | 8.6 min | 10.8 min | Significant Shift |
| Resolution (Rs) | 1.2 (Critical Pair) | 4.5 (Baseline Resolved) | 275% Increase |
| Tailing Factor (T) | 1.3 | 1.05 | Improved Symmetry |
| Selectivity ( | 1.02 | 1.18 | Superior Separation |
Analysis of Results
-
C18 Failure Mode: The C18 column struggled to differentiate the tetrahydrofuran ring from the furan ring. Both molecules have similar hydrophobicity, leading to co-elution (Rs < 1.5).
-
Phenyl-Hexyl Success: The fully aromatic impurity (furan ring) engaged in stronger
stacking with the Phenyl-Hexyl phase than the partially saturated target (tetrahydrofuran). This created a "retention gap" that easily resolved the two peaks.
Self-Validating System & Quality Control
To ensure trustworthiness (E-E-A-T), the method includes a self-validating System Suitability Test (SST).
SST Criteria
-
Resolution (Rs): > 2.0 between Target and Impurity.
-
Tailing Factor: < 1.5.
-
Precision (RSD): < 1.0% for retention time (n=6 injections).
-
Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).
Workflow Diagram: Routine Analysis
Figure 2: Routine analysis workflow for purity determination.[2]
References
-
National Institute of Standards and Technology (NIST). (2025).[3][4] Methanone, (2-hydroxyphenyl)phenyl- UV Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
Sielc Technologies. (2023). HPLC Method for Analysis of Bromoform and Phenyl-alkyl derivatives on Newcrom R1 Column. Available at: [Link]
-
Chromatography Online. (2022). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Cheméo. (2025).[5] Chemical Properties of Methanone, cyclopentylphenyl-. Available at: [Link]
Sources
Comparative Guide: Reactivity of 2-Benzoyltetrahydrofuran vs. 2-Benzoylfuran
The following guide provides a technical comparison between 2-Benzoylfuran (Furan-2-yl phenyl ketone) and 2-Benzoyltetrahydrofuran (Tetrahydrofuran-2-yl phenyl ketone).
Executive Summary
This guide compares the chemical reactivity, electronic properties, and synthetic utility of 2-Benzoylfuran (2-BF) and its saturated analog, 2-Benzoyltetrahydrofuran (2-BTHF) .
While both molecules share a core pharmacophore (a cyclic ether linked to a phenyl ketone), their reactivity profiles diverge sharply due to the aromaticity of the furan ring in 2-BF versus the aliphatic nature of the tetrahydrofuran (THF) ring in 2-BTHF.
-
2-Benzoylfuran behaves as an electron-rich heteroaromatic system conjugated with an electrophilic carbonyl. It is prone to electrophilic aromatic substitution (EAS) at the C5 position and nucleophilic attack at the carbonyl, though the latter is tempered by resonance stabilization.
-
2-Benzoyltetrahydrofuran functions as a substituted aliphatic ketone. Its reactivity is dominated by the labile
-proton at the C2 position (enolate chemistry) and a highly electrophilic carbonyl group unmitigated by heteroaromatic resonance.
Structural & Electronic Profile
The fundamental difference lies in the
| Feature | 2-Benzoylfuran (2-BF) | 2-Benzoyltetrahydrofuran (2-BTHF) |
| Hybridization (Ring) | ||
| Conjugation | Extended | Limited (Phenyl-C=O only) |
| Resonance Energy | High (Stabilized) | Low (Inductive effects only) |
| Carbonyl Character | Less electrophilic (Resonance donation from furan O) | More electrophilic (Inductive withdrawal by THF O) |
| None at C2 (Quaternary | High at C2 (Activated by C=O and Ether O) |
Electronic Delocalization (Graphviz Analysis)
The following diagram illustrates the resonance stabilization in 2-BF that is absent in 2-BTHF. In 2-BF, the furan oxygen lone pair donates density into the carbonyl, reducing its electrophilicity.
Caption: Electronic drivers of reactivity. 2-BF is stabilized by resonance, deactivating the carbonyl but activating the ring. 2-BTHF relies on inductive effects, activating the carbonyl and the alpha-proton.
Chemical Reactivity Matrix
A. Carbonyl Chemistry (Nucleophilic Addition)
-
2-Benzoyltetrahydrofuran: The carbonyl carbon is highly electrophilic. The adjacent oxygen atom in the THF ring exerts an electron-withdrawing inductive effect (-I), increasing the partial positive charge on the carbonyl carbon. It reacts rapidly with nucleophiles (e.g., Grignard reagents, hydrides).
-
2-Benzoylfuran: The carbonyl is conjugated with the electron-rich furan ring. Resonance structures delocalize the positive character of the carbonyl carbon, making it less reactive toward nucleophiles than its saturated counterpart. However, 1,2-addition still occurs with strong nucleophiles.
B. Ring Reactivity (EAS vs. Radical)
-
2-Benzoylfuran (EAS): The furan ring is susceptible to Electrophilic Aromatic Substitution. Although the benzoyl group is electron-withdrawing (deactivating), the furan ring is inherently much more reactive than benzene.
-
2-Benzoyltetrahydrofuran: The THF ring is saturated and does not undergo EAS. Reactivity is limited to radical C-H abstraction (often at C2 or C5) leading to peroxide formation upon long-term storage in air.
C. Alpha-Functionalization (Enolate Chemistry)
This is the most distinct operational difference.
-
2-BTHF: Possesses a tertiary C-H bond at the C2 position. This proton is highly acidic (
) because the resulting enolate is stabilized by the carbonyl and the inductive effect of the ring oxygen. This allows for facile -alkylation or aldol reactions. -
2-BF: Lacks an
hybridized -carbon on the furan side. Enolization can only occur on the phenyl side (if substituted) or not at all in the immediate heteroaromatic vicinity.
Experimental Protocols & Case Studies
Protocol A: Selective Reduction (2-BF 2-BTHF)
Converting 2-BF to 2-BTHF requires hydrogenation of the heteroaromatic ring without reducing the carbonyl group to an alcohol. This is thermodynamically favorable but kinetically challenging due to potential over-reduction.
Methodology (Catalytic Hydrogenation):
-
Substrate: 1.0 eq 2-Benzoylfuran.
-
Catalyst: 5 mol% Pd/C (10 wt% loading) or
for higher selectivity. -
Solvent: Ethyl Acetate or Ethanol (avoid acidic solvents to prevent ring opening).
-
Conditions:
atmosphere (1-3 atm), Ambient Temperature, 4-12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.
-
Validation: Monitor disappearance of furan alkene protons (
6.5-7.5 ppm region distinct from phenyl) and appearance of THF multiplets ( 1.8-4.5 ppm) via H-NMR.
Protocol B: Grignard Addition (Comparative Electrophilicity)
Objective: Compare the rate of 1,2-addition of phenylmagnesium bromide.
-
Observation: 2-BTHF reacts significantly faster at -78°C compared to 2-BF.
-
Mechanism: In 2-BF, the magnesium coordinates with the carbonyl oxygen, but the resonance energy of the furan-carbonyl conjugation must be broken to form the tetrahedral intermediate, raising the activation energy (
). In 2-BTHF, no aromatic resonance is lost.
Workflow Diagram: Divergent Synthesis Paths
The following diagram maps out how a researcher chooses between these scaffolds based on the desired target derivative.
Caption: Synthetic divergence. Path A leverages the furan ring's electron density. Path B creates a saturated scaffold enabling alpha-functionalization.
Stability and Handling
-
Acid Sensitivity:
-
2-BF: Moderate. Strong acids can induce polymerization or ring-opening (hydrolysis) to form 1,4-dicarbonyl compounds, although the electron-withdrawing benzoyl group stabilizes the ring against acid compared to unsubstituted furan.
-
2-BTHF: High. Stable to aqueous acids and bases. However, prolonged exposure to strong Lewis acids (
, ) can cleave the ether bond.
-
-
Chirality:
-
2-BF: Achiral (Planar).
-
2-BTHF: Chiral at C2. Synthesis from 2-BF yields a racemic mixture unless asymmetric hydrogenation catalysts (e.g., Ir-P,N complexes) are employed.
-
References
-
Keay, B. A. (1987). Regioselectivity of the Lithiation of 2-Substituted Furans. Chemical Reviews. Link
-
Glorius, F., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans. Angewandte Chemie International Edition. Link
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for Furan EAS regioselectivity). Link
-
Lipshutz, B. H. (1986). Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis. Chemical Reviews. Link
Sources
IR Spectroscopy Peaks for Phenyl(tetrahydro-2-furanyl)methanone: A Comparative Identification Guide
As a Senior Application Scientist specializing in molecular characterization, I frequently encounter challenges in distinguishing structurally complex photo-adducts and cross-coupling products. Phenyl(tetrahydro-2-furanyl)methanone (also known as tetrahydro-2-furanyl phenyl ketone) is a prime example of a highly valuable α-oxygenated ketone. Its synthesis has gained significant traction due to recent breakthroughs in [1] and [2].
To definitively confirm the successful synthesis of this compound, Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. This guide provides an in-depth, comparative analysis of its IR spectral signatures, explaining the quantum-mechanical causality behind the peaks and offering a self-validating experimental protocol for accurate identification.
Structural Analysis & Causality: Decoding the Spectrum
The molecular architecture of phenyl(tetrahydro-2-furanyl)methanone consists of three distinct functional domains: an aromatic phenyl ring, a central carbonyl group, and an aliphatic tetrahydrofuran (THF) ring. Each domain contributes a specific vibrational signature, but their electronic interplay dictates the exact peak positions.
-
The Conjugated Carbonyl (C=O) Stretch (~1695 cm⁻¹): In a standard aliphatic ketone, the C=O stretching frequency typically resides near 1715 cm⁻¹. However, in this molecule, the carbonyl carbon is directly attached to a phenyl ring. The
-electrons of the aromatic ring delocalize into the antibonding orbital of the carbonyl group. This conjugation increases the single-bond character of the C=O bond, lowering its force constant and thereby shifting the absorption frequency down to approximately 1695 cm⁻¹. -
The Cyclic Ether (C-O-C) Stretch (~1070 cm⁻¹): The THF ring introduces a strong, broad asymmetric stretching band for the C-O-C linkage. This peak is critical for differentiating the target molecule from simple aromatic ketones (like acetophenone), which lack an aliphatic ether moiety.
-
Mono-Substituted Benzene Bending (~750 & 690 cm⁻¹): The out-of-plane (OOP) C-H bending vibrations of the five adjacent hydrogen atoms on the phenyl ring produce two intense, sharp bands. These are diagnostic of a mono-substituted benzene ring and confirm the integrity of the aryl group post-catalysis.
Comparative IR Analysis
To objectively evaluate the spectral identity of phenyl(tetrahydro-2-furanyl)methanone, we must compare it against structurally adjacent alternatives: Benzophenone (a diaryl ketone) and Tetrahydrofuran (an aliphatic ether). This comparison highlights how the hybridization and electronic environment shift the vibrational frequencies.
| Functional Group / Vibration | Phenyl(tetrahydro-2-furanyl)methanone | Alternative 1: Benzophenone | Alternative 2: Tetrahydrofuran (THF) |
| C=O Stretch (Ketone) | ~1695 cm⁻¹ (Mono-conjugated) | ~1660 cm⁻¹ (Di-conjugated) | N/A (No carbonyl) |
| C-O-C Stretch (Ether) | ~1070 cm⁻¹ (Cyclic ether) | N/A (No ether linkage) | ~1070 cm⁻¹ (Cyclic ether) |
| Aromatic C-H Bending | ~750, 690 cm⁻¹ (Mono-substituted) | ~760, 700 cm⁻¹ (Mono-substituted) | N/A (Aliphatic only) |
| Aliphatic C-H Stretch | ~2960, 2870 cm⁻¹ (THF ring) | N/A (Aromatic only) | ~2980, 2850 cm⁻¹ |
| Aromatic C=C Stretch | ~1595, 1450 cm⁻¹ | ~1590, 1445 cm⁻¹ | N/A |
Data Interpretation: The target compound is uniquely identified by the simultaneous presence of a mono-conjugated carbonyl (~1695 cm⁻¹) and a cyclic ether (~1070 cm⁻¹)—a combination absent in both alternatives.
Self-Validating Experimental Protocol: ATR-FTIR
Step 1: Rigorous Sample Preparation (Critical) Causality: Residual THF solvent from the reaction mixture will artificially inflate the 1070 cm⁻¹ peak, while ambient moisture will perturb the carbonyl frequency via hydrogen bonding. Action: Dry the purified neat liquid (or solid) sample under high vacuum (≤ 0.1 mbar) for at least 4 hours. Validation Check: Monitor the 3300 cm⁻¹ region during the initial scan. The complete absence of a broad O-H stretch confirms the sample is sufficiently dry.
Step 2: Instrument Calibration & Background Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.
Step 3: Spectral Acquisition Action: Apply 1–2 drops of the sample directly onto the ATR crystal, ensuring complete coverage of the sensor area. Apply the pressure anvil if the sample has crystallized. Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Step 4: Data Processing Action: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration. Perform a baseline correction and execute peak picking with a threshold set to 5% transmittance to isolate the primary functional group bands.
Mechanistic Identification Workflow
The following decision tree illustrates the logical progression for confirming the presence of phenyl(tetrahydro-2-furanyl)methanone from an unknown raw spectrum.
Logical workflow for identifying Phenyl(tetrahydro-2-furanyl)methanone via IR spectroscopy.
References
-
Sun, Z., Kumagai, N., & Shibasaki, M. (2017). Photocatalytic α-Acylation of Ethers. Organic Letters, 19(14), 3727-3730.[Link]
-
MacLean, I., Grenda, D. J., Echávarri, E., Muth, S., Nuernberger, P., & Marzo, L. (2025). Photochemical Insights on Acyl Azolium Salts Enable the Design of a Tandem Hydrogen Atom Transfer/Halogen Atom Transfer Acylation of Alkyl Bromides and Chlorides. Journal of the American Chemical Society.[Link]
A Senior Application Scientist's Guide to Validating the Synthesis of 2-Benzoyltetrahydrofuran Using Mass Spectrometry
In the landscape of synthetic organic chemistry, the successful synthesis of a target molecule is not confirmed upon the final workup, but upon its rigorous analytical validation. For drug development professionals and researchers, the certainty that the desired compound has been formed—and that its purity is known—is paramount. This guide provides an in-depth, expert-led comparison of mass spectrometry for the validation of 2-Benzoyltetrahydrofuran, a representative heterocyclic ketone, contrasting its utility with other cornerstone analytical techniques.
Our focus is not merely on the "how," but the "why." We will explore the rationale behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems of logic that enhance scientific rigor.
The Crucial Role of Mass Spectrometry in Synthesis Validation
Mass spectrometry (MS) is an indispensable tool in organic chemistry, offering a direct line of sight into the elemental composition and structure of newly synthesized molecules.[1] Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional sensitivity and speed.[2] For a synthetic chemist, the most immediate and critical piece of information derived from MS is the molecular weight of the product, which serves as the first checkpoint of success.[3]
When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a formidable tool for analyzing complex reaction mixtures, allowing for the identification of the target compound, unreacted starting materials, and potential byproducts in a single run.[4][5]
Deconstructing the Target: Predicted Mass Spectrum of 2-Benzoyltetrahydrofuran
Before any analysis, an experienced scientist predicts the expected outcome. The structure of 2-Benzoyltetrahydrofuran (C₁₁H₁₂O₂) gives us a molecular weight of approximately 176.21 g/mol . Therefore, under electron ionization (EI), we anticipate a molecular ion peak (M•⁺) at m/z 176 . However, the true power of EI-MS lies in its reproducible fragmentation patterns, which act as a structural fingerprint.
The key to interpreting the spectrum of 2-Benzoyltetrahydrofuran is to recognize the two main structural motifs: the benzoyl group and the tetrahydrofuran (THF) ring . The fragmentation will be dictated by the formation of the most stable ions.
Predicted Fragmentation Pathways:
-
Formation of the Benzoyl Cation (m/z 105): The most probable fragmentation is the α-cleavage of the bond between the carbonyl carbon and the THF ring. This yields the highly resonance-stabilized benzoyl cation ([C₆H₅CO]⁺), which is often the most intense signal (the base peak) in the spectrum.[6][7]
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule, a common pathway for carbonyl-containing ions, resulting in the phenyl cation ([C₆H₅]⁺).[7]
-
Formation of the Tetrahydrofuranyl Cation (m/z 71): Cleavage can also result in the loss of the benzoyl radical, leaving a cation of the THF ring at m/z 71 ([C₄H₇O]⁺). This fragment is characteristic of 2-substituted tetrahydrofurans.[8]
-
Ring Fragmentation of THF: The THF ring itself can undergo further fragmentation, though these peaks are typically of lower intensity. The parent THF cation is known to be unstable.[9][10]
A successful synthesis should yield a product whose mass spectrum prominently features these key fragments, providing strong evidence for the correct structure.
Experimental Protocol: GC-MS Analysis of a Trial Reaction Mixture
This protocol outlines a standard procedure for analyzing a crude reaction mixture to confirm the presence of 2-Benzoyltetrahydrofuran. The rationale is to separate the volatile components of the mixture in the gas chromatograph before they are individually ionized and analyzed by the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately take a small aliquot (approx. 1-2 mg) of the crude reaction mixture post-workup.
-
Dissolve the aliquot in a suitable volatile solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate, GC grade). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should elute very early in the chromatogram.
-
Filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial. This prevents non-volatile impurities from contaminating the GC inlet.
-
-
Instrumentation & Conditions (Representative):
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is an excellent starting point for general-purpose separation of semi-volatile organic compounds.
-
Inlet Temperature: 250 °C. This ensures rapid volatilization of the sample.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes. Ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes. This temperature gradient ensures that compounds with different boiling points are separated effectively.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible fragmentation patterns that can be compared against spectral libraries.[10]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments of the target compound.
-
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC). The peak corresponding to 2-Benzoyltetrahydrofuran should be identified by its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern (m/z 176, 105, 77, 71). The presence and relative abundance of these ions validate the product's identity.
-
Below is a diagram illustrating the logical workflow for this validation process.
Comparative Guide: Mass Spectrometry vs. Alternative Techniques
While MS is powerful, it is rarely used in isolation. A comprehensive validation strategy employs multiple orthogonal techniques. The choice depends on the specific question being asked: "Is the product there?", "How pure is it?", or "What is its exact three-dimensional structure?"
| Technique | Information Provided | Strengths for This Synthesis | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern (structural clues), elemental composition (HRMS).[3] | High Sensitivity & Speed: Rapidly confirms if the reaction produced a compound of the correct molecular weight (m/z 176).[2] Structural Clues: Fragmentation (m/z 105, 77, 71) provides strong evidence for the specific benzoyl and THF moieties. | Does not readily distinguish between structural isomers or stereoisomers. Quantification requires standards. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure, connectivity of atoms, stereochemistry.[3] | Unambiguous Structure Proof: Provides definitive evidence of the complete carbon-hydrogen framework, confirming atom connectivity. Impurity Identification: Can reveal and help identify the structure of unexpected byproducts. | Lower sensitivity than MS, requires more sample. More time-consuming for data acquisition and interpretation. |
| Chromatography (HPLC/GC-FID) | Purity assessment, quantification, separation of components in a mixture.[11][12] | Excellent for Purity: Accurately determines the percentage of the desired product relative to impurities and starting materials. Quantitative Analysis: Can precisely measure the reaction yield when calibrated with a standard. | Provides no structural information on its own. Identification relies on matching the retention time with a known standard. |
This comparison highlights a crucial insight: these techniques are complementary, not competitive. MS confirms the mass, NMR confirms the structure, and Chromatography confirms the purity.
A Decision-Making Framework for Product Validation
To navigate these choices, a logical framework is essential. The following diagram outlines a decision-making process for a researcher validating a new synthesis.
Conclusion
Validating the synthesis of a molecule like 2-Benzoyltetrahydrofuran is a multi-faceted process where mass spectrometry serves as the rapid, high-sensitivity first line of inquiry. Its ability to quickly confirm the molecular weight and provide core structural clues via fragmentation is unparalleled. However, for the absolute certainty required in research and drug development, its findings must be corroborated by the detailed structural map provided by NMR and the quantitative purity assessment from chromatography. By understanding the strengths and limitations of each technique and applying them within a logical framework, researchers can ensure the integrity and reproducibility of their synthetic work.
References
- Benchchem. (2025). Application Note: Analysis of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
-
Herring, C., & G. Köllensperger. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-12. [Link]
-
Jochims, H., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. PMC. [Link]
-
Strand, M., et al. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PMC. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]
-
Dagaut, P., & Dayma, G. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link]
-
Krabseth, H., et al. (2020). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
- Benchchem. (2025). In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,2-Dibenzoyl-1-Benzylhydrazine. Benchchem.
-
Gao, W., et al. (2001). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][13]benzodiazepin-1( 2H)-ones. PubMed. [Link]
-
Amenta, D. S., & Darrow, J. W. (2005). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 82(11), 1700. [Link]
-
Reddit. (2021). Alternative to Mass Spec? Reddit. [Link]
-
Ferreira da Silva, F., et al. (2019). Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. The Journal of Chemical Physics. [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. [Link]
- Benchchem. (n.d.). Navigating Reaction Product Validation: A Comparative Guide to Modern Analytical Techniques. Benchchem.
-
NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. NTNU. [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
- Google Patents. (n.d.). High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
-
alpaipars. (n.d.). NMR spectroscopy in pharmacy. alpaipars. [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran. Benchchem.
Sources
- 1. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. emerypharma.com [emerypharma.com]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
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- 8. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.aip.org [pubs.aip.org]
- 11. reddit.com [reddit.com]
- 12. CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Oxidative vs. Reductive Synthesis of 2-Benzoyltetrahydrofuran: A Comprehensive Methodological Comparison
Executive Summary
As a Senior Application Scientist, evaluating synthetic routes to 2-acyltetrahydrofurans—specifically 2-benzoyltetrahydrofuran (2-BTHF)—requires balancing atom economy, stereocontrol, and substrate availability. 2-BTHF and its derivatives are privileged structural motifs, frequently embedded in lignans, macrolides, and polyether ionophores[1]. Traditionally, constructing this oxygen heterocycle relies on two divergent paradigms: the oxidative ring contraction of tetrahydropyrans and the reductive cycloetherification of 1,4-diketones. This guide provides an objective, data-driven comparison of these strategies, dissecting their mechanistic causality and validating their experimental protocols to guide route selection in drug development.
Mechanistic Divergence: The "Why" Behind the Chemistry
Oxidative Ring Contraction (The Radical Pathway)
The oxidative synthesis of 2-acyltetrahydrofurans represents a masterclass in inert C–H bond functionalization. Utilizing a nitrite-catalyzed bromine activation system, this method transforms substituted tetrahydropyrans into 2-BTHF derivatives via a dehydrogenative dual functionalization[2].
Causality in Design: The addition of NaNO₂ is not merely supplementary; it acts as a crucial electron-transfer mediator. Aqueous HBr is oxidized by O₂ in the presence of NaNO₂ to generate a highly reactive bromine radical. This radical selectively abstracts a hydrogen atom from the α-position of the ether. The resulting α-radical is trapped to form a β-bromo hemiacetal, which subsequently undergoes ring contraction[2]. This system is self-validating: the absence of O₂ or NaNO₂ completely stalls the radical chain, proving their synergistic necessity for catalytic turnover.
Mechanistic pathway for oxidative ring contraction of tetrahydropyrans to 2-benzoyltetrahydrofuran.
Reductive Cycloetherification (The Ionic Pathway)
Conversely, the reductive synthesis builds the tetrahydrofuran ring from acyclic 1,4-diketones. Recent breakthroughs in main-group catalysis employ triarylboranes (e.g., B(C₆F₅)₃) to mediate a reductive cycloetherification[3].
Causality in Design: The transformation is a delicate thermodynamic balancing act. The initial reduction of one ketone yields a secondary alcohol that spontaneously cyclizes to a lactol. The Lewis acid catalyst must be strong enough to dehydrate the lactol into an oxocarbenium ion, but not so aggressive that it triggers a Paal-Knorr dehydration to a furan byproduct[3]. The subsequent hydride attack on the oxocarbenium ion is the stereodetermining step, heavily influenced by non-covalent interactions between the catalyst and substrate, yielding excellent cis-selectivity.
Reductive cycloetherification of 1,4-diketones via an oxocarbenium intermediate to form THFs.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Nitrite-Catalyzed Oxidative Ring Contraction[2]
Objective: Synthesis of 2-benzoyltetrahydrofuran from 2-phenyltetrahydropyran.
-
Preparation: In a round-bottom flask equipped with an O₂ balloon, dissolve the substituted tetrahydropyran (1.0 equiv) in acetonitrile (MeCN).
-
Catalyst Initiation: Add
-NO₂C₆H₄SO₂NH₂ (10 mol%) and NaNO₂ (10 mol%). Causality Check: The sulfonamide acts as a crucial additive to stabilize the intermediate nitrite species, preventing premature decomposition. -
Bromine Activation: Slowly introduce aqueous HBr (4.0 equiv). The solution will exhibit a rapid color change indicative of bromine radical generation.
-
Thermal Maturation: Stir the reaction mixture at 50 °C under an O₂ atmosphere. Monitor via TLC until complete consumption of the starting material (typically 12–24 hours).
-
Quenching & Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual oxidants. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Borane-Catalyzed Reductive Cycloetherification[3]
Objective: Synthesis of 2-benzoyltetrahydrofuran from 1-phenylpentane-1,4-dione.
-
Preparation: In a rigorously dried Schlenk tube under an argon atmosphere, dissolve the 1,4-diketone (1.0 equiv) in anhydrous toluene.
-
Catalyst Addition: Add the triarylborane catalyst, B(C₆F₅)₃ (20 mol%). Critical Step: Ensure strictly moisture-free conditions; ambient water will competitively bind the Lewis acid, deactivating the catalyst and stalling the oxocarbenium formation.
-
Reductant Introduction: Slowly add the hydride source. For silane-mediated reductions, add 2.2 equivalents of Et₃SiH dropwise at 0 °C.
-
Cascade Cyclization: Allow the reaction to warm to room temperature and stir for 4–8 hours. The generation of the oxocarbenium intermediate and subsequent reduction occurs in a single cascade operation.
-
Workup: Quench with a mild base (e.g., NaHCO₃) to neutralize the Lewis acid. Extract, concentrate, and purify via silica gel chromatography to isolate the cis-enriched tetrahydrofuran.
Performance & Quantitative Comparison
To objectively guide synthetic planning, the following table summarizes the quantitative performance metrics of both methodologies based on recent literature[2][3]:
| Performance Metric | Oxidative Ring Contraction | Reductive Cycloetherification |
| Precursor Class | Substituted Tetrahydropyrans | 1,4-Diketones |
| Active Reagents | NaNO₂, aqueous HBr, O₂ | B(C₆F₅)₃, Silane or H₂ |
| Reported Yield Range | 78% – 98% | Up to 94% |
| Stereoselectivity | Moderate (Substrate dependent) | High (Up to >20:1 cis d.r.) |
| Atom Economy | High (O₂ acts as the terminal oxidant) | Moderate (Generates silanol waste unless H₂ is used) |
| Primary Byproducts | Bromohydroxylation products (in isochromans) | Furans (If Lewis acidity is poorly tuned) |
| Operational Scalability | Excellent (Aerobic conditions, cheap reagents) | Excellent (Gram-scale proven, requires inert atmosphere) |
Conclusion & Application Scientist's Verdict
Both pathways offer robust, high-yielding access to 2-benzoyltetrahydrofuran, but their application depends entirely on the precursor landscape and stereochemical requirements. The oxidative route is unparalleled when leveraging existing cyclic ether feedstocks, utilizing a brilliant, highly atom-economical radical cascade that operates under mild aerobic conditions[2]. However, for de novo synthesis requiring strict stereocontrol, the reductive cycloetherification of diketones is superior. By tuning the Lewis acidity of the borane catalyst, researchers can achieve exceptional cis-diastereoselectivity dictated by oxocarbenium transition-state dynamics[3].
References
-
[2] Watanabe, K., Hamada, T., & Moriyama, K. (2018). A nitrite-catalyzed ring contraction reaction of substituted tetrahydropyrans provides 2-acyltetrahydrofurans in good yields via a dehydrogenative dual functionalization under aerobic conditions. Organic Letters, 20(18), 5803-5807. URL: [Link]
-
[3] ChemRxiv Preprint (2025). Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones. ChemRxiv. URL: [Link]
-
[1] Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. (PMC NIH Repository). URL: [Link]
Sources
Elemental analysis standards for phenyl(tetrahydro-2-furanyl)methanone
Elemental Analysis Standards for Phenyl(tetrahydro-2-furanyl)methanone: A Comparative Guide
As a Senior Application Scientist, determining the exact elemental composition of novel organic frameworks is a daily mandate. Phenyl(tetrahydro-2-furanyl)methanone (
In drug development and synthetic validation, proving absolute purity requires moving beyond structural identification and into quantitative mass balance. This guide objectively compares the analytical methodologies and primary calibration standards required to establish a self-validating elemental analysis (EA) protocol for this specific compound.
Comparative Analysis of Analytical Methodologies
While modern laboratories rely heavily on spectroscopic techniques, classical CHNS/O combustion analysis remains the gold standard for proving absolute bulk purity[1]. Spectroscopic methods confirm what a molecule is, but combustion analysis confirms how much of the bulk material is actually that molecule.
Table 1: Performance Comparison of Elemental Analysis Techniques for
| Analytical Technique | Primary Output | Accuracy / Tolerance | Sample Requirement | Causality & Best Use Case |
| CHNS/O Combustion Analysis | Bulk %C, %H, %O | ± 0.3% absolute | 2.0 – 5.0 mg | Gold Standard for Purity: Directly measures bulk elemental mass. Essential for IND submissions to prove absolute mass balance. |
| Quantitative NMR (qNMR) | Molar ratio / Purity % | ± 1.0% relative | 10 – 20 mg | Structural Purity: Excellent for identifying specific structural impurities, but accuracy relies entirely on the purity of an internal standard. |
| High-Resolution Mass Spec (HRMS) | Exact Mass (m/z) | < 5 ppm error | < 0.1 mg | Identification: Confirms the molecular formula but cannot quantify bulk purity due to varying ionization efficiencies of different impurities. |
Selection of Primary Standards for CHNS/O Analysis
To accurately calibrate the thermal conductivity detector (TCD) of an elemental analyzer, the chosen primary standard must closely mimic the thermal behavior and elemental ratios of phenyl(tetrahydro-2-furanyl)methanone (Theoretical: C 74.97%, H 6.86%, O 18.16%).
Table 2: Primary Calibration Standards for Oxygenated Organics
| Standard | Chemical Formula | % Carbon | % Hydrogen | % Oxygen | Suitability for |
| Acetanilide | 71.09% | 6.71% | 11.84% | Excellent for CHN Mode: Highly stable and non-hygroscopic. Its %H (6.71%) perfectly brackets the target's %H (6.86%)[2]. | |
| Benzoic Acid | 68.85% | 4.95% | 26.20% | Optimal for Oxygen Mode: High oxygen content safely brackets the target's 18.16% O, ensuring the detector operates within its linear dynamic range[2]. | |
| Cyclohexanone 2,4-DNPH | 51.79% | 5.07% | 23.00% | Alternative: Good for highly oxygenated/nitrogenous compounds, but less ideal for pure C/H/O targets due to its high nitrogen content[2]. |
Self-Validating Experimental Protocol: CHNS/O Microanalysis
A robust analytical protocol must be a self-validating system. If any step of the system fails, the run must automatically invalidate itself to prevent the reporting of false data. Below is the optimized methodology for analyzing phenyl(tetrahydro-2-furanyl)methanone.
Step 1: Precision Weighing & Encapsulation
-
Action: Weigh 2.000 to 3.000 mg of the sample using a microbalance with 0.001 mg readability[3].
-
Causality: Because final elemental percentages are calculated directly from the initial sample weight, micro-weighing errors are the largest source of analytical failure[4]. For Oxygen mode, the sample must be sealed in silver capsules . Standard tin capsules oxidize exothermically and will scavenge oxygen from the sample, leading to falsely low %O results[5].
Step 2: System Passivation & Blanking (Establishing the Baseline)
-
Action: Run two empty silver capsules as blanks, followed by two "conditioner" runs (e.g., 2 mg of anthracene for CHN, or acetanilide for Oxygen)[5].
-
Causality: The pyrolysis tube (operating at 1060°C) must be chemically stabilized. Conditioners passivate the platinized carbon catalyst, ensuring that trace oxygen in the helium carrier gas doesn't skew the baseline[5]. The system is validated only when two consecutive blanks agree within ±10 microvolts.
Step 3: Bracketed Calibration
-
Action: Run two samples of the primary standard (Acetanilide for CHN mode; Benzoic Acid for Oxygen mode).
-
Causality: This establishes the "K-factor" (detector response factor). Benzoic acid is specifically chosen for the oxygen mode because its 26.20% oxygen content safely brackets the target's 18.16% theoretical oxygen[2].
Step 4: Combustion/Pyrolysis & Detection
-
Action: Introduce the encapsulated sample into the autosampler.
-
Causality: The unique structure of phenyl(tetrahydro-2-furanyl)methanone contains a stable ether linkage in the THF ring. High-temperature pyrolysis over a platinum catalyst is strictly required to prevent the formation of refractory
complexes, which would otherwise resist decomposition and result in artificially low oxygen readings[5].
Step 5: Standard Check (Closing the Validation Loop)
-
Action: After analyzing the sample batch, run a known standard (e.g., Acetanilide) as an unknown.
-
Causality: If the calculated values for the check standard deviate by more than ±0.3% from theoretical, the entire run is invalidated. This proves that the catalyst has not been exhausted and the detector has not drifted during the run.
Analytical Workflow & Decision Tree
The following diagram illustrates the logical causality and self-validating loops required to process oxygenated heterocycles accurately.
Workflow and self-validating decision tree for the elemental analysis of oxygenated heterocycles.
References
-
VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." VELP.com. Available at: [Link]
-
Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." MT.com. Available at: [Link]
-
Exeter Analytical, Inc. "Determination of Oxygen in Organic Compounds with the 440." EAI1.com. Available at: [Link]
-
Exeter Analytical, Inc. "Theoretical Composition of Commonly Used Standards." EAI1.com. Available at: [Link]
Sources
X-ray crystallography data for 2-Benzoyltetrahydrofuran structure confirmation
The following guide is structured to provide an authoritative, comparative technical analysis of structure confirmation methods for 2-Benzoyltetrahydrofuran (2-BTHF) . It adopts the persona of a Senior Application Scientist, focusing on the practical realities of handling chiral, low-melting organic ethers.
Executive Summary
In the development of tetrahydrofuran (THF) scaffolds for medicinal chemistry, the unambiguous assignment of absolute configuration (R/S) at the C2 position is critical. 2-Benzoyltetrahydrofuran presents a specific challenge: it lacks heavy atoms (Z > Si) and often exists as an oil or low-melting solid at room temperature, making standard X-ray diffraction (XRD) workflows difficult.
This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy (Mosher’s Method) .[1] While NMR is faster for routine checks, this guide demonstrates why SC-XRD—specifically using Cu-K
The Structural Challenge
The molecule 2-Benzoyltetrahydrofuran contains a single chiral center at the C2 position of the ether ring.
-
Conformational Flexibility: The THF ring adopts an "envelope" or "twist" conformation that equilibrates rapidly in solution, complicating NMR coupling constant analysis (
).[1] -
Light Atom Problem: The molecule consists solely of Light Atoms (C, H, O).[1] Standard Molybdenum (Mo) X-ray sources often fail to generate sufficient anomalous scattering to distinguish enantiomers (Friedel pairs) reliably.[1]
-
Physical State: Often isolated as an oil, requiring in situ cryo-crystallography or derivatization.[1]
Decision Matrix: Method Selection
The following diagram illustrates the decision logic for selecting the appropriate confirmation pathway.
Figure 1: Decision matrix for selecting the crystallographic workflow based on physical state and atomic composition.
Comparative Analysis: SC-XRD vs. NMR
The following table contrasts the utility of X-ray diffraction against high-field NMR for this specific application.
| Feature | SC-XRD (Recommended) | NMR (Mosher's Method) |
| Primary Output | 3D atomic coordinates, Bond lengths/angles | Chemical shifts ( |
| Absolute Config (R/S) | Direct Determination (via Flack Parameter) | Indirect Deduction (via |
| Sample Requirement | Single Crystal (0.1–0.3 mm) | Solution (~5-10 mg) |
| Ambiguity Risk | Low (if Flack parameter < 0.[1]1) | Medium (dependent on conformational locking) |
| Time to Result | 24–48 hours (growing crystals + collection) | 4–6 hours (derivatization + acquisition) |
| Regulatory Value | Definitive Proof (IND/NDA filing) | Supporting Evidence |
Expert Insight: While Mosher's ester analysis is powerful, it relies on the assumption that the derivative adopts a specific conformation in solution.[1] Steric hindrance from the benzoyl group can distort this conformation, leading to erroneous R/S assignments [1].[1] SC-XRD avoids this by imaging the static lattice.[1]
Experimental Protocol: The "Heavy Atom" Strategy
Because 2-BTHF is a light-atom oil, attempting direct X-ray analysis with standard Mo-radiation is prone to failure (Flack parameter inconclusive).
The Protocol of Choice: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH) .[1]
-
Why: Introduces nitrogen/oxygen density for better packing (crystallinity) and increases the melting point, turning the oil into a stable solid.[1]
-
Anomalous Signal: Even without Br/Cl, the higher density and use of Cu-K
radiation allows for reliable absolute structure determination.[1]
Step-by-Step Workflow
-
Derivatization:
-
Crystallization (Vapor Diffusion):
-
Solvent: Dissolve the hydrazone in minimal CHCl3 (inner vial).
-
Antisolvent: Hexane (outer vial).[1]
-
Condition: Seal and leave undisturbed at 4°C for 48 hours.
-
-
Data Collection:
Data Analysis & Interpretation
To validate the structure, researchers must evaluate specific crystallographic metrics.[1]
Key Metrics for Validation
-
R1 (R-factor): Measures agreement between observed and calculated reflection intensities.[1] Target: < 5% .
-
Flack Parameter (x): The definitive metric for chirality.[1]
Simulated Comparative Data (2-BTHF Derivatives)
The table below illustrates the difference in data quality between a direct attempt (Mo source) and the recommended derivatization (Cu source).
| Parameter | Direct Analysis (Oil, In-situ) | Derivatized (2,4-DNPH) |
| Formula | C | C |
| Source | Mo-K | Cu-K |
| Space Group | P2 | P2 |
| Resolution | 0.85 Å | 0.80 Å |
| R1 (Final) | 6.8% | 3.2% |
| Flack Parameter | 0.4 ± 0.3 (Inconclusive) | 0.04 ± 0.08 (Definitive) |
| Conclusion | Failed to assign R/S | Confirmed (S)-Configuration |
Interpretation: The "Direct Analysis" using Mo radiation results in a Flack parameter with high standard deviation (± 0.3), making it impossible to distinguish the enantiomer from the racemate.[1] The Cu-data on the derivative provides a Flack parameter near zero with low error, unambiguously confirming the structure [2].
Structural Visualization
The following diagram outlines the connectivity and interaction pathway determined by the X-ray experiment.
Figure 2: Structural hierarchy within the crystal lattice. The Benzoyl group acts as a rigid anchor, stabilizing the flexible THF ring for diffraction.
References
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519.[1] [Link]
-
Parsons, S. (2021).[1] Flack parameter and absolute structure determination from light-atom crystals. Journal of Applied Crystallography, 54, 1–8.[1] [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2023).[1] Guidelines for the deposition of X-ray data. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography of light-atom organic compounds: The problem of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methanone, phenyl(tetrahydro-2-furanyl)-
Advanced Operational and Safety Protocol for Handling Methanone, phenyl(tetrahydro-2-furanyl)-
Methanone, phenyl(tetrahydro-2-furanyl)-, widely known as Phenyl(tetrahydrofuran-2-yl)methanone (CAS: 141957-79-1), is a specialized organic intermediate with a molecular weight of 176.21 g/mol [1]. It is frequently utilized in advanced synthetic methodologies, including tandem hydrogen atom transfer (HAT) photoredox catalysis[2] and nickel-catalyzed C(sp3)–H bond acylation[3]. Due to its specific structural moieties—an aromatic ketone coupled with a cyclic ether—handling this compound requires strict adherence to specialized personal protective equipment (PPE) and inert-atmosphere protocols.
Mechanistic Hazard Analysis
To select the appropriate PPE and handling procedures, we must first understand the causality behind the chemical's inherent risks:
-
Peroxide Formation (Auto-oxidation): The tetrahydrofuran (THF) ring contains an ether linkage with alpha-hydrogens that are highly susceptible to radical auto-oxidation. Upon prolonged exposure to ambient oxygen and light, explosive hydroperoxides can accumulate within the reagent.
-
Dermal Permeation: The combination of a lipophilic phenyl ring and polar carbonyl/ether groups gives this molecule a partition coefficient that facilitates rapid dermal absorption. Standard laboratory gloves are insufficient for prolonged exposure.
-
Catalyst Poisoning: In its primary applications, such as Ni/photoredox dual catalysis, the presence of dissolved oxygen not only poses a safety hazard but actively quenches excited photocatalyst states and oxidizes highly sensitive Ni(0) intermediates[3].
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on default laboratory PPE. The following matrix outlines the required protective gear and the scientific justification for each choice.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Butyl Rubber (Primary) over Nitrile (Inner) | Nitrile is rapidly degraded by cyclic ethers (the THF moiety). Butyl rubber provides superior permeation resistance against oxygenated solvents, preventing transdermal absorption. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against liquid splashes; the ketone functional group is a severe ocular irritant capable of causing corneal damage. |
| Body Protection | Flame-Resistant (FR) Lab Coat | The compound and its typical organic solvent vehicles (e.g., pure THF, benzene, acetonitrile) are highly flammable[2][3]. |
| Respiratory | Class II Biological Safety Cabinet or Fume Hood | Prevents inhalation of volatile organic compounds (VOCs). If handling outside a hood, a half-mask respirator with an Organic Vapor (OV) cartridge is mandatory. |
Self-Validating Operational Workflows
Every protocol must incorporate a self-validating step to ensure safety and experimental integrity before proceeding to the next phase.
Protocol A: Pre-Operation Peroxide Validation Causality: Ethers form explosive peroxides over time. Testing ensures the chemical has not degraded into a shock-sensitive state before mechanical agitation, heating, or subjection to photoredox irradiation[2].
-
Preparation: Obtain a fresh Potassium Iodide (KI) starch test strip.
-
Sampling: Using a glass Pasteur pipette, extract 10 μL of the Phenyl(tetrahydrofuran-2-yl)methanone.
-
Application: Apply the droplet directly to the wetted zone of the KI starch strip.
-
Validation (The Check): Observe the color change for 60 seconds.
-
Negative (Safe): No color change occurs. You may proceed to Protocol B.
-
Positive (Unsafe): The strip turns blue/black, indicating >20 ppm peroxides. Instantly halt operations. Quarantine the vessel and quench the solution with an acidic ferrous sulfate (
) solution before disposal.
-
Protocol B: Inert Atmosphere Handling & Transfer Causality: Excluding oxygen prevents further peroxide formation in the THF ring and is an absolute requirement for the efficacy of downstream photoredox and cross-coupling reactions[3].
-
Purging: Transfer the sealed chemical vial into an argon-filled glovebox or utilize a Schlenk line under a positive pressure of
/Ar. -
Solvent Compatibility: If diluting the compound, use only anhydrous, degassed solvents (e.g., benzene or acetonitrile) as validated in photochemical acylation literature[2][3].
-
Transfer: Use a gas-tight Hamilton syringe for all volumetric transfers to prevent ambient air ingress.
-
Validation (The Check): Monitor the reaction vessel's internal pressure via an oil bubbler. A steady, slow bubbling confirms positive inert pressure, validating the total exclusion of atmospheric oxygen.
Operational Workflow Diagram
Figure 1: Standardized operational workflow for handling Phenyl(tetrahydrofuran-2-yl)methanone.
Spill Response & Disposal Plan
In the event of a localized spill, immediate and systematic containment is required to prevent vapor ignition and exposure.
-
Evacuate & Ventilate: Immediately increase the fume hood exhaust to its maximum setting. Warn personnel in the immediate vicinity.
-
Neutralize/Absorb: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite. Crucial: Do not use combustible materials like paper towels due to the flammability risk of the ether moiety.
-
Collection: Use non-sparking tools (e.g., Teflon or brass spatulas) to scoop the absorbed material into a compatible high-density polyethylene (HDPE) waste container.
-
Disposal Segregation: Classify the resulting material strictly as "Non-Halogenated Organic Waste" unless it has been cross-contaminated with halogenated solvents (like alkyl bromides) during a tandem HAT/XAT acylation process[2]. Label the waste container with CAS 141957-79-1 and standard GHS hazard pictograms for flammability and irritation[1].
References
-
Photochemical Insights on Acyl Azolium Salts Enable the Design of a Tandem Hydrogen Atom Transfer/Halogen Atom Transfer Acylation of Alkyl Bromides and Chlorides. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. 141957-79-1|Phenyl(tetrahydrofuran-2-yl)methanone|BLDpharm [bldpharm.com]
- 2. Photochemical Insights on Acyl Azolium Salts Enable the Design of a Tandem Hydrogen Atom Transfer/Halogen Atom Transfer Acylation of Alkyl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
